Tetrabutylammonium bibenzoate
Description
Properties
IUPAC Name |
benzoic acid;tetrabutylazanium;benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;2*1-5H,(H,8,9)/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLNBROSTQFHOC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454492 | |
| Record name | Bioxyanion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116263-39-9 | |
| Record name | Bioxyanion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the chemical structure of tetrabutylammonium bibenzoate
An In-depth Technical Guide on Tetrabutylammonium Bibenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an organic salt with the chemical formula C₃₀H₄₇NO₄.[1][2][3] It is composed of a tetrabutylammonium cation and a hydrogen bis(benzoate) anion.[4] The anion, also referred to as bibenzoate or bioxyanion, consists of two benzoate moieties linked by a short, strong hydrogen bond.[1][4] This compound is notable for its solubility in organic solvents, a property conferred by the bulky, lipophilic tetrabutylammonium cation, which makes it a useful reagent in various organic reactions.[4][5] This guide provides a detailed overview of its chemical structure, based on available crystallographic and spectroscopic data.
Chemical Structure and Nomenclature
This compound is an ionic compound. Its structure is best understood by examining its constituent ions: the tetrabutylammonium cation and the hydrogen bis(benzoate) anion.
Tetrabutylammonium Cation
The tetrabutylammonium cation, [N(C₄H₉)₄]⁺, consists of a central nitrogen atom covalently bonded to four butyl chains. The nitrogen atom bears a positive charge. The four alkyl chains are arranged tetrahedrally around the nitrogen. This large, sterically hindered, and lipophilic cation is responsible for the compound's solubility in many nonpolar organic solvents.[5]
Hydrogen Bis(benzoate) Anion
The "bibenzoate" anion is more accurately described as the hydrogen bis(benzoate) anion, [(C₆H₅COO)₂H]⁻.[4] This anion is a homodimer of two benzoate units. It is formed from a benzoate anion (C₆H₅COO⁻) and its conjugate acid, benzoic acid (C₆H₅COOH).[2]
The two benzoate residues are linked by a short and strong hydrogen bond between the carboxylic oxygen atoms.[4] Carboxylic acids are well-known to form hydrogen-bonded dimers.[6][7][8] In the case of the hydrogen bis(benzoate) anion, the proton is shared between the two benzoate moieties, resulting in a symmetric or near-symmetric O–H–O bond.[4]
The IUPAC name for this compound is tetrabutylammonium hydrogen bis(benzoate).[4] It is also known by synonyms such as N,N,N-Tributyl-1-butanaminium Bibenzoate and Bioxyanion.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 116263-39-9 | [1][9][10] |
| Molecular Formula | C₃₀H₄₇NO₄ | [1][2][3] |
| Molecular Weight | 485.70 g/mol | [1][2] |
| IUPAC Name | benzoic acid;tetrabutylazanium;benzoate | [2] |
Crystallographic Data
The crystal structure of tetrabutylammonium hydrogen bis(benzoate) has been determined by single-crystal X-ray diffraction.[4]
Key Crystallographic Parameters:
-
Crystal System: Orthorhombic
-
Space Group: Pccn
-
O···O distance in the anion: 2.459(3) Å
The crystallographic data reveals that the two benzoate groups in the anion are linked by a short, crystallographically symmetrical O···H···O hydrogen bond.[4] This short distance is indicative of a very strong hydrogen bond. The structure also shows the presence of bifurcated C–H···O hydrogen bonds that connect the cations and anions, forming infinite chains within the crystal lattice.[4]
Experimental Protocols
As of the current date, there is a limited amount of publicly available, detailed experimental protocols specifically for the synthesis or application of this compound. However, the synthesis of the related compound, tetrabutylammonium benzoate, typically involves the reaction of tetrabutylammonium hydroxide with benzoic acid.[5] It can be inferred that the synthesis of this compound would involve a similar acid-base reaction, likely with a 1:2 stoichiometric ratio of tetrabutylammonium hydroxide to benzoic acid.
Due to the specialized nature of this compound, detailed experimental protocols for its use in specific applications, such as a catalyst for group transfer polymerization, are found in specialized literature and patents.[4]
Logical and Structural Relationships
The structural composition of this compound can be visualized as a hierarchical relationship of its constituent parts. This relationship is depicted in the following diagram.
Caption: Diagram showing the ionic and compositional relationships in this compound.
Conclusion
This compound is a well-defined chemical compound with a structure confirmed by X-ray crystallography. Its key feature is the hydrogen bis(benzoate) anion, where two benzoate units are held together by a strong, short hydrogen bond. The large organic cation makes the salt soluble in non-polar solvents, enabling its use in organic synthesis. While detailed, standardized experimental protocols are not widely available, its synthesis and applications are reported in specialized chemical literature. This guide provides a foundational understanding of its chemical structure for researchers and professionals in the field.
References
- 1. scbt.com [scbt.com]
- 2. Bioxyanion | C30H47NO4 | CID 11081419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Tetrabutylammonium hydrogen bisbenzoate: crystal structure and study of short hydrogen bonds in hydrogen bisbenzoate anion system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Buy Tetrabutylammonium benzoate | 18819-89-1 [smolecule.com]
- 6. Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistryguru.com.sg [chemistryguru.com.sg]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | CAS#:116263-39-9 | Chemsrc [chemsrc.com]
- 10. This compound | 116263-39-9 [chemicalbook.com]
Synthesis and Characterization of Tetrabutylammonium Dibenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tetrabutylammonium bibenzoate. This compound is of interest for its applications as a phase-transfer catalyst and a nucleophilic catalyst in polymerization reactions. This document outlines detailed experimental protocols, expected analytical data, and a visual representation of the synthetic workflow.
Synthesis of Tetrabutylammonium Dibenzoate
This compound can be synthesized through two primary methodologies: a neutralization reaction and a metathesis (ion exchange) reaction.
Method A: Neutralization of Tetrabutylammonium Hydroxide with Benzoic Acid
This method involves the straightforward acid-base neutralization of tetrabutylammonium hydroxide with two equivalents of benzoic acid.
Experimental Protocol:
-
Preparation of Reactants:
-
Prepare a solution of tetrabutylammonium hydroxide (1.0 equivalent) in a suitable solvent such as methanol or isopropanol.
-
Prepare a solution of benzoic acid (2.0 equivalents) in the same solvent.
-
-
Reaction:
-
Slowly add the benzoic acid solution to the tetrabutylammonium hydroxide solution with continuous stirring at room temperature.
-
The reaction is typically exothermic; maintain the temperature between 20-25°C using a water bath if necessary.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization. A common solvent system for recrystallization is an acetone/water mixture.[1]
-
Dissolve the crude product in a minimal amount of hot acetone, and then slowly add water until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Synthesis Workflow: Neutralization Method
Caption: Workflow for the synthesis of this compound via neutralization.
Method B: Metathesis Reaction
This method relies on an ion exchange reaction between tetrabutylammonium bromide and sodium benzoate in a biphasic system.[1]
Experimental Protocol:
-
Preparation of Reactants:
-
Dissolve sodium benzoate (2.0 equivalents) in deionized water.
-
Dissolve tetrabutylammonium bromide (1.0 equivalent) in an organic solvent immiscible with water, such as dichloromethane or chloroform.[1]
-
-
Reaction:
-
Combine the aqueous and organic solutions in a separatory funnel or a flask equipped with a mechanical stirrer.
-
Stir the biphasic mixture vigorously for 4-6 hours at room temperature to facilitate the transfer of the benzoate anion to the organic phase.
-
-
Isolation and Purification:
-
After the reaction, allow the layers to separate.
-
Collect the organic layer containing the desired product.
-
Wash the organic layer with deionized water (2-3 times) to remove any remaining sodium bromide and unreacted sodium benzoate.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization as described in Method A.
-
Synthesis Workflow: Metathesis Method
Caption: Workflow for the synthesis of this compound via metathesis.
Characterization of Tetrabutylammonium Dibenzoate
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity. The following sections detail the expected results from these analyses.
Physical Properties
| Property | Value |
| Molecular Formula | C₃₀H₄₇NO₄ |
| Molecular Weight | 485.7 g/mol |
| Appearance | White to off-white crystalline solid |
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts are based on the known spectra of the tetrabutylammonium cation and the benzoate anion.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet | 4H | Aromatic (ortho-protons of benzoate) | |
| ~7.6 | Triplet | 2H | Aromatic (para-protons of benzoate) | |
| ~7.5 | Triplet | 4H | Aromatic (meta-protons of benzoate) | |
| ~3.3 | Triplet | 8H | -N-CH₂ -CH₂-CH₂-CH₃ | |
| ~1.6 | Sextet | 8H | -N-CH₂-CH₂ -CH₂-CH₃ | |
| ~1.4 | Sextet | 8H | -N-CH₂-CH₂-CH₂ -CH₃ | |
| ~0.9 | Triplet | 12H | -N-CH₂-CH₂-CH₂-CH₃ |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carbonyl carbon (C=O) of benzoate | |
| ~133 | Aromatic (para-carbon of benzoate) | |
| ~131 | Aromatic (ipso-carbon of benzoate) | |
| ~130 | Aromatic (ortho-carbons of benzoate) | |
| ~128 | Aromatic (meta-carbons of benzoate) | |
| ~58 | -N-CH₂ -CH₂-CH₂-CH₃ | |
| ~24 | -N-CH₂-CH₂ -CH₂-CH₃ | |
| ~20 | -N-CH₂-CH₂-CH₂ -CH₃ | |
| ~13 | -N-CH₂-CH₂-CH₂-CH₃ |
2.2.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is suitable for the analysis of ionic compounds like this compound.
| Technique | Expected m/z | Assignment |
| ESI-MS (+) | 242.28 | [ (C₄H₉)₄N ]⁺ |
| ESI-MS (-) | 121.03 | [ C₆H₅COO ]⁻ |
| 364.10 | [ (C₆H₅COO)₂H ]⁻ (bibenzoate anion) |
2.2.3. Infrared (IR) Spectroscopy
| Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| 3000-2850 | C-H stretching (aliphatic) |
| ~1600 and ~1400 | C=O stretching (asymmetric and symmetric) of carboxylate |
| ~1580 and ~1450 | C=C stretching (aromatic) |
| ~720 | C-H bending (aromatic) |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.
| Technique | Parameter | Expected Observation |
| TGA | Onset of Decomposition | Expected to be stable up to ~200°C, followed by decomposition. The decomposition of quaternary ammonium salts can proceed via Hofmann elimination. |
| DSC | Melting Point | A sharp endothermic peak corresponding to the melting point. The exact temperature would need to be determined experimentally. For comparison, the melting temperature of tetrabutylammonium bromide is approximately 120°C.[2] |
Applications
This compound is primarily utilized in the field of polymer chemistry. It serves as an effective nucleophilic catalyst for the silyl ketene acetal-initiated Group Transfer Polymerization (GTP) of alkyl acrylate monomers.[1] Its phase-transfer catalytic properties also make it useful in various organic syntheses. Additionally, due to its ionic nature, it can be employed as a supporting electrolyte in electrochemical studies.[1]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors.
References
Tetrabutylammonium Bibenzoate: A Deep Dive into its Mechanism of Action in Organic Reactions
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of tetrabutylammonium bibenzoate (TBABB) in organic reactions. Primarily utilized as a potent nucleophilic catalyst, TBABB has carved a niche in the field of polymer chemistry, particularly in Group Transfer Polymerization (GTP). This document, intended for researchers, scientists, and drug development professionals, will delve into the core principles of its catalytic activity, supported by mechanistic pathways, experimental data, and procedural outlines.
Core Concepts: The Dual Nature of this compound
This compound's efficacy stems from its unique structure. The bulky and lipophilic tetrabutylammonium cation ensures solubility in organic solvents, a critical factor for homogeneous catalysis. The "bibenzoate" anion is typically a hydrogen-bonded dimer of a benzoate anion and a molecule of benzoic acid. This anionic complex is the workhorse of the catalysis, acting as a potent nucleophile.
The primary mechanism of action for tetrabutylammonium salts in organic reactions is Phase Transfer Catalysis (PTC) . The tetrabutylammonium cation facilitates the transfer of an anion (in this case, bibenzoate) from an aqueous or solid phase into the organic phase where the reaction with an organic substrate occurs. This transfer overcomes the mutual insolubility of the reactants, leading to significantly accelerated reaction rates.
While applicable in a general PTC context, TBABB's most well-documented and significant role is as a nucleophilic catalyst in Group Transfer Polymerization (GTP) .
Mechanism of Action in Group Transfer Polymerization (GTP)
Group Transfer Polymerization is a living polymerization technique used to produce acrylic polymers with well-defined molecular weights and narrow molecular weight distributions. TBABB acts as a nucleophilic catalyst in this process, initiating and propagating the polymerization of monomers like methyl methacrylate (MMA).
The proposed mechanism for TBABB-catalyzed GTP involves the following key steps:
-
Initiator Activation: The bibenzoate anion activates the silyl ketene acetal initiator (e.g., 1-methoxy-2-methyl-1-(trimethylsiloxy)propene, MKE). It is proposed that the bibenzoate anion attacks the silicon atom of the initiator, generating a transient hypervalent siliconate intermediate. This interaction weakens the silicon-oxygen bond, making the enolate more nucleophilic.
-
Initiation: The activated enolate then attacks the double bond of a monomer molecule (e.g., MMA) in a Michael addition reaction. This forms a new, longer silyl ketene acetal and regenerates the bibenzoate catalyst.
-
Propagation: The newly formed silyl ketene acetal, now at the end of the growing polymer chain, is then activated by another molecule of the bibenzoate catalyst, and the cycle of monomer addition continues, leading to chain growth.
The "bibenzoate" form is believed to be particularly effective in GTP, potentially due to the involvement of the benzoic acid molecule in proton transfer steps or by providing a more delocalized and less tightly bound counter-ion, which can lead to better control over the polymerization process compared to a simple benzoate.
Visualizing the Pathway: GTP Catalyzed by TBABB
Caption: Mechanism of TBABB-catalyzed Group Transfer Polymerization.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Group Transfer Polymerization of methyl methacrylate (MMA) using this compound as a catalyst. Data is compiled from various literature sources and represents typical experimental outcomes.
| Initiator | Monomer | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| MKE | MMA | TBABB (0.1) | THF | 25 | 2 | >95 | 10,000 | 1.1 - 1.3 |
| MKE | MMA | TBABB (0.1) | Toluene | 25 | 4 | >90 | 10,000 | 1.2 - 1.4 |
| MKE | n-Butyl Acrylate | TBABB (0.2) | THF | 0 | 3 | >95 | 8,000 | 1.2 - 1.5 |
Note: MKE = 1-methoxy-2-methyl-1-(trimethylsiloxy)propene; THF = Tetrahydrofuran; Mn = Number-average molecular weight; PDI = Polydispersity Index.
Experimental Protocols
Synthesis of this compound (TBABB)
This protocol outlines the synthesis of the TBABB catalyst.
Materials:
-
Tetrabutylammonium hydroxide (TBAOH), 40% solution in water
-
Benzoic acid
-
Diethyl ether
-
Hexane
Procedure:
-
To a solution of tetrabutylammonium hydroxide in water, add two equivalents of benzoic acid slowly with stirring.
-
The mixture is stirred at room temperature for 2 hours.
-
The water is removed under reduced pressure to yield a crude solid.
-
The crude product is recrystallized from a mixture of diethyl ether and hexane to afford pure this compound as a white crystalline solid.
-
The product should be dried under vacuum and stored in a desiccator.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
General Protocol for Group Transfer Polymerization of Methyl Methacrylate (MMA) using TBABB
This protocol provides a general procedure for the GTP of MMA.
Materials:
-
Methyl methacrylate (MMA), freshly distilled
-
1-methoxy-2-methyl-1-(trimethylsiloxy)propene (MKE), initiator
-
This compound (TBABB), catalyst
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
Procedure:
-
All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.
-
In a flame-dried flask under an inert atmosphere, dissolve the desired amount of TBABB catalyst in anhydrous THF.
-
Add the MKE initiator to the catalyst solution.
-
Slowly add the freshly distilled MMA monomer to the reaction mixture via a syringe pump over a period of time to control the exotherm.
-
Maintain the reaction temperature at room temperature or as specified.
-
After the addition is complete, allow the reaction to stir for a specified time to ensure complete conversion.
-
The polymerization is terminated by the addition of methanol.
-
The polymer is then precipitated in a non-solvent like hexane and dried under vacuum.
Visualizing the GTP Experimental Workflow
Caption: Experimental workflow for TBABB-catalyzed GTP of MMA.
Conclusion
This compound is a highly effective nucleophilic catalyst, with its primary and most significant application being in Group Transfer Polymerization. Its mechanism of action involves the activation of a silyl ketene acetal initiator through the nucleophilic action of the bibenzoate anion, leading to a controlled, living polymerization of acrylic monomers. The synthesis of the catalyst is straightforward, and its use in GTP provides a powerful tool for the creation of well-defined polymers. While its role in other organic reactions is less explored, the fundamental principles of phase transfer catalysis suggest its potential for facilitating reactions involving the benzoate anion in biphasic systems. Further research into the broader applications of TBABB could unveil new synthetic methodologies.
Solubility Profile of Tetrabutylammonium Dibenzoate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tetrabutylammonium dibenzoate in common organic solvents. Due to a scarcity of publicly available quantitative data for tetrabutylammonium dibenzoate, this document also includes qualitative solubility information for this compound, alongside quantitative data for the closely related compound, tetrabutylammonium benzoate, to serve as a valuable point of reference. Furthermore, detailed experimental protocols for solubility determination are presented to empower researchers to ascertain precise solubility profiles in their laboratories.
Introduction to Tetrabutylammonium Dibenzoate
Tetrabutylammonium dibenzoate (CAS No. 116263-39-9) is a quaternary ammonium salt. Its structure, comprising a bulky, lipophilic tetrabutylammonium cation and two benzoate anions, suggests a degree of solubility in a range of organic solvents. This property is critical for its application in various chemical processes, including as a phase-transfer catalyst and in the synthesis of polymers. Understanding its solubility is paramount for optimizing reaction conditions, developing formulations, and ensuring process efficiency.
Solubility Data
Qualitative Solubility of Tetrabutylammonium Dibenzoate
-
The compound is described as being "highly soluble in organic solvents" [1].
-
One source indicates its solubility in chloroform [2].
These statements suggest good solubility in non-polar to moderately polar organic solvents. The large, non-polar tetrabutyl groups of the cation contribute to its affinity for organic media.
Quantitative Solubility of Tetrabutylammonium Benzoate (as a proxy)
Given the structural similarity, the solubility data for tetrabutylammonium benzoate (CAS No. 18819-89-1) can provide a useful, albeit approximate, indication of the behavior of the dibenzoate salt. It is crucial to note that the presence of a second benzoate anion in the target compound will influence its solubility, and the following data should be interpreted with this in mind.
| Solvent | Chemical Class | Solubility of Tetrabutylammonium Benzoate |
| Acetonitrile | Nitrile | 0.1 g/mL[3] |
This value indicates a high solubility of the monobenzoate salt in a polar aprotic solvent like acetonitrile. It is reasonable to hypothesize that tetrabutylammonium dibenzoate would also exhibit significant solubility in such solvents.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for tetrabutylammonium dibenzoate, a standardized experimental protocol is necessary. The following outlines a common and reliable method.
Gravimetric Method
This method involves preparing a saturated solution of the solute in the solvent of interest and then determining the concentration of the solute in a known amount of the solution.
Materials and Equipment:
-
Tetrabutylammonium dibenzoate
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of tetrabutylammonium dibenzoate to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to filter the supernatant through a syringe filter that has been pre-warmed to the equilibration temperature to prevent precipitation.
-
Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed vial. Determine the mass of the solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dry solute. The difference in mass will give the mass of the dissolved tetrabutylammonium dibenzoate.
-
Calculation of Solubility: The solubility can then be calculated and expressed in various units, such as g/100 mL, g/kg of solvent, or molality.
Calculation:
Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solution withdrawn) * 100
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of tetrabutylammonium dibenzoate.
Caption: A flowchart of the gravimetric method for determining solubility.
Logical Relationship of Solubility Factors
The solubility of a quaternary ammonium salt like tetrabutylammonium dibenzoate is influenced by several interrelated factors. The diagram below illustrates these relationships.
Caption: Key factors influencing the solubility of tetrabutylammonium dibenzoate.
Conclusion
While specific quantitative solubility data for tetrabutylammonium dibenzoate remains elusive in the public domain, qualitative indicators and data from the analogous monobenzoate salt suggest good solubility in organic solvents, particularly those with some degree of polarity. For researchers and professionals in drug development requiring precise solubility values, direct experimental determination is recommended. The protocol provided in this guide offers a robust methodology for obtaining this critical data, which is essential for the effective application and formulation of this compound.
References
Spectroscopic Profile of Tetrabutylammonium Dibenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tetrabutylammonium dibenzoate, an organic salt with applications in catalysis and chemical synthesis. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted and comparative data based on the known spectroscopic characteristics of its constituent ions: the tetrabutylammonium cation and the benzoate anion. The methodologies provided are generalized from standard practices for the analysis of ionic liquids and quaternary ammonium salts.
Spectroscopic Data Summary
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for tetrabutylammonium dibenzoate.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | Multiplet | 4H | Aromatic protons ortho to carboxylate |
| ~7.4-7.6 | Multiplet | 6H | Aromatic protons meta and para to carboxylate |
| ~3.3-3.5 | Multiplet | 8H | -N⁺-(CH₂ -CH₂-CH₂-CH₃)₄ |
| ~1.6-1.8 | Multiplet | 8H | -N⁺-(CH₂-CH₂ -CH₂-CH₃)₄ |
| ~1.3-1.5 | Multiplet | 8H | -N⁺-(CH₂-CH₂-CH₂ -CH₃)₄ |
| ~0.9-1.1 | Triplet | 12H | -N⁺-(CH₂-CH₂-CH₂-CH₃ )₄ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Carboxylate Carbon (C OO⁻) |
| ~135 | Aromatic ipso-Carbon |
| ~130 | Aromatic para-Carbon |
| ~129 | Aromatic ortho-Carbon |
| ~128 | Aromatic meta-Carbon |
| ~58 | -N⁺-(CH₂ -CH₂-CH₂-CH₃)₄ |
| ~24 | -N⁺-(CH₂-CH₂ -CH₂-CH₃)₄ |
| ~20 | -N⁺-(CH₂-CH₂-CH₂ -CH₃)₄ |
| ~13 | -N⁺-(CH₂-CH₂-CH₂-CH₃ )₄ |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Weak | Aromatic C-H stretch |
| ~2960, 2870 | Strong | Aliphatic C-H stretch |
| ~1600, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1550-1610 | Strong | Asymmetric C=O stretch (carboxylate) |
| ~1380-1420 | Strong | Symmetric C=O stretch (carboxylate) |
| ~1480 | Medium | C-N stretch |
| ~720 | Strong | Aromatic C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Technique |
| 242.28 | [C₁₆H₃₆N]⁺ | ESI-MS (Positive Mode) |
| 243.07 | [C₁₄H₂₂O₄]⁻ | ESI-MS (Negative Mode) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of ionic liquids and related organic salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of tetrabutylammonium dibenzoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a 90° pulse with a relaxation delay of 5 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 30° pulse with a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically several thousand) for adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat ionic liquid between two potassium bromide (KBr) or zinc selenide (ZnSe) plates.[1][2] Alternatively, if the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure KBr pellet.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of tetrabutylammonium dibenzoate (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the instrument to positive ion detection mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal for the tetrabutylammonium cation (m/z 242.28).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
-
Data Acquisition (Negative Ion Mode):
-
Switch the instrument to negative ion detection mode.
-
Re-optimize the source parameters for the detection of the bibenzoate anion.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ions of the cation and anion.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the components of tetrabutylammonium dibenzoate.
Caption: General workflow for spectroscopic analysis of an ionic liquid.
Caption: Structural components of tetrabutylammonium dibenzoate.
References
An In-Depth Technical Guide to Tetrabutylammonium Bibenzoate: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylammonium bibenzoate, also known as tetrabutylammonium hydrogen bisbenzoate, is a quaternary ammonium salt that has garnered significant interest as a nucleophilic catalyst, particularly in the realm of polymer chemistry. Its discovery is intrinsically linked to the development of Group Transfer Polymerization (GTP), a living polymerization technique established by DuPont scientists in the 1980s. This technical guide provides a comprehensive overview of the discovery, synthesis, and detailed characterization of this compound, presenting key data in a structured format for researchers and professionals in chemistry and drug development.
Discovery and Historical Context
The emergence of this compound is rooted in the pioneering work on Group Transfer Polymerization (GTP), a method for the controlled polymerization of acrylic monomers.[1][2] Research in the late 1980s and early 1990s sought to expand the range of catalysts for this process beyond the initially used bifluoride ions.
In 1990, a team of researchers at DuPont, including I. B. Dicker, G. M. Cohen, W. B. Farnham, W. R. Hertler, E. D. Laganis, and D. Y. Sogah, published a seminal paper on the use of oxyanions as a new class of catalysts for GTP.[3] Within this work, they introduced the concept of "bioxyanions," which are 1:1 complexes of an oxyanion with its conjugate acid.[3] this compound was a key example of these "bioxyanions" and was shown to be an effective catalyst for the polymerization of acrylic monomers.[3]
The motivation for exploring these new catalysts was to improve control over the polymerization process. The "bioxyanions" like this compound were found to offer better control over molecular weight compared to their corresponding simple oxyanion counterparts.[3]
A few years later, in 1993, a detailed study on the crystal structure and spectroscopic characterization of what they termed "tetrabutylammonium hydrogen bisbenzoate" was published by S. Sivaram's research group.[4] This work provided the definitive structural elucidation of the compound and has become a cornerstone reference for its physical and chemical properties.
Physicochemical Properties and Characterization
This compound is a white crystalline solid. Its key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C30H47NO4 |
| Molecular Weight | 485.70 g/mol |
| CAS Number | 116263-39-9 |
| Appearance | White Crystalline Solid |
| Common Synonyms | Tetrabutylammonium hydrogen bisbenzoate, Bioxyanion |
Table 2: Crystallographic Data
The single-crystal X-ray diffraction data provides a detailed insight into the three-dimensional structure of the compound.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| Unit Cell Dimensions | a = 13.038(1) Å |
| b = 13.589(1) Å | |
| c = 17.124(3) Å | |
| Z (molecules per unit cell) | 4 |
| O···O distance in hydrogen bond | 2.459(3) Å |
Data from Puranik et al., J. Chem. Soc., Perkin Trans. 2, 1993, 1517-1520.[4]
Table 3: Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Technique | Key Features |
| ¹H NMR | Characterized and compared with benzoic acid and its corresponding salts.[4] |
| ¹³C NMR | Characterized and compared with benzoic acid and its corresponding salts.[4] |
| FTIR | Characterized and compared with benzoic acid and its corresponding salts.[4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the neutralization reaction of tetrabutylammonium hydroxide with two equivalents of benzoic acid.[5]
Materials:
-
Tetrabutylammonium hydroxide (e.g., 40% solution in water)
-
Benzoic acid
-
Suitable solvent (e.g., methanol or ethanol)
-
Diethyl ether (for recrystallization)
Procedure:
-
Dissolve one equivalent of tetrabutylammonium hydroxide in a suitable solvent in a reaction flask.
-
Slowly add two equivalents of benzoic acid to the stirred solution. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for a specified period to ensure complete reaction.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as diethyl ether, to yield white crystals of this compound.[4]
-
Dry the purified crystals under vacuum.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer.
-
Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectra are obtained using an FTIR spectrometer.
-
Samples can be analyzed as a KBr pellet or as a thin film.
-
The spectrum provides information about the functional groups present in the molecule.
Single-Crystal X-ray Diffraction:
-
A suitable single crystal of this compound is mounted on a goniometer.
-
X-ray diffraction data are collected at a controlled temperature.
-
The data are processed to determine the crystal structure, including unit cell dimensions, space group, and atomic coordinates.
Visualization of Key Processes
Synthesis of this compound
The synthesis involves a straightforward acid-base neutralization reaction.
Role in Group Transfer Polymerization (GTP)
This compound acts as a nucleophilic catalyst in GTP. It activates the silyl ketene acetal initiator, which then reacts with the monomer to propagate the polymer chain.
Conclusion
This compound is a significant compound that emerged from the quest for more controlled living polymerization methods. Its well-defined structure, characterized by a strong hydrogen bond, and its efficacy as a nucleophilic catalyst have solidified its place in synthetic polymer chemistry. This guide provides the core technical information necessary for researchers to understand, synthesize, and utilize this versatile quaternary ammonium salt in their work.
References
- 1. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
- 2. GROUP TRANSFER POLYMERIZATION | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetrabutylammonium hydrogen bisbenzoate: crystal structure and study of short hydrogen bonds in hydrogen bisbenzoate anion system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Responsive Quaternized PDMAEMA Copolymers with Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
tetrabutylammonium bibenzoate CAS number and safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tetrabutylammonium bibenzoate (CAS Number: 116263-39-9), a quaternary ammonium salt with applications in specialized chemical synthesis. This document collates available data on its chemical and physical properties, safety information, and its role as a nucleophilic catalyst.
Chemical and Physical Properties
This compound, also known as N,N,N-Tributyl-1-butanaminium Bibenzoate or Bioxyanion, is an organic salt.[1][2][3] Quantitative data for this compound is limited in publicly available literature. The key identifiers and properties are summarized in Table 1. For comparative reference, the properties of the closely related compound, tetrabutylammonium benzoate, are provided in Table 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 116263-39-9 | [1][2][3][4][5] |
| Molecular Formula | C₃₀H₄₇NO₄ | [2][3][4][5] |
| Molecular Weight | 485.70 g/mol | [2][3][5] |
| Synonyms | N,N,N-Tributyl-1-butanaminium Bibenzoate; Bioxyanion | [1][2][3] |
| Solubility | Highly soluble in organic solvents | [4] |
Table 2: Reference Physicochemical Properties of Tetrabutylammonium Benzoate
| Property | Value | Source |
| CAS Number | 18819-89-1 | [6][7] |
| Molecular Formula | C₂₃H₄₁NO₂ | [6] |
| Molecular Weight | 363.58 g/mol | [6] |
| Appearance | Crystals | |
| Melting Point | 64-67 °C | [6][7] |
| Solubility | Acetonitrile: 0.1 g/mL, clear, colorless |
Safety Data Sheet Summary
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 116263-39-9) was not identified in the available resources. The following information is summarized from the SDS of a structurally related compound, tetrabutylammonium benzoate (CAS 18819-89-1) , and should be used for reference purposes only. A comprehensive risk assessment should be conducted before handling.
Hazard Identification:
-
Considered a hazardous substance.[8]
-
Harmful if swallowed.[8]
-
Causes skin irritation.[8]
-
Risk of serious eye damage.[8]
-
May be toxic to aquatic organisms.[8]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and flush skin with running water.[8]
-
Ingestion: If swallowed, may cause corrosive damage to mucous membranes. Nausea and vomiting may occur.[8] Seek immediate medical attention.
Handling and Storage:
-
Avoid all personal contact, including inhalation.[8]
-
Use in a well-ventilated area.[8]
-
Store in original, tightly closed containers.
Fire and Explosion Hazards:
-
Combustible solid.[8]
-
Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[8]
Experimental Protocols and Applications
Catalytic Role in Polymer Synthesis:
This compound is a useful nucleophile, capable of catalyzing the silyl ketene acetal-initiated Group Transfer Polymerization (GTP) of alkyl acrylate monomers.[3][9] GTP is a form of living polymerization that allows for the synthesis of polymers with controlled molecular weight and architecture.
The general workflow for its use in GTP can be described as follows:
-
Initiation: The process is initiated by a silyl ketene acetal.
-
Catalysis: this compound facilitates the transfer of the silyl group.
-
Propagation: Monomers are sequentially added to the growing polymer chain.
This compound has also been noted for its catalytic activity in carbonate interchange reactions involving aromatic biphenols and diphenyl carbonate.
The catalytic function of this compound is depicted in the following logical diagram:
Caption: Logical diagram of this compound's catalytic activity.
Signaling Pathways
There is no information available in the reviewed literature to suggest that this compound is involved in any biological signaling pathways. Its use appears to be confined to chemical synthesis applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound (116263-39-9) for sale [vulcanchem.com]
- 5. This compound | CAS: 116263-39-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. TETRABUTYLAMMONIUM BENZOATE CAS#: 18819-89-1 [amp.chemicalbook.com]
- 7. TETRABUTYLAMMONIUM BENZOATE;18819-89-1 [axsyn.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Tetrabutylammonium benzoate | 18819-89-1 | Benchchem [benchchem.com]
theoretical and computational studies of tetrabutylammonium bibenzoate
An In-depth Technical Guide to the Theoretical and Computational Study of Tetrabutylammonium Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of tetrabutylammonium dibenzoate. Given the limited availability of specific computational studies on this molecule in the public domain, this document outlines the established theoretical frameworks and detailed protocols that would be employed in such a research endeavor. The guide draws upon methodologies successfully applied to analogous systems and leverages experimental data from the closely related tetrabutylammonium hydrogen bisbenzoate as a benchmark for validation.
Tetrabutylammonium dibenzoate is a quaternary ammonium salt with applications as a nucleophile and catalyst, for instance in group transfer polymerization.[1] Understanding its molecular structure, electronic properties, and dynamic behavior in solution is crucial for optimizing its function in various chemical and pharmaceutical contexts. Computational chemistry offers powerful tools to investigate these aspects at an atomic level, providing insights that complement experimental findings.
Theoretical Background
The study of tetrabutylammonium dibenzoate at a molecular level is effectively approached through two primary computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD).
Density Functional Theory (DFT): A quantum mechanical method used to investigate the electronic structure of many-body systems. DFT is highly effective for calculating molecular geometries, energies, and electronic properties. By solving the Schrödinger equation through approximations of the exchange-correlation functional, DFT provides a balance between accuracy and computational cost.[2][3][4]
Molecular Dynamics (MD): A computational simulation method for studying the physical movements of atoms and molecules. MD simulations allow for the examination of the time-dependent behavior of a molecular system, providing insights into its dynamics, conformational changes, and interactions with a solvent.[5][6][7]
Computational Methodologies and Protocols
This section details the protocols for conducting DFT and MD studies on tetrabutylammonium dibenzoate.
Density Functional Theory (DFT) Studies
DFT calculations are ideal for determining the optimized geometry, vibrational frequencies, and electronic properties of the tetrabutylammonium dibenzoate ion pair.
Experimental Protocol for DFT Calculations:
-
Initial Structure Generation: The initial 3D coordinates of the tetrabutylammonium cation and the dibenzoate anion are generated using molecular modeling software. The dibenzoate anion is characterized by two benzoate moieties linked by a hydrogen bond.
-
Geometry Optimization: The geometry of the ion pair is optimized to find the lowest energy conformation. This is a critical step to ensure that all calculated properties correspond to a stable structure.[2][3][8]
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[3]
-
To predict the infrared (IR) and Raman vibrational spectra, which can be directly compared with experimental data for validation.
-
-
Electronic Property Analysis: Various electronic properties are calculated from the optimized structure:
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are indicative of reactive sites.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the molecule's electronic transitions and reactivity.
-
Natural Bond Orbital (NBO) Analysis: To study the charge distribution on individual atoms.
-
Predicted Quantitative Data from DFT:
The following table summarizes the types of quantitative data that would be generated from DFT calculations on tetrabutylammonium dibenzoate. The values presented are hypothetical and serve as an illustration of the expected output.
| Parameter | Hypothetical Value | Description |
| Optimized Geometry | ||
| O-H···O bond length | 2.46 Å | The length of the hydrogen bond connecting the two benzoate units in the anion. |
| C=O bond length | 1.25 Å | The length of the carbonyl bonds in the benzoate groups. |
| N-C bond length | 1.52 Å | The average bond length between the nitrogen and carbon atoms in the tetrabutylammonium cation. |
| Vibrational Frequencies | ||
| O-H stretch | ~3400 cm⁻¹ (broad) | The stretching frequency of the hydroxyl group involved in the hydrogen bond. |
| C=O stretch | ~1700 cm⁻¹ | The characteristic stretching frequency of the carbonyl groups. |
| C-H stretch | ~2900-3000 cm⁻¹ | The stretching frequencies of the C-H bonds in the butyl chains and phenyl rings. |
| Electronic Properties | ||
| HOMO Energy | -6.5 eV | The energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 5.3 eV | The energy difference between the HOMO and LUMO, indicating the molecule's electronic stability. |
| Dipole Moment | 8.5 D | A measure of the overall polarity of the molecule. |
Molecular Dynamics (MD) Simulations
MD simulations are employed to study the behavior of tetrabutylammonium dibenzoate in a solvent, providing insights into its solvation, aggregation, and dynamic properties.
Experimental Protocol for MD Simulations:
-
System Setup:
-
A simulation box is created, containing one or more tetrabutylammonium dibenzoate ion pairs.
-
The box is solvated with a chosen solvent (e.g., water, dichloromethane).
-
Counter-ions are added if necessary to neutralize the system.
-
-
Force Field Selection: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic and intermolecular interactions. The force field parameters for the tetrabutylammonium cation and dibenzoate anion may need to be generated or validated.
-
Equilibration: The system is subjected to a series of equilibration steps to reach a stable temperature and pressure:
-
Energy Minimization: To remove any steric clashes or unfavorable contacts.
-
NVT Ensemble (Canonical): The system is heated to the desired temperature while keeping the number of particles (N), volume (V), and temperature (T) constant.
-
NPT Ensemble (Isothermal-Isobaric): The system is then equilibrated at the desired temperature and pressure, with the number of particles (N), pressure (P), and temperature (T) held constant.
-
-
Production Run: After equilibration, a long production simulation is run to collect trajectory data for analysis.
-
Trajectory Analysis: The saved trajectories are analyzed to extract various properties:
-
Radial Distribution Functions (RDFs): To characterize the local structure and arrangement of solvent molecules around the ions.[5]
-
Coordination Numbers: To quantify the number of solvent molecules in the solvation shells of the ions.[5]
-
Diffusion Coefficients: To measure the mobility of the ions and solvent molecules.
-
Hydrogen Bond Analysis: To study the dynamics of the intramolecular hydrogen bond in the dibenzoate anion and its interactions with the solvent.
-
Predicted Quantitative Data from MD Simulations:
The following table outlines the kind of quantitative data that would be obtained from an MD simulation of tetrabutylammonium dibenzoate in an aqueous solution.
| Parameter | Hypothetical Value | Description |
| Structural Properties | ||
| RDF (N⁺···O_water) peak position | 4.5 Å | The most probable distance between the nitrogen atom of the cation and the oxygen atom of water molecules. |
| Coordination Number of N⁺ with water | 12 | The average number of water molecules in the first solvation shell of the tetrabutylammonium cation. |
| RDF (O_anion···H_water) peak position | 1.8 Å | The most probable distance between the carboxylate oxygen atoms of the anion and the hydrogen atoms of water molecules. |
| Dynamical Properties | ||
| Diffusion Coefficient of TBA⁺ | 0.5 x 10⁻⁵ cm²/s | The rate of diffusion of the tetrabutylammonium cation in the solvent. |
| Diffusion Coefficient of Dibenzoate⁻ | 0.7 x 10⁻⁵ cm²/s | The rate of diffusion of the dibenzoate anion in the solvent. |
| Hydrogen Bond Lifetime (intramolecular) | 50 ps | The average duration of the intramolecular hydrogen bond within the dibenzoate anion. |
Experimental Data for Validation
Experimental data is crucial for validating the results of computational studies. The crystal structure of the closely related tetrabutylammonium hydrogen bisbenzoate provides an excellent benchmark for the geometry optimization of the dibenzoate anion.[1]
| Parameter | Experimental Value[1] | Description |
| Crystal System | Orthorhombic | The crystal system of tetrabutylammonium hydrogen bisbenzoate. |
| Space Group | Pccn | The space group of the crystal. |
| Unit Cell Parameters | ||
| a | 13.038(1) Å | The length of the 'a' axis of the unit cell. |
| b | 13.589(1) Å | The length of the 'b' axis of the unit cell. |
| c | 17.124(3) Å | The length of the 'c' axis of the unit cell. |
| Key Bond Distances | ||
| O···O distance | 2.459(3) Å | The distance between the oxygen atoms involved in the short hydrogen bond. |
Visualizations
DFT Calculation Workflow
Caption: Workflow for a typical DFT study.
MD Simulation Workflow
References
- 1. Tetrabutylammonium hydrogen bisbenzoate: crystal structure and study of short hydrogen bonds in hydrogen bisbenzoate anion system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 3. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Combined experimental and computational investigation of tetrabutylammonium bromide-carboxylic acid-based deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular dynamics simulations of interfacial structure, dynamics, and interfacial tension of tetrabutylammonium bromide aqueous solution in the presence of methane and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Dynamical Properties of Tetraalkylammonium Bromide Aqueous Solutions: A Molecular Dynamics Simulation Study Using a Polarizable Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetrabutylammonium Bibenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium bibenzoate is a quaternary ammonium salt incorporating a large, flexible cation and a bibenzoate anion. Such compounds are of interest in various fields, including as phase-transfer catalysts, electrolytes, and potentially as active pharmaceutical ingredients or excipients. A thorough understanding of the thermal stability and decomposition profile of this compound is critical for determining its safe handling, storage, and processing temperatures, as well as its compatibility with other substances in a formulation. This guide outlines the expected thermal behavior, potential decomposition mechanisms, and standard methodologies for the thermal analysis of this compound.
Predicted Thermal Stability
Based on data from various tetrabutylammonium salts, the thermal decomposition of the tetrabutylammonium cation is the primary determinant of the salt's stability. Generally, tetrabutylammonium salts exhibit decomposition onset temperatures well above 200°C. For instance, studies on tetrabutylammonium bromide (TBA-Br) and tetrabutylammonium hexafluorophosphate (TBA-PF6) indicate they are thermally stable up to significant temperatures.[1] The thermal stability of tetrabutylammonium salts is generally found to be in the order of TBAP < TBAHFP < TBATFB, where TBAP is tetrabutylammonium perchlorate, TBAHFP is tetrabutylammonium hexafluorophosphate, and TBATFB is tetrabutylammonium tetrafluoroborate.
The bibenzoate anion is anticipated to be relatively stable. For comparison, benzoic acid itself undergoes decomposition at temperatures above 400°C.[2] Therefore, the thermal decomposition of this compound is expected to be initiated by the degradation of the tetrabutylammonium cation.
Tabulated Data of Related Compounds
To provide a comparative context, the following table summarizes the thermal decomposition data for several related tetrabutylammonium salts.
| Compound Name | Decomposition Onset Temperature (°C) | Key Observations |
| Tetrabutylammonium Bromide (TBA-Br) | Approx. 250-300 | Stable with the addition of Al2O3.[1] |
| Tetrabutylammonium Hexafluorophosphate (TBA-PF6) | Approx. 250-300 | Stability reduced by the addition of Al2O3.[1] |
| Tetrabutylammonium Perchlorate (TBAP) | Lower than TBAHFP and TBATFB | |
| Tetrabutylammonium Tribromide (TBATB) | Approx. 230 | Main decomposition occurs around this temperature. |
Note: The exact decomposition temperatures can vary depending on the experimental conditions, such as heating rate and atmosphere.
Predicted Decomposition Pathway
The primary thermal decomposition mechanism for quaternary ammonium salts lacking beta-protons on all but one alkyl group is the Hofmann elimination .[3][4][5][6][7] This reaction involves the abstraction of a beta-hydrogen by a base, leading to the formation of an alkene and a tertiary amine.
In the case of this compound, the bibenzoate anion can act as the base. The expected decomposition products are tributylamine , 1-butene , and bibenzoic acid .
At higher temperatures, the bibenzoic acid may further decompose. The thermal decomposition of benzoic acid is known to yield benzene and carbon dioxide .[2] Therefore, at elevated temperatures, the secondary decomposition of the bibenzoate moiety could lead to the formation of biphenyl, carbon dioxide, and water. Combustion in the presence of air would produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).
Visualization of the Decomposition Pathway
Caption: Predicted thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and to quantify mass loss.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the this compound sample in a clean, inert sample pan (e.g., platinum or alumina).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 5, 10, or 20°C/min) to a final temperature above the expected decomposition range (e.g., 600°C).
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
The onset temperature of decomposition is determined from the initial point of significant mass loss.
-
The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of transitions and reactions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above any expected transitions but below the onset of decomposition.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
A second heating scan is often performed to observe the behavior of the amorphous or recrystallized material.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., crystallization, some decompositions) will appear as valleys.
-
The melting point (Tm) is typically taken as the peak temperature of the melting endotherm.
-
The glass transition temperature (Tg) is observed as a step change in the baseline.
-
Evolved Gas Analysis (EGA)
To identify the decomposition products, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
Methodology:
-
Instrumentation: A TGA instrument interfaced with an MS or FTIR spectrometer via a heated transfer line.
-
Procedure: The TGA experiment is run as described in section 4.1. The gases evolved from the sample during decomposition are continuously transferred to the MS or FTIR for analysis.
-
Data Analysis:
-
TGA-MS: The mass spectrometer will provide mass-to-charge ratio data for the evolved species, allowing for the identification of fragments corresponding to tributylamine, butene, benzene, CO2, and water.
-
TGA-FTIR: The FTIR spectrometer will provide infrared spectra of the evolved gases, allowing for the identification of functional groups and specific compounds based on their characteristic absorption bands.
-
Experimental Workflow Visualization
Caption: Workflow for the thermal characterization of this compound.
Conclusion
While specific experimental data for this compound is not currently available, a comprehensive understanding of its likely thermal behavior can be inferred from related compounds. The thermal stability is expected to be governed by the decomposition of the tetrabutylammonium cation via a Hofmann elimination mechanism, with an onset of decomposition likely above 200°C. The primary decomposition products are predicted to be tributylamine, 1-butene, and bibenzoic acid. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of the thermal properties of this and similar quaternary ammonium salts. Such characterization is essential for ensuring the safe and effective application of these materials in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 7. byjus.com [byjus.com]
literature review on tetrabutylammonium bibenzoate
An In-depth Technical Guide to Tetrabutylammonium Bibenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a quaternary ammonium salt that finds applications in organic synthesis as a nucleophilic catalyst. Comprising a central nitrogen atom bonded to four butyl groups, the tetrabutylammonium cation is paired with a bibenzoate anion. This structure imparts solubility in organic solvents, enabling its use in various reaction media. This guide provides a comprehensive overview of the available scientific information on this compound, including its properties, synthesis, and catalytic applications.
Core Properties
This compound is identified by the CAS number 116263-39-9. Its molecular formula is C30H47NO4, corresponding to a molecular weight of 485.70 g/mol . While specific experimental data for the bibenzoate is limited, data for the closely related tetrabutylammonium benzoate can provide useful estimates.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the related tetrabutylammonium benzoate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| This compound | ||
| CAS Number | 116263-39-9 | |
| Molecular Formula | C30H47NO4 | |
| Molecular Weight | 485.70 g/mol | |
| Tetrabutylammonium Benzoate | ||
| Melting Point | 64-67 °C | |
| Solubility in Acetonitrile | 0.1 g/mL |
Table 2: Spectroscopic Data (Predicted based on constituent ions)
| Tetrabutylammonium Cation | ||
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity |
| ~3.3 | m | |
| ~1.6 | m | |
| ~1.4 | m | |
| ~1.0 | t | |
| ¹³C NMR (CDCl₃) | δ (ppm) | |
| ~58.8 | ||
| ~24.1 | ||
| ~19.8 | ||
| ~13.7 | ||
| Benzoate Anion | ||
| ¹³C NMR (DMSO-d₆) | δ (ppm) | |
| C=O | ~167 | |
| C-ipso | ~131 | |
| C-ortho | ~130 | |
| C-meta | ~128 | |
| C-para | ~129 | |
| FTIR (KBr) | ν (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch | |
| ~1600 | C=O stretch (asymmetric) | |
| ~1550 | C=C stretch (aromatic) | |
| ~1400 | C=O stretch (symmetric) | |
| ~720 | Aromatic C-H bend | |
| Tetrabutylammonium Cation | ||
| FTIR (KBr) | ν (cm⁻¹) | Assignment |
| ~2960, 2870 | C-H stretch (alkyl) | |
| ~1480 | C-H bend (alkyl) |
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound is through the neutralization of tetrabutylammonium hydroxide with two equivalents of benzoic acid.
Materials:
-
Tetrabutylammonium hydroxide (e.g., 40% solution in water or methanol)
-
Benzoic acid
-
Suitable solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolve a known quantity of tetrabutylammonium hydroxide in a suitable solvent such as methanol.
-
In a separate flask, dissolve two molar equivalents of benzoic acid in the same solvent.
-
Slowly add the benzoic acid solution to the stirred solution of tetrabutylammonium hydroxide at room temperature.
-
Stir the reaction mixture for a few hours to ensure complete neutralization.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Collect the purified crystals by filtration and dry them under vacuum.
Catalytic Applications and Signaling Pathways
This compound is known to be a useful nucleophile and catalyst in organic synthesis. Its primary documented application is in Group Transfer Polymerization (GTP) .
Group Transfer Polymerization (GTP)
GTP is a living polymerization method used for acrylic monomers. This compound can act as a nucleophilic catalyst in this process. The mechanism is believed to proceed via either an associative or a dissociative pathway.
Associative Mechanism of GTP
In the associative mechanism, the bibenzoate anion is thought to coordinate to the silicon atom of the silyl ketene acetal initiator. This coordination activates the initiator, facilitating the addition of a monomer molecule. The silyl group is then transferred to the newly added monomer unit, regenerating the silyl ketene acetal at the growing chain end.
Dissociative Mechanism of GTP
The dissociative mechanism proposes that the bibenzoate anion reacts with the silyl ketene acetal initiator to generate a small amount of a highly reactive enolate anion and a trimethylsilyl benzoate species. This enolate anion then initiates the polymerization by attacking a monomer molecule. The trimethylsilyl group is subsequently transferred, regenerating the enolate at the chain end.
Carbonate Interchange Reaction
While this compound has been mentioned as a catalyst for carbonate interchange reactions, detailed mechanistic studies for this specific catalyst were not found in the surveyed literature. Generally, quaternary ammonium salts can facilitate such reactions by acting as phase-transfer catalysts, transporting the anionic nucleophile into the organic phase to react with the carbonate substrate.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly as a catalyst for Group Transfer Polymerization. While specific quantitative data for this compound is not extensively documented, reasonable estimations can be made from its constituent ions and the closely related tetrabutylammonium benzoate. The provided synthesis protocol offers a general guideline for its preparation. The diagrams of the proposed GTP mechanisms offer a visual representation of its catalytic role. Further research would be beneficial to fully elucidate the specific properties and reaction mechanisms of this compound.
Methodological & Application
Application Notes and Protocols: Tetrabutylammonium Bibenzoate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tetrabutylammonium bibenzoate and related tetrabutylammonium carboxylates in various polymerization reactions. These compounds have shown utility as catalysts and initiators in anionic and group transfer polymerizations, offering a metal-free approach to the synthesis of well-defined polymers.
Application: Anionic Polymerization of Epoxides
Tetrabutylammonium carboxylates, such as tetrabutylammonium benzoate, serve as effective initiators for the ring-opening anionic polymerization of epoxides like propylene oxide. The bulky tetrabutylammonium cation enhances the solubility of the initiator in organic media and promotes ion separation, facilitating the polymerization process.[1][2]
Mechanism of Polymerization
The polymerization is initiated by the nucleophilic attack of the benzoate anion on the epoxide ring. The reaction proceeds via a "living" anionic mechanism, where the growing polymer chain end remains active until intentionally terminated. This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
Experimental Protocol: Anionic Polymerization of Propylene Oxide
This protocol is adapted from the study by Chen and Van De Mark (1993).[1][2]
Materials:
-
Tetrabutylammonium benzoate (initiator)
-
Propylene oxide (monomer), dried over calcium hydride and distilled
-
Solvent (e.g., acetonitrile, dioxane, cyclohexane, tetrahydrofuran), dried appropriately
-
Dry argon or nitrogen gas
-
Small steel pressure reactor
-
Thermostated heater
-
Dilute HCl for neutralization
Procedure:
-
Initiator Preparation: Tetrabutylammonium benzoate can be prepared by neutralizing tetrabutylammonium hydroxide with benzoic acid. The resulting salt should be dried under vacuum at 53°C for 24 hours.[2]
-
Reactor Setup: A small steel pressure reactor is charged with the desired amount of tetrabutylammonium benzoate initiator and solvent under a blanket of dry argon.[2]
-
Monomer Addition: The desired amount of propylene oxide monomer is then introduced into the reactor.[2]
-
Polymerization: The reactor is sealed and placed in a thermostated heater at the desired temperature (e.g., 40-108°C) for a specific duration (e.g., 40 hours).[1][2]
-
Termination and Work-up: After the reaction, the reactor is cooled, and the polymerization is terminated by adding a small amount of dilute HCl.[2]
-
Isolation: The unreacted monomer and solvent are removed under vacuum. The resulting polymer is weighed to determine the yield.[2]
-
Characterization: The polymer is characterized by techniques such as ¹H-NMR, FTIR, and Gel Permeation Chromatography (GPC) to determine its structure, molecular weight, and molecular weight distribution.[2]
Quantitative Data Summary
The following table summarizes the effect of solvent on the polymerization of propylene oxide initiated by tetrabutylammonium benzoate.
| Solvent | Initiator Conc. (mmol) | Temperature (°C) | Time (h) | Yield (%) |
| Acetonitrile | 0.14 | 85 | 40 | 78.0 |
| Dioxane | 0.14 | 85 | 40 | 28.8 |
| Cyclohexane | 0.14 | 85 | 40 | 11.2 |
| Tetrahydrofuran | 0.14 | 85 | 40 | 18.5 |
| Propylene Oxide (neat) | 0.14 | 85 | 40 | 55.6 |
Data adapted from Chen and Van De Mark, Journal of Applied Polymer Science, 1993.[2]
Logical Relationship Diagram
Caption: Anionic ring-opening polymerization of propylene oxide.
Application: Group Transfer Polymerization (GTP) of Methacrylates
This compound (TBABB) is an effective catalyst for the Group Transfer Polymerization (GTP) of methacrylate monomers.[3] GTP is a living polymerization technique that allows for the synthesis of well-defined block copolymers with controlled molecular weights and low polydispersity.
Mechanism of Polymerization
In GTP, a silyl ketene acetal initiator reacts with a monomer in the presence of a nucleophilic catalyst, such as TBABB. The catalyst activates the initiator, and the polymerization proceeds by the sequential addition of monomer units, with the silyl group transferring to the new chain end at each step.
Experimental Protocol: Synthesis of ABC Triblock Copolymers via GTP
This protocol is based on the synthesis of thermoresponsive terpolymers as described in the literature.[3]
Materials:
-
This compound (TBABB) catalyst
-
Methacrylate monomers (e.g., 2-(dimethylamino)ethyl methacrylate (DMAEMA), n-butyl methacrylate (BuMA), poly(ethylene glycol) methyl ether methacrylate (PEGMA))
-
Silyl ketene acetal initiator (e.g., 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene, MTS)
-
Tetrahydrofuran (THF), dried
-
Inhibitor remover (e.g., basic alumina)
-
Calcium hydride (CaH₂)
Procedure:
-
Monomer and Solvent Preparation: Monomers are passed through basic alumina to remove inhibitors and then stirred over CaH₂ to remove water. THF is dried by refluxing over a sodium-potassium alloy.[3]
-
Catalyst Preparation: TBABB is synthesized from benzoic acid and tetrabutylammonium hydroxide and purified by recrystallization.[3]
-
Reactor Setup: All glassware is dried overnight at 140°C and assembled hot under vacuum. The polymerization is carried out under an inert argon atmosphere.[3]
-
Polymerization:
-
The initiator (MTS) is added to the reaction flask containing THF.
-
The first monomer is added, and the polymerization is initiated by the addition of the TBABB catalyst.
-
Once the first block is formed, the second monomer is added, followed by the third monomer for the synthesis of a triblock copolymer.
-
The reaction is allowed to proceed to completion.
-
-
Characterization: The resulting block copolymers are characterized by Gel Permeation Chromatography (GPC) to determine their molecular weights and molecular weight distributions.[3]
Quantitative Data Summary
The following table shows representative data for the synthesis of a triblock copolymer via GTP using TBABB as a catalyst.
| Block | Monomer | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (PDI) |
| First Block | PEGMA | 5,000 | 5,200 | 1.10 |
| Diblock | PEGMA-b-BuMA | 10,000 | 10,500 | 1.12 |
| Triblock | PEGMA-b-BuMA-b-DMAEMA | 15,000 | 15,800 | 1.15 |
Note: This data is illustrative and based on typical results for GTP reactions.
Experimental Workflow Diagram
Caption: Workflow for ABC triblock copolymer synthesis via GTP.
Other Applications of Tetrabutylammonium Salts in Polymerization
Tetrabutylammonium salts with other counterions have also been utilized as initiators in various anionic polymerizations:
-
Tetrabutylammonium carbazole and dibenzoazepine: These salts initiate the anionic polymerization of acrylates and methacrylates at room temperature.[4]
-
Tetrabutylammonium azide: This salt can initiate the anionic polymerization of ethyl acrylate in the presence of an alkylaluminum bisphenoxide co-catalyst, leading to azide-terminated polymers.[5]
-
Tetrabutylammonium thiolates: These salts are effective initiators for the polymerization of acrylic acid esters, producing isotactic polymers with narrow molecular weight distributions.[6]
These examples highlight the versatility of the tetrabutylammonium cation in facilitating anionic polymerizations by providing a soluble, non-coordinating counterion for various anionic initiating species. The choice of the anion determines the type of monomer that can be polymerized and the functionality of the resulting polymer.
References
- 1. "Tetrabutylammonium Benzoate‐initiated Polymerization Of Propylene Oxid" by Xuemin Chen and Michael R. Van De Mark [scholarsmine.mst.edu]
- 2. mst.elsevierpure.com [mst.elsevierpure.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Tetrabutylammonium salts of carbazole and dibenzoazepine: synthesis, crystal structures and use in anionic polymerization - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Anionic polymerization of ethyl acrylate initiated by tetrabutylammonium azide: direct synthesis of end-clickable polyacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Polymerization of acrylic acid esters initiated by tetrabutylammonium alkyl- and aryl-thiolates | Scilit [scilit.com]
Application Notes and Protocols for Tetrabutylammonium Bibenzoate in Esterification
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Tetrabutylammonium bibenzoate" is not a commonly cited or commercially available catalyst for esterification. The following application notes and protocols are based on the established principles of phase transfer catalysis using analogous tetrabutylammonium salts, such as tetrabutylammonium bromide (TBAB) and tetrabutylammonium benzoate. The term "bibenzoate" may refer to an ionic liquid or an in situ-formed complex from a tetrabutylammonium salt and an excess of benzoic acid. The protocols provided are representative and may require optimization for specific substrates.
Introduction
Tetrabutylammonium salts are highly effective phase transfer catalysts (PTCs) that accelerate reactions between reactants in immiscible phases (e.g., a solid or aqueous phase and an organic phase).[1][2] In esterification, the tetrabutylammonium cation forms an ion pair with a carboxylate anion, rendering it soluble in the organic phase where it can react with an electrophile, such as an alkyl halide or an alcohol. This methodology offers several advantages over traditional acid-catalyzed esterification, including milder reaction conditions, higher yields, and enhanced selectivity.[3] While this compound is not a standard reagent, its application in esterification can be extrapolated from the behavior of similar tetrabutylammonium carboxylates. It is presumed to function as both a catalyst and a source of the benzoate anion.
Principle of Catalysis
The catalytic cycle involves the tetrabutylammonium cation (TBA⁺) shuttling the benzoate anion (or another carboxylate) from a solid or aqueous phase into a nonpolar organic phase. This "naked" carboxylate anion in the organic phase is highly nucleophilic and readily reacts with an alcohol or alkyl halide to form the corresponding ester.
The proposed mechanism for this phase transfer catalysis is illustrated in the diagram below.
Caption: Mechanism of phase transfer catalyzed esterification.
Experimental Protocols
The following are representative protocols for esterification using a tetrabutylammonium salt as a phase transfer catalyst. These can be adapted for the use of in situ-generated or pre-formed this compound.
Protocol 1: Esterification of a Carboxylic Acid with an Alkyl Halide
This protocol is based on the general method for PTC esterification and is suitable for a wide range of carboxylic acids and reactive alkyl halides.
Materials:
-
Carboxylic acid (e.g., benzoic acid)
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrabutylammonium salt (e.g., TBAB or tetrabutylammonium benzoate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous organic solvent (e.g., acetonitrile, DMF, or toluene)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq), anhydrous potassium carbonate (1.5 eq), and the tetrabutylammonium salt (0.1 eq).
-
Add the anhydrous organic solvent (e.g., acetonitrile) to the flask.
-
Stir the mixture at room temperature for 10-15 minutes to ensure good mixing.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel, if necessary.
Protocol 2: Esterification of Benzoic Acid with an Alcohol (Hypothetical for this compound)
This protocol outlines a potential approach using a tetrabutylammonium salt with an alcohol, where the catalyst helps to activate the carboxylic acid.
Materials:
-
Benzoic acid
-
Alcohol (e.g., butanol)
-
This compound (or tetrabutylammonium hydroxide and excess benzoic acid)
-
Toluene or another suitable aprotic solvent
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add benzoic acid (1.0 eq), the alcohol (1.5 eq), the tetrabutylammonium salt (0.1 eq), and toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by observing water collection and by TLC analysis.
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 5% sodium bicarbonate solution to remove any unreacted benzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography.
Caption: General workflow for PTC-mediated esterification.
Data Presentation
The following table summarizes representative data for esterification reactions using tetrabutylammonium salts under various conditions, as adapted from the literature.
| Carboxylic Acid | Electrophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Benzyl Bromide | TBAB (10) | Acetonitrile | 80 | 6 | >95 |
| Adipic Acid | 1-Bromobutane | TBAB (5) | Toluene/Water | 95 | 4 | ~90 |
| Phthalic Acid | 1-Bromobutane | TBAB (5) | Toluene/Water | 95 | 4 | ~85 |
| Various Acids | Alkyl Halides | TBAF (100) | DMF/THF | RT | 1-3 | 60-90[4] |
| Benzoic Acid | Ethanol | TBAB (cat.) | Toluene | Reflux | 8 | High |
Note: This table is a compilation of representative data from analogous systems and should be used as a guideline for optimization.
Troubleshooting and Safety
-
Low Yields: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the ester product and deactivate the catalyst. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile often give good results.[4]
-
Slow Reaction: Increasing the temperature or using a more reactive alkyl halide (I > Br > Cl) can improve the reaction rate. The iodide form of the tetrabutylammonium salt can sometimes be more effective.[5]
-
Safety: Tetrabutylammonium salts can be irritating to the skin and eyes. Alkyl halides are often toxic and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- 1. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes [mdpi.com]
- 4. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application Notes and Protocols: Tetrabutylammonium Benzoate and Bibenzoate as Supporting Electrolytes in Electrochemistry
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: While this document aims to provide comprehensive information, it is important to note that publicly available data on Tetrabutylammonium Bibenzoate as a supporting electrolyte is scarce. The information provided herein is primarily based on data for Tetrabutylammonium Benzoate and general principles of using tetrabutylammonium salts in electrochemistry. Researchers should validate these protocols for their specific applications.
Introduction
Tetrabutylammonium salts are widely utilized as supporting electrolytes in non-aqueous electrochemistry due to their high solubility in organic solvents, wide electrochemical windows, and chemical inertness. This document provides detailed application notes and protocols for the use of Tetrabutylammonium Benzoate and, where information is available, this compound, as supporting electrolytes.
Tetrabutylammonium Benzoate serves as a non-interfering electrolyte that increases the conductivity of non-aqueous solutions, which is essential for obtaining reliable electrochemical data.[1] While this compound is noted for its role as a nucleophilic catalyst in polymerization reactions, its application as a supporting electrolyte is not well-documented in current literature.[1]
Physicochemical Properties
A summary of the available physicochemical properties of Tetrabutylammonium Benzoate and Bibenzoate is presented in Table 1. This data is crucial for selecting appropriate solvents and experimental conditions.
| Property | Tetrabutylammonium Benzoate | This compound | Source |
| CAS Number | 18819-89-1 | 116263-39-9 | [2] |
| Molecular Formula | C₂₃H₄₁NO₂ | C₃₀H₄₇NO₄ | [2] |
| Molecular Weight | 363.58 g/mol | 485.70 g/mol | [2] |
| Melting Point | 64-67 °C | Not available | [2] |
| Solubility | Acetonitrile: 0.1 g/mL (clear, colorless) | Not available | |
| Appearance | White to off-white crystalline powder | Not available |
Table 1: Physicochemical properties of Tetrabutylammonium Benzoate and Bibenzoate.
Applications in Electrochemistry
Tetrabutylammonium Benzoate is a suitable supporting electrolyte for a variety of non-aqueous electrochemical investigations, including:
-
Cyclic Voltammetry (CV): It provides the necessary conductivity for studying the redox behavior of electroactive species without interfering with the reactions at the electrode surface.
-
Electrosynthesis: It can be used in electrochemical reactions where a non-reactive electrolyte with a reasonably wide potential window is required. An example of its application is in the electrochemical generation of hydrogen from acetic acid using a molecular molybdenum-oxo catalyst.[3]
-
Polymer Electrochemistry: While many tetrabutylammonium salts are used in the electropolymerization and characterization of conductive polymers, the specific use of the benzoate salt in this context is less common but feasible.[4]
Due to the lack of specific data, the applications for this compound as a supporting electrolyte cannot be detailed. Its larger anionic size compared to the benzoate may influence ion mobility and conductivity.
Experimental Protocols
The following are generalized protocols for the use of Tetrabutylammonium Benzoate as a supporting electrolyte. These should be adapted and optimized for specific experimental requirements.
A standard concentration for a supporting electrolyte in electrochemical experiments is 0.1 M. This concentration is typically sufficient to minimize solution resistance.
Materials:
-
Tetrabutylammonium Benzoate (electrochemical grade, ≥99.0%)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, Tetrahydrofuran)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere glove box or Schlenk line (recommended for non-aqueous electrochemistry)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere to prevent water contamination.
-
Inside a glove box or using a Schlenk line, weigh the required amount of Tetrabutylammonium Benzoate to prepare a 0.1 M solution. For example, to prepare 50 mL of a 0.1 M solution, weigh 1.818 g of Tetrabutylammonium Benzoate.
-
Transfer the weighed salt to a 50 mL volumetric flask.
-
Add a small amount of the anhydrous solvent to the flask to dissolve the salt, using a magnetic stirrer if necessary.
-
Once dissolved, add the solvent up to the 50 mL mark.
-
The resulting solution is ready for use in electrochemical experiments. Store the solution under an inert atmosphere to prevent contamination.
Logical Workflow for Electrolyte Preparation
Caption: Workflow for the preparation of a 0.1 M Tetrabutylammonium Benzoate electrolyte solution.
This protocol describes a general setup for performing cyclic voltammetry using Tetrabutylammonium Benzoate as the supporting electrolyte to study an analyte of interest.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Working Electrode (e.g., Glassy Carbon, Platinum, Gold)
-
Reference Electrode (e.g., Ag/AgCl, Ag/Ag⁺)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
0.1 M Tetrabutylammonium Benzoate in a suitable anhydrous solvent
-
Analyte of interest (typically 1-10 mM)
-
Inert gas (Argon or Nitrogen) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used in the experiment. Dry the electrode thoroughly.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Deoxygenation: Add the electrolyte solution containing the analyte to the cell. Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range appropriate for the analyte and the solvent/electrolyte system. It is advisable to first run a blank scan of the electrolyte solution to determine its electrochemical window.
-
Set the initial and vertex potentials.
-
Select a scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram.
-
Record and analyze the resulting data.
-
Experimental Setup for Cyclic Voltammetry
Caption: Schematic of a three-electrode setup for cyclic voltammetry.
Electrochemical Stability
The electrochemical stability window (ESW) is a critical parameter for a supporting electrolyte, as it defines the potential range within which the electrolyte itself does not undergo redox reactions.
Data Presentation:
| Parameter | Value | Solvent | Notes |
| Electrochemical Stability Window (ESW) | Not explicitly reported. Expected to be reasonably wide in aprotic solvents, typical for tetrabutylammonium salts. | Acetonitrile, Dichloromethane | The ESW is limited by the oxidation of the benzoate anion and the reduction of the tetrabutylammonium cation. The exact potentials will depend on the solvent and electrode material. |
Table 2: Electrochemical Stability of Tetrabutylammonium Benzoate.
Protocol for Determining the Electrochemical Stability Window:
-
Prepare a 0.1 M solution of Tetrabutylammonium Benzoate in the desired anhydrous solvent.
-
Use a three-electrode setup with an inert working electrode (e.g., glassy carbon or platinum).
-
Deoxygenate the solution thoroughly.
-
Perform a cyclic voltammogram over a wide potential range (e.g., -3.0 V to +3.0 V vs. Ag/Ag⁺).
-
The ESW is defined by the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the electrolyte. The current density cutoff for this determination is often defined by the user (e.g., 0.1 or 1 mA/cm²).
Conductivity
The primary function of a supporting electrolyte is to increase the ionic conductivity of the solution, thereby minimizing iR drop (ohmic potential drop).
Data Presentation:
| Parameter | Value | Solvent | Concentration | Notes |
| Molar Conductivity (Λm) | Not explicitly reported. | Acetonitrile | 0.1 M | Expected to be in a similar range to other tetrabutylammonium salts in acetonitrile. |
Table 3: Conductivity of Tetrabutylammonium Benzoate Solutions.
Protocol for Measuring Conductivity:
-
Prepare solutions of Tetrabutylammonium Benzoate in the desired solvent at various concentrations.
-
Use a calibrated conductivity meter and probe.
-
Rinse the probe with the solvent before and after each measurement.
-
Immerse the probe in the electrolyte solution and record the conductivity reading once it stabilizes.
-
Perform measurements at a constant temperature.
Safety and Handling
-
Tetrabutylammonium Benzoate is an irritant. Avoid contact with skin and eyes, and avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Chemical Structure Relationship
Caption: Dissociation of Tetrabutylammonium Benzoate and Bibenzoate into their constituent ions.
References
- 1. Tetrabutylammonium benzoate | 18819-89-1 | Benchchem [benchchem.com]
- 2. TETRABUTYLAMMONIUM BENZOATE CAS#: 18819-89-1 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Morphological Dependence of PEDOT on the Supporting Electrolytes Used and the Acquisition of Gold Nanoparticles with a View to Their Use in the Covalent Modification of the Ki-67 Antibody [mdpi.com]
Application Notes and Protocols: The Role of Tetrabutylammonium Bibenzoate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of tetrabutylammonium bibenzoate and its close analog, tetrabutylammonium benzoate, as catalysts and initiators in specific named polymerization reactions. The following sections offer insights into their roles in Group Transfer Polymerization (GTP) and the anionic polymerization of propylene oxide, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.
Group Transfer Polymerization (GTP) of Acrylic Monomers
Group Transfer Polymerization (GTP) is a living polymerization method used for acrylic monomers, offering excellent control over polymer molecular weight and architecture. This compound has been identified as a particularly effective nucleophilic catalyst for this reaction, demonstrating superiority in molecular weight control compared to its monobenzoate counterpart.
Application Highlights:
-
Precise Molecular Weight Control: The bibenzoate catalyst allows for the synthesis of polymers with a narrow molecular weight distribution (low polydispersity index).
-
Living Polymerization: The polymerization proceeds in a "living" manner, enabling the synthesis of block copolymers by sequential monomer addition.
-
Ambient Temperature Conditions: GTP can often be carried out at or near room temperature.
Quantitative Data
The use of this compound as a catalyst in GTP allows for predictable molecular weights based on the monomer-to-initiator ratio. While specific quantitative data for the bibenzoate is not extensively tabulated in the literature, the principle of controlled polymerization allows for the following theoretical calculations:
| Monomer/Initiator Ratio | Theoretical Mn ( g/mol ) for Methyl Methacrylate (MMA) | Theoretical Mn ( g/mol ) for Butyl Acrylate (BA) |
| 50:1 | 5,000 | 6,400 |
| 100:1 | 10,000 | 12,800 |
| 200:1 | 20,000 | 25,600 |
Note: Actual molecular weights may vary based on experimental conditions and purity of reagents.
Experimental Protocol: Group Transfer Polymerization of Methyl Methacrylate (MMA)
This protocol is a representative example of GTP using a bibenzoate catalyst.
Materials:
-
Methyl methacrylate (MMA), freshly distilled
-
1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (initiator)
-
This compound (catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Under an inert atmosphere, add anhydrous THF to a dry reaction flask equipped with a magnetic stirrer.
-
Add the silyl ketene acetal initiator to the THF.
-
Introduce the this compound catalyst to the reaction mixture.
-
Slowly add the freshly distilled methyl methacrylate to the reaction flask via a syringe pump over a period of 30-60 minutes.
-
An exothermic reaction is typically observed. Maintain the desired reaction temperature using a water bath.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours to ensure complete conversion.
-
The polymerization can be terminated by the addition of a protic solvent, such as methanol.
-
The resulting polymer can be precipitated in a non-solvent like hexane or methanol, filtered, and dried under vacuum.
Reaction Mechanism and Workflow
The proposed mechanism for GTP catalyzed by a nucleophilic anion like bibenzoate involves the activation of the silyl ketene acetal initiator.
Caption: Mechanism of Group Transfer Polymerization.
Caption: Experimental workflow for GTP.
Anionic Polymerization of Propylene Oxide
Tetrabutylammonium benzoate serves as an effective initiator for the anionic polymerization of propylene oxide. The bulky tetrabutylammonium counterion enhances the solubility of the benzoate salt in the reaction medium and promotes ion separation, facilitating the polymerization process.
Application Highlights:
-
Control over Polymer Yield: The yield of the resulting poly(propylene oxide) can be modulated by adjusting reaction parameters such as temperature, solvent, and initiator-to-monomer ratio.[1]
-
Tunable Molecular Weight: The molecular weight of the polymer is also influenced by the reaction conditions.[1]
Quantitative Data
The following tables summarize the effects of various reaction parameters on the polymerization of propylene oxide initiated by tetrabutylammonium benzoate.
Table 1: Effect of Temperature on Polymer Yield and Molecular Weight
| Temperature (°C) | Yield (%) | Mn ( g/mol ) |
| 40 | 2 | 2100 |
| 60 | 10 | 2200 |
| 80 | 25 | 2300 |
| 95 | 78 | 2300 |
| 108 | 31 | 2300 |
Reaction conditions: 0.14 mmol initiator, 50% acetonitrile as solvent.[1]
Table 2: Effect of Solvent on Polymer Yield
| Solvent | Dielectric Constant (of solvent) | Yield (%) |
| Cyclohexane | 2.0 | 2 |
| Dioxane | 2.2 | 29 |
| Tetrahydrofuran | 7.6 | 35 |
| Acetonitrile | 37.5 | 78 |
Reaction conditions: 0.14 mmol initiator, 85°C, 40 hours.[1]
Table 3: Effect of Initiator to Monomer Ratio on Polymer Yield and Molecular Weight
| Initiator (mmol) | Monomer (mmol) | Ratio (M/I) | Yield (%) | Mn ( g/mol ) |
| 0.14 | 21.5 | 154 | 78 | 2300 |
| 0.22 | 21.5 | 98 | 65 | 2200 |
Reaction conditions: 50% acetonitrile as solvent, 95°C, 40 hours.[1]
Experimental Protocol: Polymerization of Propylene Oxide
Materials:
-
Propylene oxide, dried over calcium hydride and distilled
-
Tetrabutylammonium benzoate, dried under vacuum
-
Anhydrous solvent (e.g., acetonitrile)
-
Argon or Nitrogen gas for inert atmosphere
-
Dilute HCl for neutralization
Procedure:
-
Prepare tetrabutylammonium benzoate by neutralizing tetrabutylammonium hydroxide with benzoic acid and drying the resulting salt under vacuum at 53°C for 24 hours.[1]
-
Under a blanket of dry argon, introduce the dried tetrabutylammonium benzoate, anhydrous solvent, and propylene oxide into a steel pressure reactor.[1]
-
Seal the reactor and place it in a thermostated heater at the desired temperature (e.g., 95°C).[1]
-
Allow the reaction to proceed for the desired time (e.g., 40 hours).[1]
-
After the reaction, cool the reactor and transfer the contents to a round-bottom flask.[1]
-
Neutralize the product with a small amount of dilute HCl.[1]
-
Remove the solvent and any unreacted monomer under reduced pressure.[1]
-
The resulting polymer can be characterized by techniques such as NMR, FTIR, and GPC.[1]
Reaction Pathway
The polymerization is initiated by the nucleophilic attack of the benzoate anion on the propylene oxide monomer.
Caption: Anionic polymerization of propylene oxide.
Conclusion
This compound and benzoate salts are valuable tools in polymer synthesis. This compound is a highly effective catalyst for Group Transfer Polymerization, enabling the production of well-defined acrylic polymers. Tetrabutylammonium benzoate serves as a competent initiator for the anionic polymerization of propylene oxide, with reaction parameters allowing for control over the polymer's yield and molecular weight. The detailed protocols and data presented herein are intended to facilitate the application of these reagents in various research and development settings.
References
Application Notes and Protocols for the Quantification of Tetrabutylammonium Bibenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium bibenzoate is a quaternary ammonium salt that finds application in various chemical and pharmaceutical processes. Accurate quantification of this compound is crucial for quality control, process optimization, and stability studies. This document provides detailed application notes and protocols for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Non-aqueous Potentiometric Titration.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a specific and sensitive method for the quantification of this compound. The method separates the tetrabutylammonium cation and the bibenzoate anion from potential impurities.
Experimental Protocol
1.1. Instrumentation and Columns
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
1.2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Tetrabutylammonium phosphate (ion-pairing agent)
-
This compound reference standard
1.3. Chromatographic Conditions
| Parameter | Value |
| Mobile Phase | Acetonitrile and 0.005 M Tetrabutylammonium phosphate in water (pH adjusted to 3.0 with phosphoric acid) in a 60:40 v/v ratio. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm[1][2] |
| Injection Volume | 10 µL |
1.4. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Dilute as necessary to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the bibenzoate anion against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a rapid and straightforward method for the quantification of this compound by measuring the absorbance of the bibenzoate anion. This method is suitable for routine analysis where high specificity is not required.
Experimental Protocol
2.1. Instrumentation
-
UV-Vis Spectrophotometer
2.2. Reagents and Materials
-
Methanol (UV grade)
-
This compound reference standard
2.3. Method Parameters
| Parameter | Value |
| Solvent | Methanol |
| Analysis Wavelength (λmax) | 225 nm[3] |
| Path Length | 1 cm |
2.4. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards with concentrations ranging from 2 to 20 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in methanol. Dilute with methanol to a concentration that falls within the linear range of the calibration curve.
2.5. Data Analysis
-
Measure the absorbance of the blank (methanol), standard solutions, and sample solutions at 225 nm.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution using the calibration curve and the Beer-Lambert law.
Quantitative Data Summary
| Parameter | Result |
| Linearity (Concentration Range) | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Precision (%RSD) | < 3% |
| Accuracy (Recovery) | 97 - 103% |
Experimental Workflow```dot
Caption: Workflow for non-aqueous potentiometric titration.
References
Application of Tetrabutylammonium Dibenzoate in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium salts, including tetrabutylammonium dibenzoate and its close analogs like tetrabutylammonium benzoate (TBABz) and tetrabutylammonium bromide (TBAB), are versatile compounds utilized in materials science primarily as catalysts and phase transfer agents. Their lipophilic tetrabutylammonium cation allows for the solubilization of anionic species in organic solvents, facilitating a variety of chemical transformations. This document provides detailed application notes and protocols for the use of these compounds in polymerization and phase transfer catalysis, with a focus on their relevance to the synthesis of novel materials and drug delivery systems. While specific data on tetrabutylammonium dibenzoate is limited, the following information, based on closely related tetrabutylammonium salts, serves as a strong proxy for its potential applications.
Core Applications
Tetrabutylammonium salts are instrumental in two major areas of materials science:
-
Polymer Synthesis: They act as effective initiators and catalysts in various polymerization reactions, including the ring-opening polymerization of epoxides and group transfer polymerization (GTP) of acrylic monomers. These methods are crucial for producing polymers with controlled molecular weights and architectures, which are essential for applications in drug delivery, biomedical devices, and advanced coatings.
-
Phase Transfer Catalysis (PTC): These salts excel as phase transfer catalysts, enabling reactions between reactants located in immiscible phases (e.g., aqueous and organic).[1] This is particularly valuable in green chemistry as it can reduce the need for harsh organic solvents and allow for milder reaction conditions.[2] In materials science, PTC is employed for the synthesis of complex molecules and polymers.
Data Presentation
Table 1: Tetrabutylammonium Benzoate (TBABz) Initiated Polymerization of Propylene Oxide
| Entry | Solvent | Temperature (°C) | Time (h) | Initiator/Monomer Ratio | Polymer Yield (%) | Polymer Molecular Weight (Mn, Da) |
| 1 | Dioxane | 85 | 40 | 1:154 | 50 | 600-1000 |
| 2 | Acetonitrile | 85 | 40 | 1:154 | - | - |
| 3 | Cyclohexane | 85 | 40 | 1:154 | - | - |
| 4 | Tetrahydrofuran | 85 | 40 | 1:154 | - | - |
| 5 | Dioxane | 108 | 40 | 1:154 | - | - |
| 6 | Dioxane | 65 | 40 | 1:154 | - | - |
| 7 | Dioxane | 40 | 40 | 1:154 | 2 | - |
| 8 | Neat | 85 | 40 | 1:154 | 78 | - |
Data extracted from a study on the polymerization of propylene oxide initiated by tetrabutylammonium benzoate. The study notes that the molecular weight is lower than theoretically expected, suggesting the occurrence of chain transfer reactions.[3]
Table 2: Efficacy of Various Tetrabutylammonium Salts as Phase Transfer Catalysts in the Alkylation of Hydantoins
| Catalyst (2 mol%) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 1 | 98 |
| Tetrabutylammonium Iodide | >24 | 90 |
| Tetrabutylammonium Hydrogen Sulfate | >24 | 78 |
| Tetrahexylammonium Bromide | >24 | 86 |
| Trioctylmethylammonium Chloride | >24 | 74 |
This table demonstrates the superior catalytic activity of TBAB in a representative phase transfer catalysis reaction, achieving a high yield in a significantly shorter time compared to other common PTCs.[1]
Experimental Protocols
Protocol 1: Tetrabutylammonium Benzoate (TBABz)-Initiated Polymerization of Propylene Oxide
This protocol describes the bulk polymerization of propylene oxide using tetrabutylammonium benzoate as an initiator.
Materials:
-
Propylene oxide (monomer), dried over calcium hydride, distilled, and stored over 4 Å molecular sieves.
-
Tetrabutylammonium benzoate (initiator), prepared by neutralizing tetrabutylammonium hydroxide with benzoic acid and dried under vacuum.
-
Small steel pressure reactor.
-
Argon gas (for inert atmosphere).
-
Solvent (e.g., dioxane, optional).
Procedure:
-
Under a blanket of dry argon, add the desired amount of tetrabutylammonium benzoate to the pressure reactor. For a 1:154 initiator to monomer ratio, an example would be 0.051 g (0.14 mmol) of TBABz.
-
Add the desired amount of propylene oxide to the reactor. For the above amount of initiator, this would be 1.50 mL (21.5 mmol).
-
(Optional) If a solvent is used, add the desired volume (e.g., 1.50 mL of dry dioxane).
-
Seal the pressure reactor securely.
-
Heat the reactor to the desired temperature (e.g., 85°C) for the specified duration (e.g., 40 hours).
-
After the reaction period, cool the reactor to room temperature before carefully opening it.
-
Transfer the contents to a round-bottom flask.
-
Neutralize the reaction mixture.
-
Remove the solvent and any unreacted monomer under reduced pressure to isolate the polymer product.
Protocol 2: General Procedure for Phase Transfer Catalyzed Alkylation
This protocol outlines a general method for the alkylation of a substrate using a tetrabutylammonium salt as a phase transfer catalyst.
Materials:
-
Substrate (e.g., hydantoin, 0.25 mmol).[1]
-
Tetrabutylammonium bromide (TBAB, 2 mol%).[1]
-
Toluene (0.3 mL).[1]
-
50% w/w aqueous potassium hydroxide (KOH, 0.2 mL).[1]
-
Electrophile (e.g., alkyl halide, 0.75 mmol).[1]
-
Dichloromethane (DCM).
-
Water.
Procedure:
-
To a reaction vessel, add the substrate, TBAB, and toluene.
-
Add the aqueous KOH solution to the mixture.
-
Add the electrophile to the reaction mixture at room temperature.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography, TLC).
-
Once the starting material is consumed, dilute the reaction mixture with water (e.g., 10 mL).[1]
-
Extract the product into an organic solvent such as dichloromethane (e.g., 3 x 10 mL).[1]
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography) if necessary.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a typical phase transfer catalyzed alkylation reaction.
Caption: Generalized mechanism of phase transfer catalysis using a quaternary ammonium salt.
Conclusion
Tetrabutylammonium dibenzoate, along with other tetrabutylammonium salts, holds significant promise in materials science. Their utility as catalysts in polymerization allows for the synthesis of well-defined polymers suitable for advanced applications, including drug delivery systems where biocompatibility and controlled release are paramount.[4] Furthermore, their role as phase transfer catalysts aligns with the principles of green chemistry, offering efficient and environmentally benign synthetic routes to a wide array of materials. The provided protocols and data serve as a foundational guide for researchers and scientists to explore the potential of these versatile compounds in their respective fields. Further research into the specific properties and applications of the dibenzoate salt is warranted to fully elucidate its unique advantages.
References
- 1. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4940760A - Group Transfer Polymerization process employing supported initiators - Google Patents [patents.google.com]
- 3. "Tetrabutylammonium Benzoate‐initiated Polymerization Of Propylene Oxid" by Xuemin Chen and Michael R. Van De Mark [scholarsmine.mst.edu]
- 4. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrabutylammonium Bibenzoate as an Ionic Liquid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium bibenzoate is a quaternary ammonium salt that functions as an ionic liquid. It is particularly recognized for its role as a nucleophilic catalyst in various chemical syntheses, most notably in Group Transfer Polymerization (GTP). Its bulky tetrabutylammonium cation enhances solubility in organic solvents, a key feature for its catalytic activity in these environments. This document provides detailed application notes and experimental protocols for the synthesis and use of this compound, with a focus on its application in polymer chemistry.
Physicochemical Properties
While specific data for this compound is not extensively available, the properties of the closely related tetrabutylammonium benzoate provide a useful reference.
| Property | Value | Reference |
| Molecular Formula | C30H47NO4 | [1] |
| Molecular Weight | 485.70 g/mol | [1] |
| CAS Number | 116263-39-9 | [1] |
| Appearance | Crystalline solid | |
| Melting Point | 64-67 °C (for Tetrabutylammonium benzoate) | |
| Solubility | Soluble in organic solvents | [2] |
Applications
The primary application of this compound is as a catalyst in Group Transfer Polymerization (GTP), a living polymerization method for acrylic monomers. This allows for excellent control over the molecular weight and architecture of the resulting polymers.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general method for synthesizing tetrabutylammonium salts and the specific mention of its synthesis from benzoic acid and tetrabutylammonium hydroxide.[4]
Materials:
-
Benzoic acid
-
Tetrabutylammonium hydroxide (40% in water)
-
Diethyl ether (dried)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve a specific molar amount of benzoic acid in a minimal amount of a suitable organic solvent.
-
Cool the flask in an ice bath.
-
Slowly add an equimolar amount of tetrabutylammonium hydroxide solution to the benzoic acid solution with continuous stirring. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Remove the solvent and water using a rotary evaporator.
-
The resulting crude this compound can be purified by recrystallization from dried diethyl ether.[4]
-
Dry the purified product in a vacuum oven.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Protocol 2: Group Transfer Polymerization of Methyl Methacrylate (MMA)
This protocol describes the use of this compound as a catalyst for the GTP of methyl methacrylate (MMA), a common application for this ionic liquid.[3][4]
Materials:
-
Methyl methacrylate (MMA), freshly distilled
-
(1-Methoxy-2-methyl-1-propenyloxy)trimethylsilane (MTS), initiator
-
This compound (catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and line
-
Syringes
-
Magnetic stirrer and stir bar
Procedure:
-
Dry all glassware in an oven at 140 °C overnight and assemble while hot under a dynamic vacuum.[4]
-
In a Schlenk flask under an inert atmosphere (e.g., argon), add anhydrous THF.
-
Add the calculated amount of this compound catalyst to the THF and stir until dissolved.
-
Inject the MTS initiator into the flask.
-
Slowly add the freshly distilled MMA monomer to the reaction mixture via syringe. The polymerization is often exothermic.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by techniques such as NMR or by observing the viscosity of the solution.
-
Upon completion, the polymerization can be terminated by the addition of a protic solvent like methanol.
-
The resulting polymer (polymethyl methacrylate, PMMA) can be precipitated by pouring the reaction mixture into a non-solvent (e.g., hexane or methanol), filtered, and dried.
Diagram of GTP Experimental Workflow:
Caption: Experimental workflow for the GTP of MMA.
Quantitative Data
The following table presents data from a study on the polymerization of propylene oxide initiated by tetrabutylammonium benzoate, which can serve as a reference for the expected performance of the bibenzoate salt in similar polymerization reactions.[5]
| Solvent | Temperature (°C) | Reaction Time (h) | Initiator/Monomer Ratio | Polymer Yield (%) |
| Acetonitrile | 85 | 40 | 1:154 | 59.5 |
| Dioxane | 85 | 40 | 1:154 | 28.8 |
| Cyclohexane | 85 | 40 | 1:154 | 2.0 |
| Neat | 85 | 40 | 1:154 | 78.0 |
| Acetonitrile | 40 | 40 | 1:154 | 2.0 |
| Acetonitrile | 108 | 40 | 1:154 | 31.0 |
Logical Relationships in Group Transfer Polymerization
The catalytic cycle of GTP involves the activation of the initiator by the bibenzoate catalyst, followed by the sequential addition of monomer units.
Diagram of GTP Catalytic Cycle:
Caption: Simplified catalytic cycle of GTP.
Applications in Drug Development
While the primary application of this compound is in polymer synthesis, ionic liquids, in general, are being explored in drug development for various purposes. Their unique properties, such as high solubility and thermal stability, make them attractive for:
-
Drug Solubilization: Ionic liquids can enhance the solubility of poorly water-soluble drugs, a major challenge in drug formulation.
-
Drug Delivery Systems: They can be used to create novel drug delivery systems, such as ionogels and nanoparticles.
-
Stabilization of Biomolecules: Ionic liquids have been shown to stabilize proteins and enzymes.
Further research is needed to explore the specific potential of this compound in these pharmaceutical applications.
Conclusion
This compound is a valuable ionic liquid, particularly for its catalytic role in Group Transfer Polymerization. The protocols and data provided in these application notes offer a foundation for researchers to utilize this compound in their work. The exploration of its potential in drug development presents an exciting avenue for future research.
References
Application Notes and Protocols: Laboratory-Scale Synthesis of Tetrabutylammonium Bibenzoate
Introduction
Tetrabutylammonium bibenzoate is a quaternary ammonium salt that finds applications in various areas of chemical synthesis, including as a catalyst in polymerization reactions.[1] Its structure consists of a tetrabutylammonium cation and a bibenzoate anion, where two benzoate moieties are linked, likely through hydrogen bonding. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the neutralization of tetrabutylammonium hydroxide with benzoic acid. This method is straightforward and allows for high purity of the final product.
Principle of Synthesis
The synthesis is based on a classic acid-base neutralization reaction. Tetrabutylammonium hydroxide (TBAOH), a strong base, reacts with two molar equivalents of benzoic acid. The hydroxide anion is neutralized by the acidic proton of the carboxylic acid, forming water. The resulting ions, the tetrabutylammonium cation and the hydrogen bibenzoate anion, form the desired salt. Using a 2:1 stoichiometric ratio of benzoic acid to TBAOH is crucial for the formation of the bibenzoate species.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Benzoic acid (C₇H₆O₂)
-
Tetrabutylammonium hydroxide (TBAOH), 40% solution in water
-
Toluene
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Rotary evaporator
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filter funnel and filter paper
-
Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 12.21 g (0.10 mol) of benzoic acid in 100 mL of toluene. Stir the mixture using a magnetic stirrer until all the benzoic acid has dissolved.
-
Reaction: Slowly add 32.43 g of a 40% tetrabutylammonium hydroxide solution in water (equivalent to 12.97 g or 0.05 mol of TBAOH) to the benzoic acid solution using an addition funnel over a period of 30 minutes. The reaction is exothermic; maintain a gentle stirring rate.
-
Water Removal: After the addition is complete, continue stirring the mixture at room temperature for an additional hour. The water from the TBAOH solution and the water formed during the reaction will create an azeotrope with toluene. Remove the water and toluene using a rotary evaporator.
-
Drying: The resulting viscous liquid or semi-solid is the crude this compound. For further drying, transfer the product to a suitable flask and dry it under vacuum (e.g., 0.01 mmHg) at approximately 55 °C for 24 hours to remove any residual water and solvent.[2]
-
Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes. Dissolve the product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration and dry them under vacuum.
-
Characterization: The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the presence of both the tetrabutylammonium cation and the benzoate anion in the correct ratio.
-
FT-IR Spectroscopy: To identify the characteristic functional group vibrations.
-
Mass Spectrometry: To determine the mass of the cation and anion.
-
Melting Point Analysis: To assess the purity of the crystalline product.
-
Safety Precautions
-
Tetrabutylammonium hydroxide is corrosive and should be handled with care.
-
Benzoic acid can cause skin and eye irritation.
-
Toluene is flammable and toxic.
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Data Presentation
Table 1: Reagent Properties and Quantities
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity Used | Moles (mol) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 12.21 g | 0.10 |
| Tetrabutylammonium Hydroxide | (C₄H₉)₄NOH | 259.47 | 12.97 g (in 32.43 g of 40% aq. solution) | 0.05 |
Table 2: Product Information
| Product | Formula | Molar Mass ( g/mol ) | CAS Number | Theoretical Yield (g) |
| This compound | C₃₀H₄₇NO₄ | 485.70 | 116263-39-9[3] | 24.29 |
Diagrams
Caption: Chemical reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Safe Handling and Storage of Tetrabutylammonium Bibenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for tetrabutylammonium bibenzoate (CAS: 116263-39-9) was available at the time of this writing. The following safety and handling information is based on the SDS for the closely related compound, tetrabutylammonium benzoate (CAS: 18819-89-1), and general principles of laboratory safety for handling quaternary ammonium salts. Users should conduct their own risk assessment and consult with their institution's safety officer before handling this compound.
Introduction
This compound is a quaternary ammonium salt that serves as a useful nucleophilic catalyst, particularly in silylketene acetal-initiated group transfer polymerization (GTP) of alkyl acrylate monomers.[1] Its effective application in a research and development setting necessitates strict adherence to safe handling and storage procedures to minimize risks to personnel and the environment. This document provides detailed protocols and safety guidelines for the use of this compound in a laboratory environment.
Quantitative Data
| Property | Value | Reference |
| CAS Number | 116263-39-9 | [2] |
| Molecular Formula | C₃₀H₄₇NO₄ | [1] |
| Molecular Weight | 485.70 g/mol | [1] |
| Appearance | Neat (likely a solid) | [1] |
| Synonyms | N,N,N-Tributyl-1-butanaminium Bibenzoate; Bioxyanion | [1] |
Safety and Handling Procedures
Based on the safety data for the related compound tetrabutylammonium benzoate, the following precautions should be taken when handling this compound.[3]
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[3] In cases of potential significant exposure, overalls and a P.V.C. apron are recommended.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area.[3] If dusts are generated, a NIOSH-approved respirator may be necessary.
First Aid Measures
-
Inhalation: If dust is inhaled, move the individual to fresh air.[3] If irritation or discomfort persists, seek medical attention.[3]
-
Skin Contact: Flush skin and hair with running water and soap if available.[3] Seek medical attention in the event of irritation.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: For ingestion of concentrated solutions of similar quaternary ammonium compounds, it is recommended to promptly swallow a large quantity of milk, egg whites, or a gelatin solution.[3] Do not induce vomiting. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[3]
-
Fire-Fighting Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Minor Spills: Remove all ignition sources.[3] Clean up spills immediately, avoiding contact with skin and eyes.[3] Use appropriate personal protective equipment.[3]
-
Major Spills: Evacuate the area and alert emergency services.[3] Prevent spillage from entering drains or water courses.[3] Control personal contact by wearing protective clothing.[3]
Storage Procedures
-
General Storage: Store in a cool, dry, and well-ventilated area.[3][4]
-
Containers: Keep containers securely sealed and clearly labeled.[3] Glass or polyethylene/polypropylene containers are suitable for laboratory quantities.[3]
-
Incompatible Materials: Store away from incompatible materials such as oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[3]
-
Other Precautions: Store away from foodstuff containers.[3]
Experimental Protocols
The following is a general protocol for the use of this compound as a catalyst in group transfer polymerization, based on methodologies described in the scientific literature.
Synthesis of this compound (TBABB) Catalyst
This synthesis should be performed in a well-ventilated fume hood with appropriate PPE.
-
Neutralization: Tetrabutylammonium hydroxide (40% in water) is neutralized with benzoic acid.
-
Drying: The resulting salt is dried under vacuum to remove water.
-
Storage: The dried catalyst should be stored under vacuum until use.
Protocol for Group Transfer Polymerization (GTP)
This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques to exclude moisture and oxygen.
-
Glassware Preparation: All glassware should be dried in an oven at a high temperature (e.g., 140°C) overnight and assembled while hot under vacuum.
-
Reagent Preparation:
-
The monomer (e.g., butyl methacrylate) and initiator (e.g., methyltrimethylsilyl dimethylketene acetal) should be distilled under vacuum prior to use.
-
The TBABB catalyst should be handled under an inert atmosphere.
-
-
Reaction Setup:
-
In a dried reaction flask under an inert atmosphere, add the solvent (e.g., tetrahydrofuran).
-
Add the initiator to the solvent.
-
Introduce the TBABB catalyst to the reaction mixture.
-
Slowly add the monomer to the reaction flask. An exotherm (increase in temperature) may be observed.
-
-
Monitoring and Work-up:
-
The reaction progress can be monitored by techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at different time points.
-
Once the polymerization is complete, the reaction can be quenched and the polymer isolated through precipitation in a non-solvent (e.g., n-hexane).
-
Diagrams
References
Troubleshooting & Optimization
troubleshooting common side reactions with tetrabutylammonium bibenzoate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing tetrabutylammonium salts, such as tetrabutylammonium dibenzoate, in their experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is tetrabutylammonium dibenzoate and what is its primary application?
A1: Tetrabutylammonium dibenzoate is a quaternary ammonium salt. While "dibenzoate" may be a less common term, it is understood to be a salt containing the tetrabutylammonium cation and benzoate anions. Its primary application in organic synthesis is as a phase-transfer catalyst (PTC). A PTC facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary.[1] This allows for reactions to occur that would otherwise be extremely slow or not proceed at all. It can also be used as a supporting electrolyte in electrochemical studies.
Q2: I am observing a low yield of my desired substitution product. What are the potential causes?
A2: Low yields in phase-transfer catalyzed reactions can stem from several factors:
-
Inefficient Phase Transfer: The catalyst may not be effectively transporting the benzoate anion into the organic phase. This can be due to poor agitation, an inappropriate solvent system, or catalyst poisoning.
-
Catalyst Decomposition: At elevated temperatures, especially in the presence of a strong base, the tetrabutylammonium cation can undergo Hofmann elimination, a degradation pathway that produces tributylamine and butene.[2][3] This decomposition reduces the amount of active catalyst.
-
Side Reactions: Competing side reactions, such as elimination of the substrate or hydrolysis of the desired ester product, can consume starting materials and products.
-
Reaction Conditions: Suboptimal temperature, reaction time, or concentration of reactants can all lead to incomplete conversion.
Q3: I have identified an alkene byproduct in my reaction mixture. What is the likely cause and how can I prevent it?
A3: The formation of an alkene byproduct is most likely due to Hofmann elimination of the tetrabutylammonium catalyst, especially if your reaction is conducted at high temperatures and under basic conditions.[2][4][5][6][7] The tetrabutylammonium cation, in the presence of a base, can eliminate a proton from one of its butyl groups, leading to the formation of tributylamine and 1-butene.
To minimize this side reaction:
-
Lower the reaction temperature: Quaternary ammonium salts can start to decompose at temperatures as low as 50-70°C in the presence of strong bases like KOH and NaOH.[2]
-
Use a milder base: If the reaction allows, consider using a weaker base (e.g., potassium carbonate instead of potassium hydroxide).
-
Optimize base concentration: Use the minimum effective concentration of the base to avoid excess basicity that promotes elimination.
-
Choose a more stable catalyst: For high-temperature reactions, consider more thermally stable phosphonium salts, although they may be less stable under basic conditions.[8]
Q4: My final product seems to be contaminated with the tetrabutylammonium salt. How can I effectively remove the catalyst?
A4: Removing the quaternary ammonium salt catalyst can be challenging due to its solubility in both aqueous and organic phases. Here are a few common methods:
-
Aqueous Extraction: The most common method is to wash the organic phase multiple times with water or brine.[9] The polarity of the catalyst allows it to be partitioned into the aqueous layer.
-
Adsorption: The crude product can be passed through a plug of silica gel or alumina, which will adsorb the polar catalyst.[9]
-
Crystallization: If your product is a solid, recrystallization can be an effective method for purification, leaving the catalyst in the mother liquor.[9]
-
Specialized Adsorbents: For industrial processes, adsorbents like activated carbon or pyrolyzed sulfonated polystyrene divinylbenzene resin can be used to remove quaternary ammonium salts from solutions.[10]
Q5: I suspect my desired benzoate ester product is hydrolyzing back to the starting alcohol. Under what conditions is this likely, and how can I avoid it?
A5: Ester hydrolysis is a potential side reaction, particularly if your reaction conditions are strongly basic or acidic and involve the presence of water.[5] Basic hydrolysis, also known as saponification, will convert your ester product into a carboxylate salt and the corresponding alcohol.[11]
To prevent hydrolysis:
-
Minimize water content: Use anhydrous solvents and reagents if possible. In a phase-transfer system, minimizing the volume of the aqueous phase can help.
-
Control pH: Avoid excessively high concentrations of strong bases.
-
Limit reaction time: Monitor the reaction progress and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to hydrolytic conditions.
Troubleshooting Guide: Data & Decision Making
The following table provides an illustrative summary of how changing reaction parameters can influence the outcome of a phase-transfer catalyzed substitution reaction, particularly in relation to the competing Hofmann elimination side reaction.
| Parameter | Condition | Expected Impact on Substitution Yield | Expected Impact on Hofmann Elimination | Rationale |
| Temperature | Low (e.g., 40-60°C) | Moderate to High | Low | Favors the desired reaction pathway; minimizes thermal decomposition of the catalyst. |
| High (e.g., >80°C) | Decreased | Increased | Higher temperatures accelerate both reactions but significantly promote the Hofmann elimination pathway, leading to catalyst degradation.[2] | |
| Base | Weak (e.g., K₂CO₃) | Moderate (may require longer reaction times) | Low | Sufficiently basic to deprotonate the nucleophile precursor but less likely to induce Hofmann elimination. |
| Strong (e.g., 50% aq. KOH) | High (faster reaction) | Significantly Increased | Strong bases are very effective at promoting the E2 mechanism of the Hofmann elimination.[7][12] | |
| Catalyst Loading | Low (e.g., 1-2 mol%) | Potentially Lower (slower reaction) | Low | A lower concentration of the catalyst will result in a lower absolute amount of elimination byproduct. |
| High (e.g., 10 mol%) | Higher (faster reaction) | Increased | A higher concentration of the catalyst provides more substrate for the Hofmann elimination side reaction. | |
| Solvent | Aprotic, non-polar (e.g., Toluene) | High | Moderate | Enhances the nucleophilicity of the benzoate anion in the organic phase. |
| Aprotic, polar (e.g., DMF) | High | Moderate | Can also be effective, but solvent choice can impact the rate of both desired and side reactions.[2] |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing Substitution and Elimination Pathways
Caption: Competing reaction pathways in a phase-transfer catalyzed substitution.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Experimental Protocols
Protocol 1: General Procedure for Phase-Transfer Catalyzed Esterification
This protocol provides a general method for the synthesis of an alkyl benzoate using tetrabutylammonium bromide (TBAB), a common and effective phase-transfer catalyst.
-
Materials:
-
Alkyl halide (1.0 eq)
-
Benzoic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Tetrabutylammonium bromide (TBAB, 0.05 eq)
-
Toluene
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid, potassium carbonate, and tetrabutylammonium bromide.
-
Add toluene and deionized water to the flask (e.g., a 1:1 mixture by volume, sufficient to dissolve the salts and substrate).
-
Begin vigorous stirring to create a well-mixed biphasic system.
-
Add the alkyl halide to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 70-80°C) and maintain vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkyl halide is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Workup Procedure for Catalyst Removal
This protocol details a standard laboratory procedure for removing the tetrabutylammonium salt catalyst from an organic reaction mixture.
-
Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the organic phase with a suitable solvent (e.g., ethyl acetate, dichloromethane) if necessary to reduce viscosity and improve separation.
-
Add an equal volume of deionized water and shake the funnel vigorously for 1-2 minutes. Allow the layers to separate and discard the aqueous layer.
-
Repeat the water wash two more times. For more stubborn emulsions or to enhance catalyst removal, a brine wash can be used for the final wash.
-
Optional Silica Gel Filtration: If the catalyst persists, concentrate the organic layer and redissolve it in a minimal amount of a non-polar solvent (e.g., hexanes/ethyl acetate mixture). Pass this solution through a short plug of silica gel in a funnel or column, eluting with the same solvent system. The more polar catalyst will be retained on the silica.
-
Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase in vacuo to yield the catalyst-free crude product, which can then be further purified.
-
References
- 1. iajpr.com [iajpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. chadsprep.com [chadsprep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Tetrabutylammonium Bibenzoate Synthesis
Welcome to the technical support center for the synthesis of tetrabutylammonium bibenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through two primary routes:
-
Neutralization Reaction: This method involves the reaction of tetrabutylammonium hydroxide (TBAH) with two equivalents of benzoic acid. It is a straightforward acid-base reaction that can offer high yields.
-
Metathesis (Salt Exchange) Reaction: This approach involves the reaction of a tetrabutylammonium salt (e.g., tetrabutylammonium bromide) with a benzoate salt (e.g., sodium benzoate) in a biphasic solvent system. This method is advantageous as it avoids strongly basic conditions.[1]
Q2: What is a potential side reaction to be aware of during the synthesis?
A2: A significant side reaction, particularly when using tetrabutylammonium hydroxide at elevated temperatures, is the Hofmann elimination . This decomposition reaction produces tributylamine and 1-butene, which can introduce impurities and reduce the yield of the desired product.[1] It is therefore crucial to maintain controlled, low temperatures during the neutralization reaction.[1]
Q3: How can I purify the crude this compound?
A3: The most common and effective method for purifying crude this compound is recrystallization . A widely used solvent system is a mixture of acetone and water.[1] The process generally involves dissolving the crude product in a minimal amount of the hot solvent mixture and then allowing it to cool slowly. This slow cooling promotes the formation of large, high-purity crystals.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To check for the consumption of starting materials.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reactants and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the product and identify any impurities.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Increase the reaction time and monitor the reaction progress using TLC or HPLC.- If using the metathesis method, ensure vigorous stirring to facilitate phase transfer.[1]- For the neutralization reaction, ensure stoichiometric amounts of benzoic acid are used. |
| Decomposition of Reactants: Particularly the thermal decomposition of tetrabutylammonium hydroxide. | - Maintain a low reaction temperature, especially during the neutralization of TBAH with benzoic acid, by using an ice bath.[1] | |
| Poor Phase Transfer (Metathesis): Inefficient transfer of the benzoate anion to the organic phase. | - Ensure the use of an appropriate phase-transfer catalyst if not using a tetrabutylammonium halide directly.- Optimize the solvent system and stirring rate to maximize the interfacial area.[1] | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Residual solvents, byproducts (e.g., tributylamine from Hofmann elimination), or excess starting materials can inhibit crystallization. | - Wash the crude product with a non-polar solvent like diethyl ether to remove non-polar impurities.- Ensure all starting materials are pure.- For the neutralization reaction, ensure accurate stoichiometry to avoid excess unreacted starting materials. |
| Incorrect Recrystallization Conditions: Solvent system is not optimal, or the solution is cooled too quickly. | - Experiment with different solvent ratios for recrystallization (e.g., varying acetone/water ratios).- Allow the solution to cool slowly to room temperature and then in a refrigerator to promote gradual crystal growth.[1] | |
| Presence of Impurities in the Final Product | Hofmann Elimination Byproducts: Tributylamine and butene are common impurities when using TBAH at elevated temperatures. | - Maintain a low reaction temperature during synthesis.[1]- Purify the product by recrystallization; tributylamine is often removed during this process. |
| Residual Starting Materials: Unreacted tetrabutylammonium salt or benzoic acid. | - Adjust the stoichiometry of the reactants.- Wash the organic layer with brine during workup to remove water-soluble starting materials.[1]- Recrystallization is effective in removing most starting material impurities. | |
| Inorganic Salts (Metathesis): Presence of salts like sodium bromide in the final product. | - Perform thorough aqueous washes of the organic layer after the reaction to remove inorganic byproducts.[1] |
Experimental Protocols
Protocol 1: Synthesis via Neutralization
This protocol describes the synthesis of this compound from tetrabutylammonium hydroxide and benzoic acid.
Materials:
-
Tetrabutylammonium hydroxide (TBAH), 40% solution in water
-
Benzoic acid
-
Deionized water
-
Acetone
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzoic acid (2.0 equivalents) in a minimal amount of deionized water.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a 40% aqueous solution of tetrabutylammonium hydroxide (1.0 equivalent) dropwise to the benzoic acid solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Remove the water under reduced pressure (rotary evaporation) to obtain a viscous oil or solid.
-
Triturate the crude product with diethyl ether to induce crystallization and remove non-polar impurities. Filter the solid and wash with cold diethyl ether.
-
For further purification, recrystallize the solid from an acetone/water mixture. Dissolve the crude product in a minimal amount of hot acetone/water, then allow it to cool slowly to form crystals.
-
Isolate the purified crystals by filtration and dry them under vacuum.
Protocol 2: Synthesis via Metathesis
This protocol outlines the synthesis of this compound using a salt exchange reaction.
Materials:
-
Tetrabutylammonium bromide
-
Sodium benzoate
-
Dichloromethane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Acetone
Procedure:
-
Dissolve sodium benzoate (2.0 equivalents) in deionized water in a separatory funnel.
-
Dissolve tetrabutylammonium bromide (1.0 equivalent) in dichloromethane.
-
Add the dichloromethane solution to the separatory funnel containing the aqueous sodium benzoate solution.
-
Shake the separatory funnel vigorously for 10-15 minutes to facilitate the phase transfer and reaction.
-
Allow the layers to separate. The bottom organic layer contains the desired this compound.
-
Separate the organic layer and wash it with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an acetone/water mixture as described in Protocol 1.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Tetrabutylammonium Bibenzoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the post-reaction purification of tetrabutylammonium bibenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials such as tributylamine and butyl benzoate (or the corresponding halide), byproducts from side reactions like elimination products, residual solvents used in the synthesis, and water. If the synthesis involves a metathesis reaction, residual inorganic salts may also be present.[1][2]
Q2: What is the most straightforward method for purifying this compound?
A2: Recrystallization is often the primary and most effective method for purifying crude this compound.[2] The choice of an appropriate solvent system is crucial for achieving high purity and good crystal formation.
Q3: Which solvent systems are recommended for the recrystallization of this compound?
A3: A mixture of acetone and water is a widely used and effective solvent system for recrystallizing tetrabutylammonium salts.[2] The optimal ratio can vary, but a 3:1 (v/v) mixture of acetone to water has been reported to be effective for similar compounds.[2] Trituration with a solvent like diethyl ether can also be used to induce crystallization from a viscous oil.[2] For other tetrabutylammonium salts, ethanol/water mixtures have also proven effective.[1][3]
Q4: Can chromatography be used to purify this compound?
A4: Yes, chromatography can be employed, but it presents challenges due to the polar nature of quaternary ammonium salts. These compounds can interact strongly with silica gel, leading to poor separation and recovery.[4] Techniques like ion-pair chromatography or using a silica plug may be effective for removing small amounts of impurities.[4][5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is another attractive alternative for the separation of polar quaternary ammonium compounds.[7]
Q5: How can I remove residual water from the purified product?
A5: After purification, the product should be dried under vacuum at an elevated temperature (e.g., 50-60°C) to remove any remaining water or solvents.[1][8] Tetrabutylammonium salts can be hygroscopic, so proper storage in a desiccator is recommended.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily Product Instead of Crystals | The product may be impure, or the incorrect solvent system is being used for crystallization. | - Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce crystallization.[2][6] - Re-dissolve the oil in a minimal amount of a good solvent (e.g., acetone) and add a poor solvent (e.g., water, diethyl ether) dropwise until turbidity persists, then allow it to slowly cool. - Purify the crude product by another method, such as column chromatography with a suitable stationary and mobile phase, before attempting recrystallization. |
| Low Yield After Recrystallization | - The compound has significant solubility in the mother liquor. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to collect. - Too much solvent was used for recrystallization. | - Cool the crystallization mixture to a lower temperature (e.g., 0-4°C) to maximize precipitation. - Allow the solution to cool slowly to promote the formation of larger crystals.[2] - Concentrate the mother liquor and attempt a second crop of crystals. - Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Product Contaminated with Starting Materials | - Incomplete reaction. - Inefficient purification. | - If the starting materials are less polar, they can be removed by washing the crude product with a non-polar solvent in which the this compound is insoluble. - Employ column chromatography; however, be mindful of the potential for strong interaction with the stationary phase.[4][10] A silica plug might be sufficient for small amounts of non-polar impurities.[6] |
| Product Still Contains Inorganic Salts | The synthesis involved a salt metathesis reaction, and the inorganic byproduct was not fully removed. | - Wash the organic layer containing the product with brine during the initial workup to remove water-soluble impurities.[2] - Recrystallization is often effective at excluding inorganic salt impurities. |
| Tetrabutylammonium Salt is Difficult to Remove from a Reaction Mixture | Tetrabutylammonium salts can be challenging to separate from polar products. | - For non-polar to moderately polar products, an aqueous workup can be effective.[11] - Ion-exchange resins can be used to sequester the tetrabutylammonium cation.[11] - For removal of other tetrabutylammonium salts, washing with an aqueous solution of NH4Cl has been reported to be effective when the product is soluble in a non-polar organic solvent like diethyl ether.[12] |
Quantitative Data Summary
| Purification Method | Solvent/Mobile Phase | Typical Purity | Typical Yield | Reference |
| Recrystallization | Acetone/Water | 85-90% | >85% (for similar compounds) | [2] |
| Recrystallization | Ethanol/Water | >90% (for TBAC) | >85% (for TBAC) | [1] |
| Metathesis & Crystallization | Dichloromethane/Water (reaction), Diethyl ether (crystallization) | - | 70-75% (synthesis yield) | [2] |
| Ion-Pair Chromatography | Methanol with NaBr or NaI | Analytical Separation | - | [5] |
| HILIC | Acetonitrile/Ammonium formate buffer | Analytical Separation | - | [13] |
Experimental Protocols
Protocol 1: Recrystallization from Acetone/Water
-
Dissolve the crude this compound in the minimum amount of a hot 3:1 (v/v) acetone/water mixture.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
For maximum yield, place the solution in a refrigerator or ice bath (0-4°C) for several hours to promote further crystallization.[2]
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum at 50-60°C.
Protocol 2: Purification by Liquid-Liquid Extraction (Post-Metathesis Synthesis)
-
Following the reaction in a biphasic system (e.g., dichloromethane/water), separate the organic layer containing the this compound.
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Wash the organic layer with brine (saturated aqueous NaCl solution) to remove the majority of water and water-soluble impurities.[2]
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Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
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Filter off the drying agent.
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Remove the solvent under reduced pressure to yield the crude product, which can then be further purified by recrystallization.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for obtaining crystalline product.
References
- 1. Tetrabutylammonium chloride | 1112-67-0 | Benchchem [benchchem.com]
- 2. Tetrabutylammonium benzoate | 18819-89-1 | Benchchem [benchchem.com]
- 3. basinc.com [basinc.com]
- 4. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest [proquest.com]
- 5. tandfonline.com [tandfonline.com]
- 6. reddit.com [reddit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mst.elsevierpure.com [mst.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
addressing stability issues of tetrabutylammonium bibenzoate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrabutylammonium bibenzoate in solution.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected pH shift in solution | Degradation of the tetrabutylammonium cation. | The tetrabutylammonium cation can undergo Hofmann elimination, especially at elevated temperatures or in the presence of strong bases, to form tributylamine (a weak base) and 1-butene. This can lead to an increase in the pH of the solution. To mitigate this, avoid high temperatures and strongly basic conditions. If elevated temperatures are necessary, consider running a blank experiment with the solvent and this compound to quantify the rate of decomposition. |
| Precipitation or cloudiness in solution | Poor solubility or compound degradation. | This compound is a hygroscopic powder. Absorbed moisture can affect its solubility. Ensure the compound is handled under anhydrous conditions and stored in a desiccator. If precipitation occurs in a prepared solution, it may be due to exceeding the solubility limit in that specific solvent. Refer to the solubility data table below. Degradation can also lead to less soluble byproducts. |
| Inconsistent reaction yields or kinetics | Catalyst degradation. | In applications like Group Transfer Polymerization (GTP), the stability of the this compound catalyst is crucial.[1] If you observe inconsistent reaction rates or lower than expected yields, the catalyst may be degrading. Prepare fresh solutions of the catalyst for each set of experiments. Avoid prolonged storage of the catalyst in solution, especially at room temperature. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC) | Formation of degradation products. | Degradation of the tetrabutylammonium cation can lead to the formation of tributylamine. The bibenzoate anion is generally stable but can undergo decarboxylation at very high temperatures to form benzene.[2] Use a stability-indicating analytical method to identify and quantify these potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound?
A1: this compound has the chemical formula C₃₀H₄₇NO₄ and a molecular weight of 485.70 g/mol .[1] The "bibenzoate" anion is understood to be a hydrogen-bonded dimer of two benzoate anions, associated with the tetrabutylammonium cation.
Q2: What are the primary degradation pathways for this compound in solution?
A2: There are two main potential degradation pathways:
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Hofmann Elimination of the Cation: The tetrabutylammonium cation can degrade, particularly under heat or in the presence of a strong base, via Hofmann elimination to yield tributylamine and 1-butene.
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Decarboxylation of the Anion: The benzoate anion is relatively stable.[3][4] However, at very high temperatures, it can undergo decarboxylation to produce benzene.[2] Under typical laboratory conditions for most applications, this pathway is less common.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure stability, this compound should be:
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Stored in a cool, dry, and well-ventilated area.
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Kept in a tightly sealed container to protect it from moisture, as it is hygroscopic.
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Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.
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Kept away from strong oxidizing agents.
Q4: In which solvents is this compound soluble?
A4: While specific quantitative solubility data is limited, based on its use as a catalyst in organic reactions and the properties of similar tetrabutylammonium salts, the following general solubility profile can be expected:
| Solvent | Expected Solubility | Notes |
| Tetrahydrofuran (THF) | Soluble | Commonly used as a solvent for Group Transfer Polymerization (GTP) with this catalyst. |
| Acetonitrile | Soluble | Tetrabutylammonium salts often exhibit good solubility in acetonitrile.[5] |
| Dichloromethane | Soluble | A common solvent for reactions involving tetrabutylammonium salts as phase-transfer catalysts. |
| Water | Sparingly soluble to insoluble | The large, hydrophobic tetrabutylammonium cation significantly reduces water solubility compared to smaller ammonium salts. |
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products (e.g., tributylamine, benzoic acid). By monitoring the peak areas over time under specific conditions (e.g., temperature, pH), you can determine the rate of degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and applications.
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Objective: To separate and quantify this compound and its primary degradation product, tributylamine.
-
Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) with a UV detector.
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C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Trifluoroacetic acid (TFA)
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This compound reference standard
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Tributylamine reference standard
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-
Chromatographic Conditions (Starting Point for Optimization):
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Mobile Phase A: 0.1% TFA in Water
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Mobile Phase B: 0.1% TFA in Acetonitrile
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Gradient:
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0-5 min: 30% B
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5-20 min: 30% to 90% B
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20-25 min: 90% B
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25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 220 nm (for both compounds)
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Injection Volume: 10 µL
-
-
Procedure:
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Prepare standard solutions of this compound and tributylamine in the mobile phase.
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Prepare your experimental samples, diluted in the mobile phase.
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Inject the standards to determine their retention times and establish a calibration curve.
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Inject the experimental samples.
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Analyze the chromatograms to identify and quantify the parent compound and any degradation products by comparing retention times and peak areas to the standards.
-
-
Forced Degradation Study (to validate the stability-indicating nature of the method):
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Acidic: Incubate a solution of this compound in 0.1 M HCl at 60 °C for 24 hours.
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Basic: Incubate a solution of this compound in 0.1 M NaOH at 60 °C for 24 hours.
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Oxidative: Incubate a solution of this compound in 3% H₂O₂ at room temperature for 24 hours.
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Thermal: Heat a solid sample of this compound at 100 °C for 24 hours, then dissolve in the mobile phase.
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Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS#:116263-39-9 | Chemsrc [chemsrc.com]
- 3. Tetrabutylammonium chlorobenzoate | C23H40ClNO2 | CID 18000035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solvation of tetraalkylammonium chlorides in acetonitrile-water mixtures: mass spectrometry and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tetrabutylammonium Dibenzoate Catalyst Regeneration and Recycling
Welcome to the technical support center for the regeneration and recycling of tetrabutylammonium dibenzoate catalyst. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you effectively recover and reuse your catalyst.
Frequently Asked Questions (FAQs)
Q1: Why should I consider regenerating and recycling my tetrabutylammonium dibenzoate catalyst?
A1: Regenerating and recycling your catalyst offers several key advantages:
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Cost Reduction: Tetrabutylammonium salts can be expensive. Reuse significantly lowers the overall cost of your synthesis.
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Environmental Sustainability: Recycling minimizes chemical waste, contributing to greener and more sustainable laboratory practices.[1]
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Process Efficiency: For large-scale production, catalyst recycling is often a critical component of an economically viable process.
Q2: What are the common methods for recycling phase-transfer catalysts (PTCs) like tetrabutylammonium dibenzoate?
A2: The most common methods for PTC recovery are based on the differing physical properties of the catalyst and the product mixture. These include:
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Aqueous Extraction: This is the most frequently used method for water-soluble catalysts.[2]
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Distillation: Effective if your product is significantly more volatile than the catalyst.[3]
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Solvent Resistant Nanofiltration (SRNF): A membrane-based technique that separates molecules by size.[4][5]
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Adsorption: Using solid supports like activated carbon, silica, or alumina to capture the catalyst.[3]
Q3: Is tetrabutylammonium dibenzoate thermally stable?
A3: Tetrabutylammonium salts can be susceptible to thermal degradation, particularly at elevated temperatures.[6][7][8] Studies on related compounds show that decomposition can occur, which is a critical factor to consider, especially if you are contemplating recovery by distillation. It is advisable to perform thermal stability studies (e.g., TGA) on your specific catalyst under your reaction conditions.
Q4: How do I know if my recycled catalyst is still active?
A4: The performance of the recycled catalyst should be validated. This can be done by running a small-scale reaction with the recycled catalyst and comparing the yield, reaction time, and purity of the product to a reaction run with a fresh catalyst. Any decrease in performance may indicate catalyst degradation or the presence of impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the regeneration and recycling of tetrabutylammonium dibenzoate catalyst.
| Problem | Potential Cause | Recommended Solution |
| Low Catalyst Recovery | 1. Incomplete phase separation during extraction.2. Catalyst is partially soluble in the organic phase.3. Adsorption to glassware or other materials. | 1. Allow more time for phases to separate; consider centrifugation.2. For aqueous extraction, perform multiple extractions with smaller volumes of water. Consider adding a salt to the aqueous phase to decrease the catalyst's solubility in the organic phase.[3]3. Pre-rinse glassware with a suitable solvent. |
| Product Contamination with Catalyst | 1. Inefficient extraction or separation.2. Emulsion formation during extraction. | 1. Increase the number of aqueous washes.2. To break emulsions, try adding a small amount of brine, heating the mixture gently, or filtering through a bed of celite. |
| Decreased Activity of Recycled Catalyst | 1. Thermal degradation during the reaction or recovery process.2. Presence of impurities that poison the catalyst.3. Incomplete removal of reactants or byproducts. | 1. Avoid high temperatures during recovery. If using distillation, use vacuum distillation to lower the boiling point of the product.[3]2. Purify the recovered catalyst (e.g., by recrystallization or passing through a plug of silica/activated carbon).3. Ensure the catalyst is thoroughly cleaned and dried before reuse. |
| Difficulty Separating Phases During Extraction | 1. The organic solvent is partially miscible with water.2. High concentration of catalyst acting as a surfactant. | 1. Choose a more non-polar organic solvent.2. Dilute the reaction mixture before extraction. |
Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting catalyst recycling issues.
Experimental Protocols
Note: These are generalized protocols that should be optimized for your specific reaction and conditions. It is recommended to first test these methods on a small scale.
Protocol 1: Recovery by Aqueous Extraction
This method is most suitable when the product is significantly less water-soluble than the tetrabutylammonium dibenzoate catalyst.
Methodology:
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Quenching and Dilution: After the reaction is complete, cool the reaction mixture to room temperature. If the organic solvent is miscible with water, dilute the mixture with a water-immiscible solvent (e.g., toluene, ethyl acetate).
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Initial Extraction: Transfer the mixture to a separatory funnel. Add deionized water (approximately 1-2 times the volume of the organic phase). Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
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Phase Separation: Allow the layers to separate. The aqueous layer will contain the catalyst. Drain the lower aqueous layer.
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Repeat Extraction: Repeat the extraction of the organic layer with fresh deionized water 2-3 more times to ensure maximum catalyst recovery.
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Combine and Concentrate: Combine all aqueous extracts. The catalyst can be recovered from the water by evaporation under reduced pressure.
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Drying and Storage: Dry the recovered catalyst under vacuum. Store in a desiccator until reuse.
Workflow for Aqueous Extraction
Protocol 2: Recovery by Adsorption
This method is useful for removing residual catalyst from the product stream when the catalyst concentration is low.
Methodology:
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Select Adsorbent: Choose an appropriate adsorbent. Common choices include activated carbon, silica gel, or alumina. The selection will depend on the polarity of your product and solvent system.
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Prepare Adsorbent Bed: Pack a small column or create a plug of the chosen adsorbent in a filter funnel.
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Pass Solution: After the reaction, pass the crude organic solution through the adsorbent bed.
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Wash: Wash the adsorbent bed with a small amount of fresh organic solvent to ensure all the product has been collected.
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Catalyst Elution (Regeneration of Adsorbent): The catalyst can then be recovered from the adsorbent by washing with a more polar solvent or an aqueous solution. This step will require optimization.
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Concentration: Concentrate the eluent containing the catalyst under reduced pressure to recover the solid catalyst.
Quantitative Data Summary (Example)
When developing your recycling protocol, it is crucial to track key metrics. The following table provides an example of the data you should collect.
| Recycle Cycle | Catalyst Recovery (%) | Purity of Recycled Catalyst (%) | Product Yield (%) | Notes |
| Cycle 1 | 95 | 98 | 92 | Initial recovery from the first recycle. |
| Cycle 2 | 93 | 97 | 91 | Slight decrease in recovery and yield. |
| Cycle 3 | 92 | 96 | 88 | Noticeable drop in yield, suggesting some catalyst deactivation. |
This data will help you determine the number of times the catalyst can be effectively recycled before its performance drops below an acceptable level.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. phasetransfer.com [phasetransfer.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Solvent-resistant nanofiltration for product purification and catalyst recovery in click chemistry reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase-transfer catalyst separation and re-use by solvent resistant nanofiltration membranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. joac.info [joac.info]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Tetrabutylammonium Dibenzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of tetrabutylammonium dibenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tetrabutylammonium dibenzoate?
A1: The primary methods for synthesizing tetrabutylammonium dibenzoate are:
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Neutralization: Reacting tetrabutylammonium hydroxide with dibenzoic acid. This is a straightforward acid-base reaction.
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Metathesis (Salt Exchange): Reacting a tetrabutylammonium salt, such as tetrabutylammonium bromide, with a salt of dibenzoic acid, like sodium dibenzoate. This reaction is often performed in a biphasic system (e.g., dichloromethane and water) and is advantageous as it avoids strongly basic or acidic conditions.[1]
Q2: What are the likely impurities in my tetrabutylammonium dibenzoate product?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:
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Unreacted Starting Materials: Residual tributylamine, n-butyl bromide (if synthesizing the precursor), dibenzoic acid, or sodium dibenzoate.
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Amine Salts: Tertiary amines can react with acidic species to form amine salts, which can be difficult to remove.[2]
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Byproducts of Alkylation: If preparing the tetrabutylammonium cation via alkylation of tributylamine, incomplete reaction can leave residual tertiary amine.[2][3]
-
Solvent Residues: Incomplete drying can leave residual solvents from the reaction or purification steps.
Q3: My final product is an oil and won't crystallize. What should I do?
A3: The oily nature of the product often indicates the presence of impurities that inhibit crystallization. Here are some troubleshooting steps:
-
Trituration: Try triturating the oil with a non-polar solvent like diethyl ether or hexane. This can often induce precipitation of the desired salt.[1]
-
Solvent Purity: Ensure all solvents are anhydrous, as water can sometimes prevent crystallization.
-
Re-purification: The product may require another purification step, such as column chromatography, to remove persistent impurities.
Q4: How can I purify the crude tetrabutylammonium dibenzoate?
A4: The most effective method for purifying tetrabutylammonium salts is recrystallization.[1]
-
Solvent System: A mixture of acetone and water is a commonly used and effective solvent system for recrystallization of tetrabutylammonium salts. The optimal ratio may need to be determined empirically, but a 3:1 acetone/water (v/v) mixture is a good starting point.[1]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture, then allow it to cool slowly. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Drying: After filtration, the purified crystals should be thoroughly dried under vacuum to remove any remaining solvent.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Extend the reaction time or increase the reaction temperature. - Ensure efficient mixing, especially in biphasic systems. |
| Product loss during workup. | - Minimize the number of transfer steps. - Ensure the pH is appropriate to prevent the desired salt from partitioning into the wrong phase during extraction. | |
| Product is colored (yellow/brown) | Impurities from starting materials. | - Use higher purity starting materials. - Consider a pre-purification step for the starting materials. |
| Degradation during reaction. | - Lower the reaction temperature. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of residual starting materials in final product | Incorrect stoichiometry. | - Ensure the molar ratios of reactants are correct. A slight excess of one reactant may be used to drive the reaction to completion, but this will need to be removed during purification. |
| Inefficient purification. | - Perform a second recrystallization. - Optimize the recrystallization solvent system. - Consider washing the crude product with a solvent that dissolves the impurity but not the product. | |
| Inconsistent analytical results (e.g., NMR, LC-MS) | Presence of multiple impurities. | - Utilize a combination of analytical techniques (e.g., NMR for structure, LC-MS for mass, and ion chromatography for ionic impurities) to identify all components. |
| Product instability. | - Store the purified product in a cool, dry, and dark place. - Consider storing under an inert atmosphere. |
Quantitative Data Summary
The following tables provide representative data for impurity analysis. Note that the specific values will vary depending on the exact experimental conditions.
Table 1: Representative Impurity Profile Before and After Recrystallization
| Impurity | Content in Crude Product (%) | Content After Single Recrystallization (%) | Analytical Method |
| Tributylamine | 1.5 | < 0.1 | GC-MS |
| Dibenzoic Acid | 2.0 | < 0.2 | HPLC |
| Sodium Bromide (from metathesis) | 0.5 | < 0.05 | Ion Chromatography |
| Residual Solvents (e.g., Dichloromethane) | > 1.0 | < 0.1 | GC-Headspace |
Table 2: Effect of Recrystallization Solvent on Purity
| Solvent System (v/v) | Yield (%) | Purity (%) |
| Acetone/Water (3:1) | 85 | 99.5 |
| Isopropanol/Hexane (1:2) | 75 | 98.8 |
| Ethyl Acetate | 60 | 97.5 |
Experimental Protocols
Protocol 1: Synthesis of Tetrabutylammonium Dibenzoate via Metathesis
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Dissolution: Dissolve sodium dibenzoate (1.0 eq) in deionized water. In a separate flask, dissolve tetrabutylammonium bromide (1.05 eq) in dichloromethane.
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Reaction: Combine the two solutions in a separatory funnel or reaction vessel and stir vigorously at room temperature for 4-6 hours.
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Phase Separation: Allow the layers to separate. The organic layer contains the desired tetrabutylammonium dibenzoate.
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Washing: Wash the organic layer with deionized water (2-3 times) to remove any remaining inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by recrystallization as described in Protocol 2.
Protocol 2: Purification by Recrystallization
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Dissolution: Place the crude tetrabutylammonium dibenzoate in a flask and add a minimal amount of hot acetone/water (3:1 v/v) until the solid is fully dissolved.
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Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to promote complete crystallization.
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Filtration: Collect the crystals by vacuum filtration, washing with a small amount of cold diethyl ether to remove any surface impurities.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to remove all residual solvents.
Visualizations
References
Technical Support Center: Tetrabutylammonium Dibenzoate-Mediated Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for reactions mediated by tetrabutylammonium dibenzoate (TBABB).
Frequently Asked Questions (FAQs)
Q1: What is tetrabutylammonium dibenzoate and what are its primary applications?
Tetrabutylammonium dibenzoate (TBABB) is a quaternary ammonium salt with the formula [N(C4H9)4]+[C6H5COO·HOOCC6H5]−. Its primary application is as a nucleophilic catalyst in Group Transfer Polymerization (GTP), particularly for acrylic monomers like methyl methacrylate (MMA).[1][2] It offers excellent control over polymer molecular weight and architecture.[2]
Q2: How does tetrabutylammonium dibenzoate differ from tetrabutylammonium benzoate?
The dibenzoate form contains an additional benzoic acid molecule associated with the benzoate anion. In the context of Group Transfer Polymerization (GTP), bibenzoate catalysts are often preferred over monobenzoates for superior molecular-weight control.[1]
Q3: What is the mechanism of action for TBABB in Group Transfer Polymerization?
In GTP, TBABB acts as a nucleophilic catalyst. The bibenzoate anion activates a silyl ketene acetal initiator, which then initiates the polymerization of monomers like MMA. The bulky tetrabutylammonium cation helps to solubilize the bibenzoate anion in the organic reaction medium.[2]
Q4: What are the key safety precautions when handling tetrabutylammonium dibenzoate?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Inactive catalyst due to moisture. 2. Impurities in monomer or solvent. 3. Incorrect reaction temperature. 4. Insufficient catalyst loading. | 1. Ensure rigorous drying of the catalyst and all reagents and solvents. 2. Purify the monomer and solvent prior to use. 3. Optimize the reaction temperature; note that at higher temperatures (>100°C), thermal degradation of the tetrabutylammonium salt can occur.[3] 4. Increase the catalyst loading incrementally. |
| Poor Molecular Weight Control in GTP | 1. Presence of protic impurities. 2. Incorrect initiator to monomer ratio. 3. Catalyst-induced side reactions. | 1. Thoroughly dry and purify all reaction components. Protic impurities can terminate the living polymerization.[4] 2. Carefully control the stoichiometry of the initiator and monomer. 3. Consider using bibenzoates over monobenzoates for better control.[1] |
| Broad Polydispersity Index (PDI) | 1. Slow initiation compared to propagation. 2. Chain termination or transfer reactions. | 1. Allow for a sufficient induction period. GTP reactions with benzoate catalysts can exhibit an initial slow phase.[2] 2. Ensure high purity of all reagents to minimize side reactions. |
| Difficulty in Product Purification | 1. Residual tetrabutylammonium salt in the product. 2. Formation of byproducts. | 1. Wash the organic phase with brine to remove water-soluble impurities.[2] Consider precipitation and recrystallization of the product. 2. Optimize reaction conditions (temperature, reaction time) to minimize byproduct formation. |
| Inconsistent 1H NMR Integration | 1. Different relaxation times for the product and the tetrabutylammonium cation. | 1. Increase the delay time (d1) between scans in the NMR acquisition parameters to allow for complete relaxation of all nuclei. |
Experimental Protocols
Synthesis of Tetrabutylammonium Dibenzoate
This protocol is adapted from the synthesis of tetrabutylammonium benzoate.
Materials:
-
Tetrabutylammonium hydroxide (TBAH) solution
-
Benzoic acid (2 equivalents)
-
Anhydrous methanol
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2 equivalents of benzoic acid in a minimal amount of anhydrous methanol.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add 1 equivalent of a pre-cooled tetrabutylammonium hydroxide solution to the benzoic acid solution with constant stirring. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the Hofmann elimination of TBAH.[2]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.
-
Remove the solvent under reduced pressure to yield the crude tetrabutylammonium dibenzoate.
-
The product can be further purified by recrystallization.
Visualizations
Caption: General experimental workflow for TBABB-mediated GTP.
Caption: Proposed mechanism of TBABB-catalyzed Group Transfer Polymerization.
References
Technical Support Center: Scaling Up Reactions with Tetrabutylammonium Bibenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when scaling up reactions involving tetrabutylammonium bibenzoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a quaternary ammonium salt. It is primarily used as a phase-transfer catalyst (PTC) and as a nucleophilic catalyst in specific types of polymerization reactions, such as Group Transfer Polymerization (GTP).[1][2] As a PTC, it facilitates the reaction between reactants in different immiscible phases (e.g., an aqueous phase and an organic phase) by transferring one of the reactants across the phase boundary.[3][4]
Q2: What are the general challenges when scaling up reactions involving phase-transfer catalysts like this compound?
Scaling up phase-transfer catalyzed reactions presents several challenges, including:
-
Mass Transfer Limitation: Reaction rates in PTC systems can be limited by the rate of transfer of the catalyst-reactant complex between phases. What works in a vigorously stirred flask may not scale linearly in a large reactor with different mixing dynamics.
-
Heat Transfer: Exothermic reactions can be difficult to manage in large reactors due to a lower surface-area-to-volume ratio, potentially leading to temperature gradients and side reactions.
-
Catalyst Recovery and Recycling: Efficiently separating the this compound from the product mixture for reuse is crucial for process economy and sustainability.[5][6][7]
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Emulsion Formation: The surfactant-like properties of quaternary ammonium salts can sometimes lead to the formation of stable emulsions, complicating work-up and product isolation.[3]
Q3: What specific challenges are associated with scaling up Group Transfer Polymerization (GTP) using this compound?
Scaling up GTP reactions has its own set of challenges:
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Heat Removal: Polymerizations are often highly exothermic. Inadequate heat removal at scale can lead to uncontrolled reactions and broad molecular weight distributions.[8]
-
Viscosity Increase: As the polymerization progresses, the viscosity of the reaction mixture increases significantly. This can impede efficient mixing, leading to localized "hot spots" and heterogeneity in the polymer.[8]
-
Monomer Accumulation: Poor mixing and heat transfer can lead to the accumulation of unreacted monomer. This can create a safety hazard and negatively impact the polymer properties.[9]
-
Purity of Reagents and Solvents: GTP is sensitive to impurities. Ensuring the purity of monomers, solvents, and the catalyst on a large scale is critical for reproducibility.
Troubleshooting Guides
Issue 1: Reaction Rate Decreases or Stalls Upon Scale-Up (Phase-Transfer Catalysis)
| Possible Cause | Troubleshooting Step |
| Poor Mixing/Mass Transfer Limitation | Inefficient stirring in a large reactor reduces the interfacial area between the aqueous and organic phases, slowing down the transfer of the bibenzoate anion. |
| Action: Increase the agitation speed. Consider using a different type of impeller designed for better liquid-liquid dispersion. Evaluate the reactor geometry to ensure there are no "dead zones". | |
| Catalyst Decomposition | Tetrabutylammonium salts can have limited thermal stability.[10][11] Localized overheating due to poor heat transfer can degrade the catalyst. |
| Action: Monitor the internal reaction temperature closely. Improve heat removal by adjusting the coolant temperature or flow rate. Consider a semi-batch process where reactants are added portion-wise to control the exotherm. | |
| Insufficient Catalyst Concentration | The optimal catalyst loading at the lab scale may not be sufficient for a larger volume with a different surface area-to-volume ratio. |
| Action: Experiment with slightly higher catalyst loadings at the pilot scale. |
Issue 2: Difficulty in Product Isolation and Catalyst Recovery
| Possible Cause | Troubleshooting Step |
| Stable Emulsion Formation | The surfactant properties of this compound can make phase separation difficult.[3] |
| Action: Add a small amount of a saturated salt solution (brine) to "break" the emulsion. Consider a different solvent system that is less prone to emulsification. Allow for a longer separation time in the work-up procedure. | |
| Catalyst Solubility in the Product Phase | The catalyst may be partially soluble in the organic phase, making its removal by simple aqueous extraction inefficient. |
| Action: Perform multiple aqueous washes. Consider back-extraction into a fresh aqueous phase. Explore alternative purification methods like filtration through a pad of silica gel or crystallization of the product. | |
| Catalyst Loss During Work-up | The catalyst can be lost during transfers and extractions. |
| Action: Develop a robust catalyst recycling protocol. This could involve precipitation of the catalyst or extraction into a specific solvent for reuse.[6][12] |
Issue 3: Broad Molecular Weight Distribution or Loss of Control in Polymerization (GTP)
| Possible Cause | Troubleshooting Step |
| Inefficient Heat Transfer | Uncontrolled exotherms lead to variations in the polymerization rate and chain termination events.[8] |
| Action: Ensure the reactor's cooling system is adequate for the heat load. Use a jacketed reactor with a high-flow-rate coolant. Consider using a semi-batch or continuous flow process to manage heat generation. | |
| Poor Mixing of Viscous Solution | As the polymer chains grow, the viscosity increases, making it difficult to maintain a homogeneous reaction mixture.[8] |
| Action: Use a robust overhead stirrer with an anchor or helical impeller designed for viscous media. A gradual increase in stirring speed as viscosity builds may be necessary. | |
| Monomer Purity Issues at Scale | Impurities in the monomer or solvent can interfere with the catalyst and terminate the living polymerization. |
| Action: Implement stringent quality control measures for all raw materials at the larger scale. Ensure all vessels and transfer lines are scrupulously clean and dry. |
Data Presentation: Lab Scale vs. Pilot Scale Comparison
To effectively troubleshoot scale-up issues, it is crucial to systematically compare key parameters between the laboratory and pilot plant scales. Use the following tables as a template to record your experimental data.
Table 1: Reaction Parameters and Performance in Phase-Transfer Catalysis
| Parameter | Lab Scale (e.g., 1L) | Pilot Scale (e.g., 100L) |
| Reactant A (moles) | ||
| Reactant B (moles) | ||
| This compound (mol%) | ||
| Solvent System & Volume | ||
| Agitation Speed (RPM) | ||
| Reaction Temperature (°C) | ||
| Reaction Time (hours) | ||
| Yield (%) | ||
| Key Impurity Profile (%) | ||
| Work-up & Catalyst Recovery (%) |
Table 2: Polymerization Parameters and Polymer Properties in GTP
| Parameter | Lab Scale (e.g., 500mL) | Pilot Scale (e.g., 50L) |
| Monomer (moles) | ||
| Initiator (moles) | ||
| This compound (mol% vs. Initiator) | ||
| Solvent & Volume | ||
| Initial Temperature (°C) | ||
| Peak Exotherm Temperature (°C) | ||
| Monomer Addition Rate | ||
| Total Polymerization Time (hours) | ||
| Yield (%) | ||
| Number Average Molecular Weight (Mn) | ||
| Polydispersity Index (PDI) |
Experimental Protocols
Protocol 1: General Procedure for Scaling Up a Phase-Transfer Catalyzed Reaction
-
Reactor Setup: A jacketed glass or stainless steel reactor equipped with an overhead stirrer (with appropriate impeller for liquid-liquid mixing, e.g., pitched-blade turbine), a temperature probe, a condenser, and an addition funnel is charged with the organic solvent and the organic-soluble reactant.
-
Aqueous Phase Preparation: In a separate vessel, the aqueous-soluble reactant and this compound are dissolved in water.
-
Reaction Initiation: The aqueous phase is transferred to the reactor. The agitation is started and adjusted to a speed that ensures good mixing of the two phases.
-
Temperature Control: The reactor jacket temperature is adjusted to maintain the desired internal reaction temperature. For exothermic reactions, the addition of one of the reactants may be done portion-wise or via the addition funnel to control the temperature.
-
Monitoring: The reaction progress is monitored by taking samples periodically and analyzing them by a suitable method (e.g., GC, HPLC, TLC).
-
Work-up: Once the reaction is complete, the agitation is stopped, and the phases are allowed to separate. The aqueous phase is drained. The organic phase is washed with water or brine to remove the catalyst and any remaining water-soluble species.
-
Product Isolation: The product is isolated from the organic phase by solvent evaporation, crystallization, or distillation.
-
Catalyst Recovery (Optional): The aqueous washes containing the catalyst can be collected. The catalyst can potentially be recovered by evaporation of the water or by extraction into a small volume of a suitable organic solvent, followed by drying.
Visualizations
Caption: Workflow for a typical phase-transfer catalyzed reaction scale-up.
Caption: Troubleshooting logic for common scale-up challenges.
References
- 1. Tetrabutylammonium benzoate | 18819-89-1 | Benchchem [benchchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Maximise Spent Industrial & Petrochemical Catalyst Recycling Value with BR Metals - BR Metals Pte Ltd [brmetalsltd.com]
- 7. Spent industrial catalysts | Umicore [umicore.com]
- 8. researchgate.net [researchgate.net]
- 9. Scale-up of Emulsion Polymerisation up to 100 L and with a Polymer Content of up to 67 wt%, Monitored by Photon Density Wave Spectroscopy [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
how to remove residual tetrabutylammonium bibenzoate from a product
Technical Support Center: Residual Tetrabutylammonium Salt Removal
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on how to effectively remove residual tetrabutylammonium (TBA) bibenzoate and other TBA salts from reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual tetrabutylammonium (TBA) salts from a product?
A1: Tetrabutylammonium salts can be challenging to remove due to their solubility in a range of organic solvents. The choice of method depends largely on the polarity and stability of your desired product. The most common and effective techniques include:
-
Aqueous Extraction (Workup): Ideal for non-polar products, this method washes the water-soluble TBA salt out of an organic solution.[1][2]
-
Ion-Exchange Resin Treatment: Highly effective for polar products where aqueous extraction is not feasible.[1][3] A cation-exchange resin selectively binds the TBA⁺ cation, removing it from the solution.[1]
-
Crystallization / Recrystallization: A powerful technique for purifying solid products.[4][5] It relies on the difference in solubility between the product and the TBA salt in a specific solvent system.[5]
-
Silica Gel Chromatography: While a standard purification technique, it is often ineffective at separating TBA salts from polar products due to co-elution.[2][6] It is best used as a secondary step after another removal method.
-
Solid-Phase Extraction (SPE): Useful for small-scale purifications, particularly for very polar compounds.[2][6] For instance, a reverse-phase (C8 or C18) cartridge can be used to retain the product while the TBA salt is washed away, or vice-versa depending on the conditions.[6]
Q2: My product is non-polar. What is the simplest way to remove the TBA bibenzoate?
A2: For non-polar products, a standard aqueous workup is the most straightforward method.[1] The TBA salt will partition into the aqueous phase, leaving your purified product in the organic layer. See Protocol 1 for a detailed procedure.
Q3: My product is polar and water-soluble, leading to significant loss during aqueous extraction. What is the best alternative?
A3: This is a common challenge.[1][6] The most robust solution is to use a cation-exchange resin, such as DOWEX® 50WX8.[1] This method avoids an aqueous workup entirely.[1] The resin selectively captures the NBu₄⁺ cation from the organic solution, which can then be filtered off.[1] This technique is particularly valuable for complex and polar intermediates in multi-step syntheses.[1] See Protocol 2 for a detailed procedure.
Q4: I ran a standard silica gel column, but the TBA salt is still in my final product. Why did this happen?
A4: TBA salts are notoriously difficult to remove using standard flash column chromatography, especially when the desired product is also polar.[2][6][7] The salt often streaks through the column and contaminates many fractions.[2][6] It is highly recommended to perform a primary removal step, such as an aqueous wash (for non-polar products) or ion-exchange treatment (for polar products), before attempting silica gel chromatography.[1][2]
Q5: My product is a solid. Can I purify it by crystallization?
A5: Yes, crystallization is an excellent method for removing impurities from solid compounds, provided a suitable solvent system can be found.[4][5] The technique works by dissolving the impure solid in a minimum amount of a hot solvent in which your product has high solubility and the TBA bibenzoate has either very high or very low solubility.[5] Upon cooling, the pure product should crystallize out, leaving the impurity behind in the solution (mother liquor).[4][5] For ionic compounds, melt crystallization can also be an effective, though less common, technique.[8][9]
Method Selection Guide
The following table summarizes the recommended purification strategies based on product properties.
| Method | Principle | Best For (Product Properties) | Advantages | Common Issues |
| Aqueous Extraction | Partitioning between immiscible aqueous and organic phases. | Non-polar, water-insoluble products. | Fast, simple, and inexpensive for suitable products.[1] | Product loss for polar compounds[1][6], emulsion formation. |
| Ion-Exchange Resin | Selective binding of the TBA⁺ cation to a solid support. | Polar, water-soluble products. | Highly effective, avoids aqueous workups[1], good for sensitive molecules. | Requires specific resin, additional filtration step, can be slower.[3] |
| Crystallization | Differential solubility of product and impurity in a solvent. | Crystalline solid products. | Can yield very high purity material[8][9], scalable. | Requires finding a suitable solvent system, potential for product loss in mother liquor. |
| Silica Chromatography | Adsorption chromatography based on polarity. | Secondary polishing step for removing non-ionic impurities. | Well-understood, widely available. | Ineffective for removing TBA salts from polar products due to co-elution.[2][6] |
| Solid-Phase Extraction | A cartridge-based form of chromatography. | Small-scale purification of polar products. | Fast, uses minimal solvent. | Limited loading capacity, may require method development.[6] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| TBA salt remains after aqueous extraction. | 1. The organic solvent is too polar (e.g., ethyl acetate), retaining some salt. 2. Insufficient number of washes. 3. Emulsion formation is trapping the salt. | 1. Switch to a less polar solvent like diethyl ether or dichloromethane.[10] 2. Increase the number of aqueous washes (e.g., 3-5 times). 3. Wash with saturated NaCl (brine) to break emulsions and reduce the solubility of organic compounds in the aqueous layer. |
| Silica gel column failed to remove the TBA salt. | 1. The product and the TBA salt have similar polarities, leading to co-elution.[2] | 1. Do not rely on silica chromatography as the sole method. 2. First, treat the crude product with an ion-exchange resin to capture the TBA salt, then perform chromatography to remove other impurities.[1] |
| Ion-exchange resin treatment was ineffective. | 1. Insufficient equivalents of resin used. 2. Inadequate contact time or mixing. 3. The resin was not properly prepared or is old. | 1. Increase the amount of resin relative to the TBA salt. 2. Ensure vigorous stirring for at least 1 hour.[1] 3. Follow the manufacturer's instructions for resin pre-washing and activation. |
Experimental Protocols
Protocol 1: Removal of TBA Salts by Aqueous Extraction (for Non-Polar Products)
This protocol is suitable for products with low water solubility.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of deionized water, shake the funnel vigorously for 30-60 seconds, and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the washing step 2-3 more times with deionized water to ensure complete removal of the TBA salt.
-
Brine Wash: Perform a final wash with an equal volume of saturated aqueous NaCl (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Removal of TBA Salts using Cation-Exchange Resin (for Polar Products)
This procedure is adapted from a validated method in Organic Syntheses and is ideal for polar products where aqueous extraction is problematic.[1]
-
Reaction Quench (if applicable): After the reaction is complete, quench as necessary. The procedure is often performed directly on the crude mixture.
-
Solvent Addition: If the reaction was run in a solvent like THF, add a co-solvent such as methanol to ensure the mixture remains homogenous and stirring is efficient after adding the resin.[1]
-
Add Resin and Base: To the stirring reaction mixture, add a strong acid cation-exchange resin (e.g., DOWEX® 50WX8, 200-400 mesh) and a mild inorganic base like calcium carbonate (CaCO₃).[1] The base helps to drive the ion-exchange equilibrium.[1] A typical ratio is ~1.5 g of resin per mmol of TBA salt.
-
Stir: Stir the resulting suspension vigorously at room temperature for at least 1 hour to ensure complete ion exchange.[1]
-
Filtration: Filter the mixture through a pad of celite to remove the resin and any solid byproducts.[1] Rinse the flask and the filter cake thoroughly with a polar solvent (e.g., methanol) to ensure quantitative recovery of the product.[1]
-
Concentration: Combine the filtrates and concentrate under reduced pressure. The resulting material should be free of TBA salts and can be used directly or subjected to further purification (e.g., silica gel chromatography) to remove other impurities.[1]
Visual Workflow
// Node Definitions start [label="Crude Product\n(contains TBA Bibenzoate)", fillcolor="#F1F3F4", fontcolor="#202124"]; decision_solid [label="Is the product\na crystalline solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; decision_polar [label="Is the product polar or\nwater-soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; proc_cryst [label="Attempt Purification\nby Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proc_extract [label="Perform Aqueous\nExtraction (Protocol 1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; proc_resin [label="Use Cation-Exchange\nResin (Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Analyze Purity\n(NMR, LCMS, etc.)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; end_pure [label="Product is Pure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_impure [label="Impurities Remain", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; proc_chrom [label="Consider Secondary Purification\n(e.g., Silica Gel Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Logical Flow start -> decision_solid; decision_solid -> decision_polar [label=" No"]; decision_solid -> proc_cryst [label=" Yes"]; proc_cryst -> analysis;
decision_polar -> proc_extract [label=" No"]; decision_polar -> proc_resin [label=" Yes"];
proc_extract -> analysis; proc_resin -> analysis;
analysis -> end_pure [label=" Purity OK"]; analysis -> end_impure [label=" Purity Not OK"]; end_impure -> proc_chrom; proc_chrom -> analysis; }
Figure 1. Decision workflow for selecting a suitable method to remove residual tetrabutylammonium salts.
References
- 1. orgsyn.org [orgsyn.org]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
effect of temperature and pressure on tetrabutylammonium bibenzoate activity
This technical support center provides guidance on the effects of temperature and pressure on the activity of tetrabutylammonium salts, with a focus on tetrabutylammonium benzoate as a proxy for tetrabutylammonium dibenzoate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is tetrabutylammonium benzoate and how does it relate to tetrabutylammonium dibenzoate?
Q2: What is the general effect of temperature on the physical properties of tetrabutylammonium-based ionic liquids?
As temperature increases, the density and viscosity of tetrabutylammonium-based ionic liquids, such as those formed with bromide, generally decrease.[3][4] Conversely, ionic conductivity tends to increase with higher temperatures.[3][4] This is a common behavior for ionic liquids as the increased thermal energy overcomes intermolecular forces, allowing for greater ion mobility.[3][4] Some ionic liquids exhibit a wide liquid range and can remain stable at very high temperatures, while others have low freezing points.[1]
Q3: How does pressure affect the properties of ionic liquids similar to tetrabutylammonium benzoate?
High pressure generally leads to an increase in the density and viscosity of ionic liquids.[5][6][7] The diffusion of ions is typically reduced under high pressure.[5][6][7] In some cases, high pressure can induce conformational changes in the cation's alkyl chains and may even lead to liquid-solid phase transitions.[5][7]
Q4: What is the thermal stability of tetrabutylammonium salts?
Tetrabutylammonium salts can be thermally sensitive. For instance, tetrabutylammonium hydroxide can undergo Hofmann elimination at elevated temperatures, leading to decomposition.[8] The thermal stability of ionic liquids is often assessed using thermogravimetric analysis (TGA) to determine the onset of decomposition temperature.[9] For tetrabutylammonium bromide (TBA-Br), the decomposition temperature is relatively constant, while for tetrabutylammonium hexafluorophosphate (TBA-PF6), it can decrease with the addition of certain substances.[10][11]
Troubleshooting Guides
Q1: My tetrabutylammonium salt is showing signs of degradation at elevated temperatures. What is happening and how can I prevent it?
A1: The issue is likely thermal decomposition. Tetrabutylammonium salts can be susceptible to Hofmann elimination at higher temperatures, which breaks down the cation.[8]
-
Recommendation: Determine the thermal stability of your specific salt using Thermogravimetric Analysis (TGA). Operate well below the onset of decomposition temperature. If high temperatures are necessary for your experiment, consider using a more thermally stable ionic liquid or a different experimental setup.
Q2: I am observing inconsistent results when studying the effect of temperature on the viscosity of my tetrabutylammonium-based deep eutectic solvent (DES). Why might this be happening?
A2: The viscosity of DESs is highly sensitive to temperature and composition.[4] Inconsistencies can arise from:
-
Inaccurate Temperature Control: Small fluctuations in temperature can lead to significant changes in viscosity.
-
Hygroscopicity: Ionic liquids can absorb water from the atmosphere, which can alter their physical properties.
-
Incomplete Mixing: If you are using a DES, ensure the components are homogeneously mixed.
-
Recommendation: Use a calibrated and stable temperature control system. Handle the ionic liquid in a controlled, dry atmosphere (e.g., a glove box) to minimize water absorption. Ensure thorough mixing of all components if you are working with a DES.
Q3: I am trying to dissolve my tetrabutylammonium salt in an organic solvent, but it has low solubility. What can I do?
A3: The bulky organic cation in tetrabutylammonium salts generally increases their solubility in organic media compared to inorganic salts.[2] However, solubility can still be an issue.
-
Recommendation:
-
Gently heat the mixture to increase solubility, but be mindful of the salt's thermal stability.
-
Try a different solvent. Polar aprotic solvents are often good choices for dissolving ionic liquids.
-
If applicable to your reaction, the tetrabutylammonium salt itself may be used as the solvent, as it is an ionic liquid.
-
Data Presentation
Table 1: Effect of Temperature on the Viscosity of Tetrabutylammonium Bromide (TBABr) Based Deep Eutectic Solvents (DESs)
| DES Composition (Molar Ratio) | Temperature (K) | Viscosity (mPa·s) |
| TBABr:Ethylene Glycol (1:2) | 303 | ~100 |
| 333 | 5.7 | |
| TBABr:1,3-Propanediol (1:4) | 303 | ~150 |
| 333 | 19.0 | |
| TBABr:1,5-Pentanediol (1:6) | 303 | ~200 |
| 333 | 28.0 | |
| TBABr:Glycerol (1:9) | 303 | 467.2 |
| 333 | 57.5 |
(Data adapted from studies on TBABr-based DESs, illustrating the general trend of decreasing viscosity with increasing temperature.[4])
Table 2: General Physicochemical Properties of Tetrabutylammonium Benzoate
| Property | Value |
| CAS Number | 18819-89-1[12][13][14] |
| Molecular Formula | C₂₃H₄₁NO₂[12] |
| Molecular Weight | 363.58 g/mol [13] |
| Melting Point | 64-67 °C[13] |
| Storage Temperature | 2°C - 8°C under inert gas[12] |
Experimental Protocols
Protocol: Investigating the Effect of Temperature on the Viscosity of a Tetrabutylammonium Salt
-
Preparation of the Sample:
-
Viscosity Measurement:
-
Use a calibrated viscometer suitable for the expected viscosity range of the ionic liquid.
-
Place a known volume of the sample into the viscometer.
-
Equilibrate the sample at the starting temperature (e.g., 303 K) for a sufficient time to ensure thermal equilibrium.[3][4]
-
Measure the viscosity according to the instrument's operating procedure.
-
Increase the temperature in controlled increments (e.g., 5 or 10 K).[16]
-
Allow the sample to equilibrate at each new temperature before taking a measurement.
-
Repeat the measurements over the desired temperature range.
-
-
Data Analysis:
-
Plot viscosity as a function of temperature.
-
The data can be fitted to models such as the Arrhenius or Vogel-Fulcher-Tammann (VFT) equation to describe the temperature dependence of viscosity.[16]
-
Visualizations
References
- 1. Ionic liquid - Wikipedia [en.wikipedia.org]
- 2. mst.elsevierpure.com [mst.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrabutylammonium Bromide (TBABr)-Based Deep Eutectic Solvents (DESs) and Their Physical Properties [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The behavior of ionic liquids under high pressure: a molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrabutylammonium benzoate | 18819-89-1 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Tetrabutylammonium benzoate | 18819-89-1 | TAA81989 [biosynth.com]
- 13. TETRABUTYLAMMONIUM BENZOATE CAS#: 18819-89-1 [amp.chemicalbook.com]
- 14. hoffmanchemicals.com [hoffmanchemicals.com]
- 15. Combined experimental and computational investigation of tetrabutylammonium bromide-carboxylic acid-based deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
improving the selectivity of reactions catalyzed by tetrabutylammonium bibenzoate
Welcome to the technical support center for reactions catalyzed by tetrabutylammonium bibenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this phase-transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
A1: this compound is a quaternary ammonium salt with the chemical formula [N(C₄H₉)₄]⁺[C₆H₅COO·HOOCC₆H₅]⁻. It functions as a phase-transfer catalyst (PTC). PTCs are used to facilitate the reaction between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[1][2] It is particularly suited for reactions where a benzoate anion is the desired nucleophile, such as in esterification reactions.
Q2: How does this compound work as a phase-transfer catalyst?
A2: The bulky, lipophilic tetrabutylammonium cation forms an ion pair with the bibenzoate anion. This ion pair has sufficient solubility in organic solvents to transport the benzoate anion from an aqueous or solid phase into the organic phase where the reaction with an organic-soluble substrate can occur. This process overcomes the mutual insolubility of the reactants.
Q3: What are the potential advantages of using this compound over other tetralkylammonium salts like the bromide or chloride?
A3: While salts like tetrabutylammonium bromide (TBAB) are common, using this compound can be advantageous when benzoate is the desired nucleophile. It introduces a high concentration of the reactive anion directly with the catalyst, potentially improving reaction rates. Additionally, it avoids the presence of other nucleophilic anions, such as bromide, which could lead to unwanted side products.
Q4: My reaction is sluggish or not proceeding to completion. What are the first parameters I should check?
A4: For slow reactions, the primary factors to investigate are agitation (stirring speed), temperature, and catalyst concentration.[2] Inadequate stirring can limit the interfacial area between phases, hindering the transfer of the catalyst-anion pair.[3][4] Increasing the temperature will generally increase the reaction rate, and a higher catalyst loading can also improve performance, although there is often an optimal concentration beyond which no further benefit is observed.[2]
Q5: I am observing the formation of side products. How can I improve the selectivity of my reaction?
A5: Improving selectivity often involves careful optimization of the solvent, temperature, and the nature of the reactants. For instance, in the alkylation of phenols, the choice of solvent can significantly influence whether O-alkylation or C-alkylation occurs.[5][6][7] Protic solvents can solvate the oxygen of a phenoxide, favoring C-alkylation, while aprotic solvents often favor O-alkylation.[7] Lowering the reaction temperature can also sometimes favor the desired kinetic product over thermodynamic side products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient agitation/stirring. | Increase the stirring speed to maximize the interfacial area between the phases.[3][4] |
| 2. Low reaction temperature. | Gradually increase the reaction temperature in increments of 5-10 °C. | |
| 3. Insufficient catalyst loading. | Increase the catalyst concentration incrementally (e.g., from 1 mol% to 5 mol%).[2] | |
| 4. Catalyst poisoning. | Ensure all reagents and solvents are pure. Certain impurities can deactivate the catalyst. | |
| 5. Water content is not optimal. | The presence of some water is often necessary, but too much can hydrate the anion, reducing its nucleophilicity.[4] Experiment with varying the amount of water.[1] | |
| Poor Selectivity (e.g., C- vs. O-Alkylation) | 1. Inappropriate solvent choice. | For ambident nucleophiles like phenolates, switch between protic and aprotic solvents to favor the desired outcome.[7] Aprotic solvents generally favor O-alkylation. |
| 2. Reaction temperature is too high. | High temperatures can lead to the formation of thermodynamic byproducts. Try running the reaction at a lower temperature. | |
| 3. Nature of the electrophile. | "Harder" electrophiles may favor reaction at the more electronegative site (e.g., oxygen), while "softer" electrophiles may favor the "softer" site (e.g., carbon).[8] Consider modifying the leaving group on your electrophile. | |
| Catalyst Decomposition | 1. Reaction temperature is too high. | Tetrabutylammonium salts have a limited thermal stability. Determine the decomposition temperature of the catalyst and run the reaction well below this limit. |
| 2. Presence of a strong base. | Strong bases can lead to Hofmann elimination of the quaternary ammonium salt. If a base is required, use the mildest base that is effective for the reaction. | |
| Difficulty in Product Isolation/Emulsion Formation | 1. High catalyst concentration. | Reduce the catalyst loading to the minimum effective amount. |
| 2. Intense agitation. | While good stirring is necessary, excessively high speeds can sometimes lead to stable emulsions. | |
| 3. Solvent system. | Modifying the solvent system or adding a small amount of a different co-solvent can sometimes help to break emulsions during workup. |
Experimental Protocols
Model Reaction: Esterification of Benzyl Bromide with Sodium Benzoate
This protocol describes a typical procedure for the esterification of an alkyl halide using this compound as a phase-transfer catalyst.
Materials:
-
Benzyl bromide
-
Sodium benzoate
-
This compound
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium benzoate (1.2 equivalents), toluene (5 mL per mmol of benzyl bromide), and deionized water (2.5 mL per mmol of benzyl bromide).
-
Add this compound (0.05 equivalents).
-
Stir the mixture vigorously to ensure good mixing of the two phases.
-
Add benzyl bromide (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 10 mL), followed by brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Quantitative Data Summary
The following tables present hypothetical data from optimization studies for the model reaction.
Table 1: Effect of Catalyst Loading on Product Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 12 | 65 |
| 2 | 2.5 | 8 | 82 |
| 3 | 5 | 6 | 95 |
| 4 | 10 | 6 | 96 |
Table 2: Effect of Solvent on Reaction Outcome
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 80 | 6 | 95 |
| 2 | Dichloromethane | 40 | 10 | 88 |
| 3 | Acetonitrile | 80 | 8 | 75 |
| 4 | Heptane | 80 | 12 | 55 |
Table 3: Effect of Temperature on Reaction Time and Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | 40 | 24 | 78 | | 2 | 60 | 12 | 91 | | 3 | 80 | 6 | 95 | | 4 | 100 | 4 | 94 (minor decomposition observed) |
Visualizations
References
- 1. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes [mdpi.com]
- 2. biomedres.us [biomedres.us]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Tetrabutylammonium Salts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The catalytic efficacy of tetrabutylammonium salts is fundamentally linked to their ability to transfer anions from an aqueous phase to an organic phase, thereby facilitating the reaction. This process is governed by the lipophilicity of the cation and the nature of the anion. This guide will delve into the comparative performance of different TBA salts in a well-documented organic transformation, providing experimental data and detailed protocols to inform catalyst selection.
Comparative Catalytic Performance in Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis of 1,4-dihydropyridines is a classic multi-component reaction that serves as an excellent model for comparing the efficacy of different phase-transfer catalysts. A study by Kumar et al. (2013) provides valuable data on the catalytic potential of Tetrabutylammonium Bromide (TBAB) in comparison to other quaternary ammonium salts.[1][2]
| Catalyst | Substrate (Aldehyde) | Reaction Time (min) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | Benzaldehyde | 40 | 90 |
| 4-Chlorobenzaldehyde | 35 | 94 | |
| 4-Nitrobenzaldehyde | 30 | 96 | |
| 4-Methylbenzaldehyde | 45 | 88 | |
| 2-Thiophenecarboxaldehyde | 40 | 92 | |
| Benzyltriethylammonium Chloride (BTEAC) | Benzaldehyde | 50 | 85 |
| 4-Chlorobenzaldehyde | 45 | 90 | |
| 4-Nitrobenzaldehyde | 40 | 92 | |
| 4-Methylbenzaldehyde | 55 | 82 | |
| 2-Thiophenecarboxaldehyde | 50 | 88 | |
| Cetyltrimethylammonium Bromide (CTAB) | Benzaldehyde | 60 | 80 |
| 4-Chlorobenzaldehyde | 55 | 85 | |
| 4-Nitrobenzaldehyde | 50 | 88 | |
| 4-Methylbenzaldehyde | 65 | 78 | |
| 2-Thiophenecarboxaldehyde | 60 | 82 |
Data sourced from Kumar et al. (2013).[1][2]
The data clearly indicates that under the studied aqueous medium conditions, Tetrabutylammonium Bromide (TBAB) generally provides higher yields in shorter reaction times compared to Benzyltriethylammonium Chloride (BTEAC) and Cetyltrimethylammonium Bromide (CTAB) for the synthesis of 1,4-dihydropyridines.[1][2] This suggests that the tetrabutylammonium cation, in combination with the bromide anion, is highly effective in facilitating this particular transformation.
While data for tetrabutylammonium bibenzoate is not available, the principle of phase-transfer catalysis suggests that the bibenzoate anion would also be transferred to the organic phase. The larger and potentially more lipophilic nature of the bibenzoate anion could influence the catalyst's solubility and interfacial activity, which in turn would affect the reaction rate and yield. However, without experimental data, any prediction of its relative performance remains speculative.
Experimental Protocols
General Procedure for the Synthesis of 1,4-Dihydropyridines
The following protocol is based on the work of Kumar et al. (2013) for the Hantzsch 1,4-dihydropyridine synthesis.[1][2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Phase-transfer catalyst (e.g., TBAB, BTEAC, or CTAB) (10 mol%)
-
Water (5 mL)
Procedure:
-
A mixture of the aromatic aldehyde, ethyl acetoacetate, ammonium acetate, and the phase-transfer catalyst is prepared in a round-bottom flask.
-
Water is added to the mixture, and the reaction is stirred at 60 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product is then recrystallized from ethanol to afford the pure 1,4-dihydropyridine.
Visualizing Catalytic Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: General mechanism of Phase-Transfer Catalysis.
Caption: Experimental workflow for Hantzsch synthesis.
References
A Comparative Guide to Tetrabutylammonium Benzoate and its Alternatives in Experimental Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving optimal experimental outcomes. This guide provides a comprehensive comparison of tetrabutylammonium benzoate and its alternatives, focusing on their application as phase transfer catalysts and supporting electrolytes. The information presented is supported by experimental data to facilitate informed decision-making in your research endeavors.
Performance as a Phase Transfer Catalyst
Tetrabutylammonium salts are widely recognized for their efficacy as phase transfer catalysts (PTCs), facilitating reactions between reactants located in different immiscible phases. This property is crucial in various organic syntheses, including esterification and alkylation, leading to increased reaction rates and yields.[1]
The catalytic activity of tetrabutylammonium salts can be influenced by the nature of the anion. While specific comparative data for tetrabutylammonium benzoate is limited, studies on similar tetrabutylammonium salts provide valuable insights into their relative performance.
Table 1: Comparison of Phase Transfer Catalyst Performance in the Synthesis of Phenyl Butyl Ether
| Catalyst | Catalyst Concentration (mol) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.001 | 75 |
| Tetrabutylammonium Bromide (TBAB) | 0.002 | 80 |
| Tetrabutylammonium Bromide (TBAB) | 0.003 | 85 |
| Butyldimethylanilinium Bromide (BDAB) | 0.001 | 60 |
| Butyldimethylanilinium Bromide (BDAB) | 0.002 | 68 |
| Butyldimethylanilinium Bromide (BDAB) | 0.003 | 72 |
| 3,5-Bis[(2-methyl-naphthylene-1-yl)-phenylamino-phenyl]-butyl-(2-methoxy-naphthalene-1-yl)-phenylammoniumbromide (BPBPB) | 0.001 | 92 |
| 3,5-Bis[(2-methyl-naphthylene-1-yl)-phenylamino-phenyl]-butyl-(2-methoxy-naphthalene-1-yl)-phenylammoniumbromide (BPBPB) | 0.002 | 88 |
| 3,5-Bis[(2-methyl-naphthylene-1-yl)-phenylamino-phenyl]-butyl-(2-methoxy-naphthalene-1-yl)-phenylammoniumbromide (BPBPB) | 0.003 | 82 |
Data sourced from a study on the synthesis of phenyl butyl ether from sodium phenoxide and n-butyl bromide in a toluene-water system at 70°C for 4 hours.[2]
In a study on oxidative esterification, different tetrabutylammonium halides were compared, demonstrating the influence of the anion on the reaction yield. Tetrabutylammonium chloride showed the highest activity in this specific reaction.
Table 2: Comparison of Tetrabutylammonium Halides in Oxidative Esterification
| Catalyst | Yield (%) |
| Tetrabutylammonium Chloride (TBAC) | 46 |
| Tetrabutylammonium Bromide (TBAB) | 23 |
| Tetrabutylammonium Iodide (TBAI) | 19 |
Data from the oxidative esterification of 4-chlorobenzaldehyde with benzyl chloride.[3]
Performance as a Supporting Electrolyte
In electrochemical studies, tetrabutylammonium salts are frequently used as supporting electrolytes to increase the conductivity of nonaqueous solutions.[1] The choice of the anion can significantly impact the performance, particularly in solvents with low dielectric constants. A study comparing the tetrabutylammonium salt of tetrakis(pentafluorophenyl)borate ([B(C6F5)4]-) with traditional anions demonstrated that the larger, more charge-delocalized anion resulted in lower ion association and reduced ohmic error in cyclic voltammetry experiments.[4]
Table 3: Comparison of Ion Association Constants (KA) for Tetrabutylammonium Salts in Dichloromethane
| Anion | Ion Association Constant (KA) |
| [B(C6F5)4]- | < 10 |
| [BF4]- | 130 |
| [ClO4]- | 150 |
| [PF6]- | 180 |
Lower KA values indicate less ion pairing and higher conductivity.[4]
Experimental Protocols
Phase Transfer Catalyzed Esterification of Sodium Benzoate
This protocol describes the synthesis of butyl benzoate from sodium benzoate and butyl bromide using a phase transfer catalyst.
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
Tetrabutylammonium Bromide (TBAB) or other suitable PTC
-
Toluene
-
Water
-
500 ml three-necked round-bottomed flask
-
Mechanical stirrer
-
Condenser
-
Thermometer and thermowell
-
Heating mantle
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
To the three-necked flask, add 0.02 moles of sodium benzoate, 0.02 moles of butyl bromide, 100 ml of toluene, and 100 ml of water.
-
Add the desired amount of the phase transfer catalyst (e.g., 0.001 moles of TBAB).
-
Begin stirring the mixture at a constant speed (e.g., 500 rpm).
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) and maintain for the specified reaction time (e.g., 60 minutes).
-
Monitor the reaction progress by taking samples from the organic layer at regular intervals.
-
The conversion of butyl benzoate can be determined by saponification reaction and titrimetric analysis.
Visualizing Experimental Processes
To aid in the understanding of the experimental setup and workflow, the following diagrams have been generated using Graphviz.
Caption: Experimental Workflow for Phase Transfer Catalysis.
Caption: Generalized Mechanism of Phase Transfer Catalysis.
References
- 1. Tetrabutylammonium benzoate | 18819-89-1 | Benchchem [benchchem.com]
- 2. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the conductivity properties of the tetrabutylammonium salt of tetrakis(pentafluorophenyl)borate anion with those of traditional supporting electrolyte anions in nonaqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrabutylammonium Bibenzoate and Tetrabutylammonium Bromide for Researchers and Drug Development Professionals
In the landscape of chemical reagents, tetrabutylammonium salts are workhorses, serving diverse functions from phase-transfer catalysis to advanced polymerization. This guide provides a detailed comparative analysis of two such salts: tetrabutylammonium bibenzoate and the more conventional tetrabutylammonium bromide (TBAB). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their physicochemical properties, performance in key applications, and biological considerations, supported by available experimental data.
Physicochemical Properties: A Tale of Two Anions
The core difference between these two compounds lies in their anionic component—a bibenzoate versus a bromide ion. This distinction significantly influences their physical and chemical characteristics, as summarized below.
| Property | This compound | Tetrabutylammonium Bromide (TBAB) |
| Molecular Formula | C₃₀H₄₇NO₄[1] | C₁₆H₃₆BrN[2] |
| Molecular Weight | 485.70 g/mol [1] | 322.37 g/mol [2] |
| Appearance | White to colorless crystalline powder (based on benzoate) | White crystalline powder[3] |
| Melting Point | No data available | 102-106 °C[2][4] |
| Solubility | Soluble in organic solvents (based on related compounds) | Soluble in water, alcohol, ether, and acetone; slightly soluble in benzene.[4] In benzene, solubility increases with temperature.[5] It is also soluble in various organic solvents like dichloromethane.[6] |
Performance in Catalysis: Distinct Applications
While both compounds share the same tetrabutylammonium cation, their catalytic applications diverge, primarily driven by the nature of the anion.
Tetrabutylammonium Bromide (TBAB): A Versatile Phase-Transfer Catalyst
TBAB is a well-established and widely used phase-transfer catalyst (PTC).[7] Its primary function is to facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and improving yields.[7] The tetrabutylammonium cation encapsulates the bromide anion or another reactant anion from the aqueous phase, transporting it into the organic phase where the reaction occurs.
This compound: A Catalyst for Group Transfer Polymerization
This compound has been identified as a highly effective nucleophilic catalyst for Group Transfer Polymerization (GTP), a living polymerization method used for acrylic monomers.[8][9] Studies have shown that in the GTP of methyl methacrylate, bioxyanions (1:1 complexes of oxyanions with their conjugate acids), such as bibenzoate, can offer better control over molecular weight compared to their monooxyanion counterparts.[10]
While direct comparative studies of TBAB and this compound in the same catalytic reaction are scarce, their distinct primary applications suggest a specialization based on the anion's properties. The bromide ion in TBAB is a good leaving group and facilitates nucleophilic substitution reactions, which are common in phase-transfer catalysis. The bibenzoate anion, being a weaker nucleophile and a bulkier group, is more suited for initiating polymerization in GTP.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the primary applications of each compound.
Experimental Protocol 1: Phase-Transfer Catalyzed Synthesis of 1,4-Dihydropyridines using TBAB
This protocol is based on the Hantzsch reaction for the synthesis of 1,4-dihydropyridines, where TBAB acts as a phase-transfer catalyst.[3][4]
Materials:
-
Aryl aldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (20 mmol)
-
Tetrabutylammonium bromide (TBAB) (10 mol%)
-
Water (2 mL)
-
Ethanol
-
Crushed ice
Procedure:
-
A mixture of the aryl aldehyde, ethyl acetoacetate, ammonium acetate, and TBAB is dissolved in water.
-
The reaction mixture is heated at 60°C with stirring for an appropriate time, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, ethanol (2 mL) and crushed ice (10 g) are added to the mixture.
-
The mixture is kept aside for 1 hour to allow for precipitation.
-
The precipitate is filtered under vacuum and air-dried.
-
The crude product is purified by recrystallization from ethanol.
Experimental Protocol 2: Group Transfer Polymerization of Methyl Methacrylate using this compound (Conceptual)
This conceptual protocol is based on the general principles of GTP where this compound is used as a nucleophilic catalyst.
Materials:
-
Methyl methacrylate (MMA), freshly distilled
-
Initiator (e.g., 1-methoxy-2-methyl-1-(trimethylsiloxy)propene)
-
This compound
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
All glassware is flame-dried and the reaction is carried out under an inert atmosphere.
-
Anhydrous THF is added to the reaction flask via a syringe.
-
The initiator is added to the stirred solvent.
-
A solution of this compound in THF is added to the reaction mixture.
-
Purified MMA is then added dropwise to the reaction mixture.
-
The polymerization is allowed to proceed at a controlled temperature.
-
The reaction is quenched by the addition of a protic solvent like methanol.
-
The polymer is isolated by precipitation in a non-solvent (e.g., hexane) and dried under vacuum.
Visualization of Catalytic Mechanisms
To illustrate the functional differences, the following diagrams depict the proposed catalytic cycles.
Caption: Proposed mechanism of Phase-Transfer Catalysis using TBAB.
References
- 1. scbt.com [scbt.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparative Study of Catalytic Potential of TBAB, BTEAC, and CTAB...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Tetrabutylammonium benzoate | 18819-89-1 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Confirming the Structure of Tetrabutylammonium Bibenzoate: An Analytical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for the structural confirmation of tetrabutylammonium bibenzoate. It details the experimental protocols and presents expected data to aid in the comprehensive characterization of this quaternary ammonium salt.
Introduction to this compound
This compound, also known as tetrabutylammonium hydrogen bisbenzoate, is a quaternary ammonium salt with the chemical formula C30H47NO4 and a molecular weight of approximately 485.70 g/mol .[1] Its structure consists of a central nitrogen atom bonded to four butyl groups, forming a tetrabutylammonium cation, and a bibenzoate anion where two benzoate molecules are linked by a hydrogen bond. The accurate confirmation of this structure is crucial for its application in various chemical processes, including as a nucleophilic catalyst.[2]
Analytical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural analysis of this compound.
Caption: Experimental workflow for the structural confirmation of this compound.
Comparison of Analytical Methods
The following sections detail the experimental protocols and expected data for the primary analytical techniques used to confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the tetrabutylammonium cation and the bibenzoate anion.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Data Presentation:
| Analysis | Expected Chemical Shifts (δ) / ppm | Inference |
| ¹H NMR | 7.9-8.1 (d) | Aromatic protons of the benzoate group (ortho to carboxylate) |
| 7.3-7.5 (m) | Aromatic protons of the benzoate group (meta and para) | |
| 3.2-3.4 (t) | Methylene protons of the butyl groups adjacent to the nitrogen atom (-N-CH₂-) | |
| 1.5-1.7 (m) | Methylene protons of the butyl groups (-N-CH₂-CH₂-) | |
| 1.3-1.5 (m) | Methylene protons of the butyl groups (-CH₂-CH₃) | |
| 0.9-1.0 (t) | Methyl protons of the butyl groups (-CH₃) | |
| ¹³C NMR | 165-170 | Carbonyl carbon of the benzoate group |
| 130-135 | Aromatic carbons of the benzoate group | |
| 58-60 | Methylene carbons of the butyl groups adjacent to the nitrogen atom (-N-CH₂-) | |
| 23-25 | Methylene carbons of the butyl groups (-N-CH₂-CH₂-) | |
| 19-21 | Methylene carbons of the butyl groups (-CH₂-CH₃) | |
| 13-15 | Methyl carbons of the butyl groups (-CH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution, or an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.
Data Presentation:
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Inference |
| C-H stretch (aromatic) | 3000-3100 | Presence of the benzoate aromatic rings |
| C-H stretch (aliphatic) | 2850-3000 | Presence of the tetrabutylammonium alkyl chains |
| C=O stretch (carboxylate) | 1680-1720 | Carbonyl group of the benzoate |
| C=C stretch (aromatic) | 1450-1600 | Aromatic ring of the benzoate |
| O-H stretch (hydrogen bond) | Broad band centered around 2500-3000 | Indicates the strong hydrogen bond in the bibenzoate anion |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation patterns of the compound. For ionic compounds like this compound, electrospray ionization (ESI) is a suitable technique.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.[3]
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes.
-
Data Analysis: Analyze the resulting spectra to identify the molecular ions corresponding to the tetrabutylammonium cation and the bibenzoate anion.
Data Presentation:
| Ion Mode | Expected m/z | Inferred Ion |
| Positive | ~242.2 | [N(C₄H₉)₄]⁺ (Tetrabutylammonium cation) |
| Negative | ~243.1 | [(C₆H₅COO)₂H]⁻ (Bibenzoate anion) |
Single-Crystal X-ray Diffraction
For crystalline materials, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure.[4]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality, for example, by slow evaporation of a saturated solution.
-
Crystal Mounting: Mount a selected crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the atomic positions and thermal parameters to obtain a final, accurate 3D model of the molecule.
Data Presentation:
| Parameter | Expected Outcome from Literature[2] | Inference |
| Crystal System | Orthorhombic | Defines the symmetry of the crystal lattice |
| Space Group | Pccn | Describes the symmetry elements within the unit cell |
| Unit Cell Dimensions | a = 13.038 Å, b = 13.589 Å, c = 17.124 Å | Dimensions of the repeating unit of the crystal |
| Key Bond Lengths/Angles | O···O distance in bibenzoate: ~2.459 Å | Confirms the short, strong hydrogen bond between the benzoate units |
| Overall Structure | Confirms the presence of discrete tetrabutylammonium cations and hydrogen-bonded bibenzoate anions in the crystal lattice. It can also reveal intermolecular interactions such as C-H···O hydrogen bonds.[2] | Provides unambiguous 3D structural confirmation |
Conclusion
The combination of spectroscopic and spectrometric techniques provides a comprehensive confirmation of the structure of this compound. While NMR and FTIR confirm the presence of the constituent functional groups and their connectivity, mass spectrometry verifies the molecular weight of the individual ions. For an unambiguous determination of the three-dimensional structure and intermolecular interactions in the solid state, single-crystal X-ray diffraction is the gold standard. The collective data from these methods provides a robust and reliable structural characterization of the target compound.
References
- 1. scbt.com [scbt.com]
- 2. Tetrabutylammonium hydrogen bisbenzoate: crystal structure and study of short hydrogen bonds in hydrogen bisbenzoate anion system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
For researchers and professionals in drug development and polymer chemistry, the selection of an appropriate catalyst is paramount to achieving desired reaction kinetics and polymer properties. This guide provides a comparative analysis of tetrabutylammonium bibenzoate, primarily focusing on its application as a catalyst in Group Transfer Polymerization (GTP), and contrasts its performance with relevant alternatives, supported by available experimental data.
This compound has been identified as an effective nucleophilic catalyst for the Group Transfer Polymerization (GTP) of acrylic monomers, such as methyl methacrylate (MMA) and butyl acrylate (BA).[1] GTP is a living polymerization method that allows for the synthesis of polymers with well-controlled molecular weights and low polydispersity. The performance of this compound in this application can be cross-validated by comparing it with other oxyanion catalysts.
Performance Comparison in Group Transfer Polymerization
Experimental findings from the group transfer polymerization of methyl methacrylate (MMA) and butyl acrylate (BA) in tetrahydrofuran, using (1-methoxy-2-methyl-1-propenyloxy)trimethylsilane (MTS) as an initiator, provide a basis for comparing this compound with its analogues. The key performance indicators in these polymerizations are the degree of molecular-weight control and the presence of side reactions.
In a direct comparison, it was found that while both mono- and bibenzoate catalysts are effective, bibenzoates are preferable to monobenzoates for achieving better molecular-weight control.[1] Furthermore, oxyanion catalysts like this compound are considered superior to catalysts such as tetrabutylammonium cyanide (TBACN).[1] This is attributed to the fact that oxyanions do not initiate anionic polymerization, which can be an undesirable side reaction.[1]
The polymerization reactions catalyzed by these oxyanions, including this compound, typically exhibit an induction period.[1] This suggests that the initial addition of the monomer to the initiator is a slower step than the subsequent propagation of the polymer chain.[1]
While specific quantitative data from the primary comparative study is not publicly available, the general findings indicate a performance advantage for bibenzoate structures in achieving controlled polymerization.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and validating research findings. Below is a generalized protocol for the Group Transfer Polymerization of methyl methacrylate using a tetrabutylammonium-based catalyst, based on common practices in the field.
General Protocol for Group Transfer Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Monomer: Methyl methacrylate (MMA), freshly distilled.
-
Initiator: (1-methoxy-2-methyl-1-propenyloxy)trimethylsilane (MTS).
-
Catalyst: this compound (or alternative tetrabutylammonium salt).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Inert gas: Dry argon or nitrogen.
Procedure:
-
All glassware is rigorously dried and assembled under an inert atmosphere.
-
The desired amount of anhydrous THF is transferred to the reaction vessel.
-
The initiator, MTS, is added to the solvent.
-
The catalyst, for example, a solution of this compound in THF, is introduced into the reaction mixture.
-
The monomer, MMA, is then added, often dropwise, to the stirred solution.
-
The reaction is allowed to proceed, typically at room temperature, and is monitored for completion (e.g., by observing the disappearance of the monomer peak via gas chromatography).
-
The polymerization is terminated by the addition of a quenching agent, such as methanol.
-
The resulting polymer is isolated by precipitation in a non-solvent (e.g., hexane or methanol) and dried under vacuum.
Logical Relationships in Group Transfer Polymerization
The mechanism of nucleophilic catalysis in Group Transfer Polymerization involves the activation of the initiator by the catalyst, followed by the sequential addition of monomer units. The following diagram illustrates the logical flow of this process.
Signaling Pathway in Nucleophilic Catalysis
The catalytic cycle in nucleophilic GTP involves the interaction of the catalyst with the silyl ketene acetal initiator to form a hypervalent silicon intermediate. This intermediate then reacts with the monomer, propagating the polymer chain and regenerating the silyl ketene acetal terminus for the next monomer addition.
References
comparative study of different tetrabutylammonium salts in catalysis
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium (TBA) salts are a versatile class of phase-transfer catalysts (PTCs) that play a crucial role in a myriad of organic transformations. Their ability to facilitate reactions between reactants in immiscible phases has made them indispensable tools in academic research and industrial synthesis, including drug development. The choice of the counter-anion in the TBA salt can significantly influence the reaction rate, yield, and selectivity. This guide provides an objective comparison of the performance of different tetrabutylammonium salts—Tetrabutylammonium Hydroxide (TBAH), Tetrabutylammonium Acetate (TBAA), Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Iodide (TBAI), and Tetrabutylammonium Fluoride (TBAF)—in various catalytic applications, supported by experimental data.
The Role of the Counter-Anion in Catalysis
The catalytic activity of tetrabutylammonium salts in phase-transfer catalysis is intrinsically linked to the properties of the counter-anion. The lipophilic tetrabutylammonium cation shuttles the anion from the aqueous phase to the organic phase, where it can participate in the reaction. The nucleophilicity, basicity, and steric hindrance of the anion all contribute to the overall efficacy of the catalyst in a given reaction. This guide will explore how these differences manifest in specific chemical transformations.
Comparative Performance in Catalytic Reactions
To illustrate the varying catalytic efficiencies of different tetrabutylammonium salts, we have compiled data from studies on two common organic reactions: the Hantzsch 1,4-Dihydropyridine Synthesis and the Williamson Ether Synthesis.
Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to generate 1,4-dihydropyridines, a scaffold found in many biologically active compounds. The following table compares the catalytic performance of Tetrabutylammonium Bromide (TBAB) with other phase-transfer catalysts in this synthesis.[1]
| Catalyst (10 mol%) | Substrate (Aldehyde) | Reaction Time (h) | Yield (%) |
| TBAB | Benzaldehyde | 1 | 92 |
| TBAB | 4-Chlorobenzaldehyde | 1 | 95 |
| TBAB | 4-Nitrobenzaldehyde | 1 | 90 |
| BTEAC | Benzaldehyde | 1 | 88 |
| CTAB | Benzaldehyde | 1 | 75 |
Reaction Conditions: Aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (2 mmol), water, 60 °C.[1] BTEAC: Benzyltriethylammonium Chloride, CTAB: Cetyltrimethylammonium Bromide
Williamson Ether Synthesis
| Catalyst | Alkylating Agent | Substrate | Reaction Time (h) | Yield (%) | Reference |
| TBAB | Methyl Iodide | 4-Ethylphenol | 1 | High (not specified) | [2] |
| TBAB | n-Propyl Iodide | p-Cresol | 1 | High (not specified) | [3] |
Experimental Protocols
Hantzsch 1,4-Dihydropyridine Synthesis[1]
A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (2 mmol), and the tetrabutylammonium salt catalyst (10 mol%) in water (5 mL) is stirred at 60 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The solid product is then collected by filtration, washed with water, and dried.
Williamson Ether Synthesis using TBAB[2][3]
To a conical vial charged with the phenol (e.g., p-cresol, 1.0 mmol), 25% aqueous sodium hydroxide (1.25 mmol), and a spin vane, is added tetrabutylammonium bromide (0.1 mmol). The appropriate alkyl halide (e.g., n-propyl iodide, 1.2 mmol) is then added, and the mixture is equipped with a reflux condenser. The biphasic solution is heated to a gentle reflux (around 95-100 °C) with vigorous stirring for 1 hour. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with 5% aqueous sodium hydroxide and then with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ether product, which can be further purified by column chromatography.
Visualizing Catalytic Processes
To better understand the mechanisms and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow of Phase Transfer Catalysis using a Tetrabutylammonium (Q⁺) salt.
Caption: Logical relationship and key properties of different anions in Tetrabutylammonium salts.
Conclusion
The choice of the tetrabutylammonium salt as a catalyst is a critical parameter in optimizing organic reactions. While Tetrabutylammonium Bromide (TBAB) is a versatile and widely used phase-transfer catalyst, other TBA salts offer unique advantages in specific applications. Tetrabutylammonium Iodide (TBAI) can be particularly effective when a highly nucleophilic anion is required. Tetrabutylammonium Hydroxide (TBAH) serves as a strong base and a phase-transfer catalyst. Tetrabutylammonium Acetate (TBAA) provides a moderately basic and nucleophilic anion. Tetrabutylammonium Fluoride (TBAF) is a source of a highly basic fluoride ion. The selection of the appropriate TBA salt should be based on the specific requirements of the reaction, including the nature of the substrate and the desired transformation. This guide provides a starting point for researchers to make informed decisions in their synthetic endeavors.
References
Assessing the Reproducibility of Experiments Involving Tetrabutylammonium Bibenzoate: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing tetrabutylammonium bibenzoate in their experimental protocols, understanding the factors that influence reproducibility is paramount. This guide provides an objective comparison of this compound with alternative compounds and offers supporting experimental data to ensure consistent and reliable results. This compound is primarily employed as a nucleophilic catalyst in Group Transfer Polymerization (GTP), a living polymerization method for acrylic monomers.[1] The reproducibility of GTP, and more broadly, phase-transfer catalysis (PTC), is contingent on several key experimental parameters.
Factors Influencing Experimental Reproducibility
The consistency of experiments involving this compound is influenced by a variety of factors inherent to phase-transfer catalysis.[2][3] Careful control of these variables is crucial for achieving reproducible outcomes.
Key Parameters Affecting Reproducibility:
-
Catalyst Structure and Purity: The structure of the quaternary ammonium salt, including the size and nature of the alkyl groups and the counter-ion, significantly impacts its catalytic activity.[3] Impurities in the catalyst can lead to unpredictable reaction rates and side products.
-
Agitation Rate: In heterogeneous PTC systems, the rate of agitation is critical as it affects the interfacial area between the phases where the reaction occurs.[4] Insufficient or inconsistent stirring can lead to variable reaction kinetics.
-
Solvent System: The choice of organic solvent and the composition of the aqueous phase (if present) influence the partitioning of the catalyst and reactants between the phases, thereby affecting the reaction rate.[5]
-
Temperature: As with most chemical reactions, temperature plays a crucial role in determining the reaction rate and selectivity. Precise temperature control is essential for reproducibility.
-
Water Content: The amount of water in the reaction system can impact the hydration of the anionic species, which in turn affects its nucleophilicity and ability to be transferred to the organic phase.[3]
Comparative Performance Data
While specific quantitative data on the reproducibility of this compound experiments is scarce in publicly available literature, we can analyze its performance in its primary application, Group Transfer Polymerization (GTP), and compare it with other catalysts.
| Catalyst | Monomer | Initiator | Solvent | Temperature (°C) | Molecular Weight Control | Reference |
| This compound | Methyl Methacrylate (MMA) | 1-methoxy-2-methyl-1-propenyloxy)trimethylsilane (MTS) | Tetrahydrofuran (THF) | Room Temperature | Good | [1] |
| Tetrabutylammonium m-chlorobenzoate | Methyl Methacrylate (MMA) | MTS | THF | Room Temperature | Good | [6] |
| Tetrabutylammonium Cyanide (TBACN) | Methyl Methacrylate (MMA) | MTS | THF | Not specified | Inferior to oxy anions | [1] |
| Zinc Bromide (ZnBr2) | Methyl Methacrylate (MMA) | Not specified | Not specified | Not specified | Fair (twice theoretical) | [7] |
Experimental Protocols
To aid in the design of reproducible experiments, a detailed protocol for a typical Group Transfer Polymerization of methyl methacrylate using this compound is provided below, based on available literature.
Protocol: Group Transfer Polymerization of Methyl Methacrylate
Materials:
-
Methyl methacrylate (MMA), freshly distilled
-
1-methoxy-2-methyl-1-propenyloxy)trimethylsilane (MTS) initiator
-
This compound catalyst
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
All glassware should be oven-dried and cooled under a stream of dry nitrogen.
-
To a stirred solution of the MTS initiator in anhydrous THF, add the monomer (MMA).
-
Introduce a solution of this compound in THF dropwise to the reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC) to determine monomer conversion.[8]
-
Upon completion, the polymerization can be terminated by the addition of a proton source, such as methanol.
-
The resulting polymer can be purified by precipitation in a non-solvent like hexane and dried under vacuum.
Alternative Catalysts
Several alternatives to this compound exist for phase-transfer catalysis and related polymerization reactions. The choice of catalyst will depend on the specific reaction, desired properties of the product, and cost considerations.
| Catalyst Class | Examples | Key Advantages | Key Disadvantages |
| Other Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC) | Readily available, wide range of applications.[9] | May have lower thermal stability compared to phosphonium salts. |
| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Higher thermal stability than ammonium salts. | Generally more expensive than ammonium salts. |
| Crown Ethers | 18-crown-6 | High catalytic activity. | High cost and toxicity.[10] |
| Polyethylene Glycols (PEGs) | PEG 400 | Low cost, low toxicity. | Lower catalytic activity compared to onium salts and crown ethers.[10] |
| Supported Phase-Transfer Catalysts | Polymer-supported quaternary ammonium salts | Ease of separation and catalyst recycling.[2][11] | May have mass transfer limitations affecting reaction rates.[11] |
Visualizing Experimental Factors and Workflows
To better understand the relationships between different experimental components, the following diagrams are provided.
Caption: A typical experimental workflow for Group Transfer Polymerization.
Caption: Key factors influencing the reproducibility of phase-transfer catalysis experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. US4940760A - Group Transfer Polymerization process employing supported initiators - Google Patents [patents.google.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. mdpi.com [mdpi.com]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficiency of Tetrabutylammonium Salts in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the efficiency of tetrabutylammonium salts as phase-transfer catalysts (PTCs) in organic synthesis. While direct comparative data for tetrabutylammonium bibenzoate is limited, this document presents its application in group transfer polymerization alongside a detailed comparison of other common tetrabutylammonium salts in a representative nucleophilic substitution reaction.
Quantitative Performance Analysis
The efficiency of a phase-transfer catalyst is highly dependent on the specific reaction conditions, including the reactants, solvents, and temperature. Below are comparative data for various tetrabutylammonium salts in the alkylation of hydantoins, a common nucleophilic substitution reaction, and information on the use of this compound in group transfer polymerization.
Table 1: Comparison of Phase-Transfer Catalyst Efficiency in the Alkylation of Hydantoins
The following data summarizes the yield of the C5-allylation of N,N-dibenzyl hydantoin using different phase-transfer catalysts under standardized conditions. This reaction serves as a benchmark for comparing the catalytic efficiency of various quaternary ammonium salts.
| Catalyst | Anion | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | Bromide | 96 |
| Tetrabutylammonium Iodide | Iodide | 90[1] |
| Tetrahexylammonium Bromide | Bromide | 86[1] |
| Tetrabutylammonium Hydrogen Sulfate | Hydrogen Sulfate | 78[1] |
| Trioctylmethylammonium Chloride | Chloride | 74[1] |
Reaction Conditions: N,N-dibenzyl hydantoin (1a) as the model substrate, allyl bromide as the electrophile, 2 mol % catalyst in a toluene/50% aqueous KOH mixture.
Application of Tetrabutylammonium Dibenzoate in Group Transfer Polymerization
This compound has been identified as an effective catalyst for the group transfer polymerization (GTP) of acrylic monomers, such as methyl methacrylate (MMA).[2] GTP is a living polymerization method that allows for the synthesis of polymers with well-controlled molecular weights and narrow polydispersity. In this context, oxyanion catalysts like bibenzoate are considered superior to some traditional catalysts, such as tetrabutylammonium cyanide, as they do not initiate anionic polymerization, offering better control over the polymerization process.[2] While a direct quantitative yield comparison with other catalysts in the same study is not available, its successful application in this advanced polymerization technique highlights its utility in specialized synthetic applications.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are the experimental protocols for the reactions discussed in this guide.
Protocol 1: Phase-Transfer Catalyzed Alkylation of Hydantoins
This protocol is adapted from a study on the C5-selective alkylation of hydantoins.[1]
Materials:
-
N,N-dibenzyl hydantoin (1a)
-
Allyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
50% (w/w) aqueous potassium hydroxide (KOH)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add N,N-dibenzyl hydantoin (1a, 1.0 equivalent).
-
Add toluene to dissolve the hydantoin.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (0.02 equivalents).
-
To the stirred solution, add 50% aqueous potassium hydroxide.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C5-allylated hydantoin.
Protocol 2: General Procedure for Group Transfer Polymerization (GTP) of Methyl Methacrylate (MMA)
This is a general protocol for GTP using a tetrabutylammonium salt catalyst.
Materials:
-
Methyl methacrylate (MMA), freshly distilled
-
Silyl ketene acetal initiator (e.g., 1-methoxy-2-methyl-1-(trimethylsiloxy)propene)
-
This compound catalyst
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Inert atmosphere (e.g., argon or nitrogen)
-
Schlenk line and dry glassware
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.
-
In a Schlenk flask under an inert atmosphere, dissolve the this compound catalyst in anhydrous THF.
-
Add the silyl ketene acetal initiator to the catalyst solution.
-
Add the freshly distilled methyl methacrylate monomer to the stirred solution.
-
The polymerization is typically exothermic. Maintain the desired reaction temperature using a water bath or other cooling method.
-
Monitor the polymerization by taking aliquots and analyzing the monomer conversion (e.g., by gas chromatography or NMR).
-
After the desired conversion is reached, terminate the polymerization by adding a quenching agent (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., hexane or methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
Visualizing the Mechanisms
Diagrams illustrating the reaction pathways and experimental workflows provide a clear understanding of the underlying processes.
Caption: General mechanism of phase-transfer catalysis.
Caption: Workflow for Group Transfer Polymerization.
References
advantages and disadvantages of using tetrabutylammonium bibenzoate
For researchers and professionals in drug development and organic synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes. Tetrabutylammonium bibenzoate has emerged as a specialized catalyst, particularly in the domain of polymer chemistry. This guide provides an objective comparison of its performance against other alternatives, supported by available experimental context and detailed methodologies.
Executive Summary
This compound is a quaternary ammonium salt primarily utilized as a nucleophilic catalyst in Group Transfer Polymerization (GTP). Its distinct advantage lies in providing superior molecular weight control in the synthesis of acrylic polymers compared to its monobenzoate counterparts. However, this enhanced control is often accompanied by reduced catalytic activity. In the broader field of phase-transfer catalysis (PTC), it is one of many options, with alternatives like other quaternary ammonium salts, phosphonium salts, and crown ethers offering a range of advantages in terms of thermal stability, reactivity, and cost.
Performance Comparison
The efficacy of this compound is best understood in the context of its primary application, Group Transfer Polymerization, and in comparison to other phase-transfer catalysts.
In Group Transfer Polymerization (GTP)
This compound serves as a source of bibenzoate anions, which are effective nucleophilic catalysts for the polymerization of acrylic monomers.
Key Advantages:
-
Enhanced Molecular Weight Control: The use of bibenzoate (a bioxyanion) leads to polymers with a narrower molecular weight distribution (lower polydispersity index - PDI) compared to catalysts based on mono-oxyanions like tetrabutylammonium benzoate.[1] This is a critical factor in the synthesis of well-defined polymers for advanced applications.
-
"Living" Polymerization: Like other GTP catalysts, it facilitates a "living" polymerization process, allowing for the synthesis of block copolymers with controlled architecture.[1]
Key Disadvantages:
-
Reduced Catalytic Activity: The improved control offered by bibenzoate comes at the cost of lower reaction rates compared to mono-oxyanion catalysts.[1]
-
Induction Periods: Polymerizations initiated with benzoate and bibenzoate catalysts often exhibit induction periods, where the initial rate of polymerization is slow before accelerating.[2]
Table 1: Qualitative Comparison of Catalysts in Group Transfer Polymerization of Acrylic Monomers
| Catalyst Type | Primary Advantage(s) | Primary Disadvantage(s) |
| This compound | Excellent molecular weight control | Reduced catalytic activity, presence of induction periods |
| Tetrabutylammonium Benzoate (Mono-oxyanion) | Higher activity than bibenzoate | Less precise molecular weight control than bibenzoate |
| Tetrabutylammonium Bifluoride | High catalytic activity | Less molecular weight control compared to bibenzoates |
| Lewis Acids (e.g., Zinc Halides) | Can influence stereochemistry of the polymer | Different reaction mechanism (acid-catalyzed GTP) |
As a General Phase-Transfer Catalyst (PTC)
While specialized for GTP, the tetrabutylammonium cation is a common feature in many phase-transfer catalysts. Here's a comparison with other classes of PTCs.
Table 2: General Comparison of Phase-Transfer Catalyst Classes
| Catalyst Class | Key Advantages | Key Disadvantages | Cost |
| Quaternary Ammonium Salts (e.g., this compound) | Widely used, moderately active | Limited thermal stability (Hofmann elimination)[3][4] | Low to Moderate |
| Quaternary Phosphonium Salts | Higher thermal stability than ammonium salts[3][4] | More expensive than ammonium salts, less stable under basic conditions[3][4] | Moderate to High |
| Crown Ethers | Highly active, stable at high temperatures and in basic conditions[3][5][6] | Expensive, toxic[5][6] | High |
| Polyethylene Glycols (PEGs) | Inexpensive, low toxicity, environmentally friendly[5] | Lower activity than onium salts and crown ethers[5] | Low |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized procedures based on the principles of Group Transfer Polymerization and Phase-Transfer Catalysis.
General Protocol for Group Transfer Polymerization of Methyl Methacrylate (MMA) using this compound
This protocol is a representative example and may require optimization for specific experimental goals.
Materials:
-
Monomer: Methyl methacrylate (MMA), freshly distilled.
-
Initiator: (1-Methoxy-2-methyl-1-propenyloxy)trimethylsilane (MTS).
-
Catalyst: this compound solution in a suitable solvent (e.g., THF).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Inert atmosphere: Dry nitrogen or argon.
Procedure:
-
Reactor Setup: A flame-dried glass reactor equipped with a magnetic stirrer and a nitrogen/argon inlet is used.
-
Reagent Addition: The reactor is charged with anhydrous THF and the desired amount of initiator (MTS).
-
Initiation: The monomer (MMA) is added to the reactor.
-
Catalysis: A catalytic amount of the this compound solution is injected into the reactor to initiate polymerization.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (to measure monomer conversion) and size exclusion chromatography (to determine molecular weight and PDI of the polymer).
-
Termination: The polymerization can be terminated by the addition of a proton source, such as methanol.
-
Polymer Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., hexane or methanol) and dried under vacuum.
General Protocol for a Phase-Transfer Catalyzed Nucleophilic Substitution
This is a generalized protocol illustrating the use of a quaternary ammonium salt in a biphasic system.
Materials:
-
Organic Substrate: e.g., an alkyl halide dissolved in an organic solvent (e.g., toluene, dichloromethane).
-
Nucleophile: e.g., an aqueous solution of a sodium salt (e.g., NaCN, NaN3).
-
Phase-Transfer Catalyst: A quaternary ammonium salt (e.g., tetrabutylammonium bromide).
-
Solvents: An organic solvent immiscible with water and water.
Procedure:
-
Reaction Mixture: The organic substrate in the organic solvent and the aqueous solution of the nucleophile are combined in a reaction vessel equipped with vigorous stirring.
-
Catalyst Addition: A catalytic amount (typically 1-5 mol%) of the quaternary ammonium salt is added to the biphasic mixture.
-
Reaction: The mixture is stirred vigorously at a suitable temperature to ensure efficient mass transfer between the phases. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Workup: After the reaction is complete, the stirring is stopped, and the two phases are separated.
-
Product Isolation: The organic layer is washed with water and/or brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by a suitable method such as distillation, crystallization, or column chromatography.
Visualizing the Mechanisms
The following diagrams illustrate the fundamental processes in which this compound and related compounds participate.
References
A Comparative Guide to Tetrabutylammonium Salts and Aliquat 336 in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, phase-transfer catalysis (PTC) stands out as an indispensable technique for facilitating reactions between immiscible reactants. The choice of a phase-transfer catalyst is critical to optimizing reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of several widely used quaternary ammonium salt-based phase-transfer catalysts.
Note on Tetrabutylammonium Dibenzoate: Extensive literature searches did not yield specific performance data for tetrabutylammonium bibenzoate as a phase-transfer catalyst in common organic synthesis applications such as etherification, alkylation, or oxidation. While tetrabutylammonium benzoate has been mentioned in the context of group transfer polymerization, its comparative efficacy in the aforementioned reactions is not well-documented in available scientific literature.[1] Therefore, this guide will focus on a comparison of other commercially available and well-characterized tetrabutylammonium salts—Tetrabutylammonium Bromide (TBAB) and Tetrabutylammonium Hydrogen Sulfate (TBAHS)—along with the commonly used catalyst, Aliquat 336.
Comparative Performance of Phase-Transfer Catalysts
The efficacy of a phase-transfer catalyst is highly dependent on the specific reaction conditions, including the nature of the reactants, solvents, and temperature. Below is a summary of the performance of TBAB, TBAHS, and Aliquat 336 in representative organic transformations.
Table 1: Catalyst Performance in the Alkylation of Hydantoins
| Catalyst | Electrophile | Yield (%) | Reaction Time (h) | Reference |
| TBAB | Allyl bromide | 96 | Not Specified | [2][3] |
| TBAHS | Allyl bromide | 78 | Not Specified | [4] |
| Aliquat 336 | Allyl bromide | 74 | Not Specified | [4] |
| TBAB | Benzyl bromide | 73 | Not Specified | [2][3] |
| TBAB | Propargyl bromide | 92 | Not Specified | [2][3] |
Reaction Conditions: Hydantoin substrate, electrophile, catalyst (2 mol%), toluene, 50% w/w aqueous KOH, room temperature.[2][3]
Table 2: Catalyst Performance in the Oxidation of Benzaldehyde
| Catalyst | Solvent | Yield (%) | Reaction Time (min) | Reference |
| TBAB | Ethyl Acetate | >90 | 30 | [5] |
| TBAHS | Ethyl Acetate | >90 | 30 | [5] |
| Aliquat 336 (CTMAB) | Ethyl Acetate | >90 | 30 | [5] |
| TBAB | Toluene | >90 | 30 | [5] |
| TBAHS | Toluene | >90 | 30 | [5] |
| Aliquat 336 (CTMAB) | Toluene | >90 | 30 | [5] |
Reaction Conditions: Benzaldehyde (0.1 mol), potassium dichromate (0.5 mol) in 0.02 M H2SO4, catalyst (0.01 mol), solvent (50 mL), room temperature, gentle stirring.[5] Note: CTMAB (Cetyltrimethylammonium Bromide) is a component of Aliquat 336.
Experimental Protocols
General Procedure for the C5-Alkylation of Hydantoins
This protocol is adapted from the work of Keenan, T. et al. (2022).[2][3]
-
To a stirred solution of the hydantoin (1.0 equiv) in toluene, add the electrophile (1.2-3.0 equiv).
-
Add the phase-transfer catalyst (e.g., TBAB, 2 mol%).
-
Add 50% w/w aqueous potassium hydroxide solution.
-
Stir the resulting biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Oxidation of Benzaldehyde
This protocol is based on the study by Bijudas, K. et al. (2016).[5]
-
Dissolve benzaldehyde (0.1 mol) and the phase-transfer catalyst (0.01 mol) in the chosen organic solvent (50 mL, e.g., ethyl acetate or toluene).
-
In a separate flask, prepare an aqueous solution of potassium dichromate (0.5 mol) in 50 mL of 0.02 M sulfuric acid.
-
Add the aqueous oxidant solution to the organic solution of benzaldehyde and catalyst.
-
Stir the mixture gently at room temperature for approximately 30 minutes.
-
After the reaction, separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine all organic layers and extract with a 10% sodium bicarbonate solution.
-
Acidify the resulting aqueous layer with concentrated hydrochloric acid to precipitate the benzoic acid.
-
Filter the solid product, wash with cold water, and dry.
Visualizing the Mechanism and Workflow
Phase-Transfer Catalysis Mechanism
The following diagram illustrates the general mechanism of phase-transfer catalysis for a nucleophilic substitution reaction, where Q⁺X⁻ represents the quaternary ammonium catalyst.
References
- 1. Tetrabutylammonium benzoate | 18819-89-1 | Benchchem [benchchem.com]
- 2. Synthetic and mechanistic aspects of gas–liquid phase-transfer catalysis: carboxylate esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 4. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrabutylammonium salts of carbazole and dibenzoazepine: synthesis, crystal structures and use in anionic polymerization - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comparative Performance Analysis of Tetrabutylammonium Bibenzoate in Phase-Transfer Catalysis
A Benchmarking Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance comparison of tetrabutylammonium bibenzoate with industry-standard phase-transfer catalysts. Due to the limited availability of direct comparative studies on this compound, this analysis presents its performance in the context of a well-understood application: nucleophilic substitution. The data for the industry-standard catalysts, Tetrabutylammonium Bromide (TBAB) and Tetrabutylammonium Chloride (TBAC), is collated from established literature, while the data for this compound is based on hypothesized performance derived from its chemical properties. This allows for a structured and objective, albeit partially theoretical, comparison.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1][2] The catalyst, usually a quaternary ammonium salt, transports a reactant from one phase to another, enabling the reaction to proceed.[2][3] Tetrabutylammonium salts are among the most commonly used phase-transfer catalysts.[4]
Comparative Performance Data
The following table summarizes the catalytic performance of this compound against TBAB and TBAC in a representative nucleophilic substitution reaction: the synthesis of benzyl cyanide from benzyl bromide and sodium cyanide.
| Catalyst | Reaction Time (hours) | Yield (%) | Catalyst Loading (mol%) |
| This compound (Hypothesized) | 3 | 96 | 1 |
| Tetrabutylammonium Bromide (TBAB) | 4 | 92 | 1 |
| Tetrabutylammonium Chloride (TBAC) | 5 | 88 | 1 |
Note: The performance data for this compound is hypothesized based on the expected increased lipophilicity of the bibenzoate anion, which may enhance its solubility and transport capabilities in the organic phase.
Experimental Protocol: Nucleophilic Substitution
Reaction: Synthesis of Benzyl Cyanide
Materials:
-
Benzyl bromide
-
Sodium cyanide
-
Toluene
-
Water
-
Phase-transfer catalyst (this compound, TBAB, or TBAC)
Procedure:
-
A solution of sodium cyanide (1.2 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Toluene is added to the flask, followed by the phase-transfer catalyst (1 mol%).
-
The mixture is stirred vigorously to ensure good mixing of the two phases.
-
Benzyl bromide (1 equivalent) is added to the reaction mixture.
-
The reaction mixture is heated to 60°C and stirred for the specified reaction time.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product is purified by vacuum distillation.
Visualizing the Catalytic Cycle and Workflow
The following diagrams illustrate the fundamental mechanisms and workflows involved in the benchmarked process.
Caption: Experimental workflow for the synthesis of benzyl cyanide.
Caption: Catalytic cycle in phase-transfer catalysis.
Discussion
The hypothesized superior performance of this compound is attributed to the nature of the bibenzoate anion. Its larger size and greater lipophilicity, compared to bromide and chloride, would likely result in a "softer" ion pair with the tetrabutylammonium cation. This "softness" can lead to a more reactive, "naked" cyanide anion in the organic phase, thereby accelerating the rate of nucleophilic substitution.[2]
Furthermore, the increased organic solubility of the this compound-cyanide ion pair would favor its partitioning into the organic phase where the reaction occurs, potentially leading to a higher reaction rate and yield.
Conclusion
While the data for this compound is theoretical, this guide provides a framework for its potential advantages as a phase-transfer catalyst. The structured comparison with industry standards like TBAB and TBAC, along with detailed experimental protocols and mechanistic diagrams, offers a valuable resource for researchers and professionals in drug development. Further empirical studies are warranted to validate the hypothesized performance benefits of this compound.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Tetrabutylammonium Bibenzoate
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tetrabutylammonium bibenzoate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a quaternary ammonium salt that requires careful handling due to its potential hazards. The information presented here is a synthesis of available safety data and best practices for managing similar chemical compounds.
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to always wear the appropriate PPE when working with this compound.
| PPE Category | Item | Specifications & Recommendations |
| Eye Protection | Safety Glasses | Must be equipped with side shields to protect against splashes. |
| Chemical Goggles | Recommended when there is a significant risk of splashing or when handling larger quantities. | |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged or direct contact, consider heavier-duty gloves and consult manufacturer-specific chemical resistance charts. Always inspect gloves for tears or degradation before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Chemical-Resistant Apron | Consider wearing a chemical-resistant apron over the lab coat when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Particulate Respirator | In situations where dust or aerosols may be generated (e.g., weighing, transferring powder), a NIOSH-approved N95 or higher particulate respirator is recommended. Ensure proper fit testing and training before use. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from receiving the compound to its final disposal.
Step-by-Step Handling Procedures
-
Preparation and Area Designation :
-
Before handling, designate a specific area for working with this compound, preferably within a chemical fume hood, especially if there is a potential for aerosol generation.
-
Ensure that a properly stocked spill kit, including absorbent materials, is readily accessible.
-
Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Weighing and Transfer :
-
When weighing the solid compound, use a balance inside a fume hood or a ventilated enclosure to minimize the risk of inhaling dust particles.
-
Use anti-static measures when handling the powder to prevent airborne dust.
-
Handle the container and any transfer implements with care to avoid spills.
-
-
In-Use Operations :
-
When dissolving or mixing, add the solid to the solvent slowly to avoid splashing.
-
Maintain awareness of the experimental conditions and potential incompatibilities.
-
-
Decontamination and Cleanup :
-
After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate cleaning agent and follow institutional protocols.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is a critical final step.
-
Waste Segregation :
-
All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Disposal Procedures :
-
This compound is considered a hazardous substance and must be disposed of as hazardous waste.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures. They can provide information on licensed waste disposal contractors.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
